molecular formula C9H11NO3 B1585343 (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid CAS No. 695149-42-9

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B1585343
CAS No.: 695149-42-9
M. Wt: 181.19 g/mol
InChI Key: NYHNEKBZZXSUNO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a chiral, non-proteogenic β-amino acid that serves as a promising scaffold in medicinal chemistry for developing novel therapeutic agents. This compound features a β-amino acid backbone substituted with a 3-hydroxyphenyl moiety, a structure known for conferring potent biological activity . N-substituted β-amino acid derivatives like this are key synthetic building blocks for various bioactive molecules, including azetidine, dihydropyridone, and benzodiazepine derivatives . Recent research highlights the significant potential of closely related 3-hydroxyphenyl-azanediyl-dipropionic acid derivatives as a dual-function scaffold. These compounds exhibit structure-dependent antimicrobial activity, particularly against Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . Furthermore, specific derivatives demonstrate potent antiproliferative activity in drug-resistant FaDu head and neck cancer cells at low micromolar concentrations, inducing significant oxidative stress. In silico modeling suggests that active compounds in this class may exert their effects through interaction with targets like the HER-2 and c-MET proteins . The 3-hydroxyphenyl moiety contributes to the compound's bioactivity, allowing for diverse interactions with biological targets . This product is intended for research purposes in hit-to-lead optimization and the exploration of new antimicrobial and anticancer agents. It is supplied with guaranteed high purity. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Properties

IUPAC Name

(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNEKBZZXSUNO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353322
Record name (3s)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695149-42-9
Record name (3s)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Stereochemical Landscape of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stereochemistry is a pivotal determinant of pharmacological activity, influencing a molecule's interaction with chiral biological targets. This technical guide provides an in-depth exploration of the stereochemistry of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a β-amino acid with significant potential in drug development. We will navigate the synthetic pathways to access its enantiomers, detail the analytical techniques for their separation and characterization, and discuss the prospective, yet to be fully elucidated, pharmacological implications of its chiral center. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising scaffold.

Introduction: The Imperative of Chirality in Drug Design

In the intricate lock-and-key mechanism of drug-receptor interactions, the three-dimensional arrangement of atoms is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to adverse effects (the distomer). The story of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in drug development.

3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, presents a fascinating case study in the significance of stereochemistry. Its structure, featuring a chiral center at the C3 position, suggests that its (R)- and (S)-enantiomers could possess distinct biological activities. While the achiral counterpart, 3-(3-hydroxyphenyl)propanoic acid, is a known metabolite of dietary polyphenols with demonstrated biological activities, including antioxidant and antihypertensive effects, the specific contributions of the individual enantiomers of the aminated analogue remain an area of active investigation.[1][2] This guide will provide a framework for the stereoselective synthesis, separation, and characterization of these enantiomers, laying the groundwork for future pharmacological evaluation.

Synthetic Strategies for Accessing Stereochemically Pure 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

The synthesis of enantiomerically pure β-amino acids is a well-established field, with several robust methodologies available. Here, we outline two primary strategies for obtaining the (R)- and (S)-enantiomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid: enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis.

Racemic Synthesis

A straightforward approach to the racemic compound is a one-pot synthesis from 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate. This method provides the foundational racemic mixture required for subsequent chiral resolution.[3]

Enzymatic Kinetic Resolution: A Practical Approach to Enantiopurity

Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers. It leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a lipase-catalyzed hydrolysis of its racemic ester is a highly viable strategy.

G racemic_ester Racemic 3-Amino-3-(3-hydroxyphenyl)propanoate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase Stereoselective Hydrolysis s_acid (S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid lipase->s_acid r_ester (R)-3-Amino-3-(3-hydroxyphenyl)propanoate lipase->r_ester separation Separation s_acid->separation r_ester->separation hydrolysis Hydrolysis r_acid (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid separation->r_acid Hydrolysis

Figure 1: Workflow for the enzymatic kinetic resolution of racemic 3-Amino-3-(3-hydroxyphenyl)propanoate.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

  • Esterification: The racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.

  • Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0) and an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin) is added.

  • Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC to track the conversion of one enantiomer to the corresponding carboxylic acid.

  • Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The reaction mixture is then acidified, and the product (the (S)-acid) and the unreacted ester (the (R)-ester) are separated by extraction.

  • Hydrolysis of the Remaining Ester: The separated (R)-ester is then hydrolyzed under basic conditions to yield the (R)-acid.

Asymmetric Synthesis: A More Direct Route

For a more direct approach to a single enantiomer, asymmetric synthesis is the method of choice. Evans asymmetric aldol reaction, utilizing a chiral auxiliary, is a well-established and reliable method for the synthesis of chiral β-hydroxy acids, which can be further converted to the corresponding β-amino acids. While a specific application to 3-Amino-3-(3-hydroxyphenyl)propanoic acid is not readily found in the literature, the synthesis of a structurally similar compound, (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-hydroxyphenyl)propanoic acid, via this method provides a strong precedent.

Chiral Separation and Analytical Characterization

The successful separation and analysis of the enantiomers are crucial for both quality control of the synthesis and for subsequent pharmacological studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.

Chiral HPLC Method Development

Teicoplanin-based CSPs, such as Chirobiotic T, have shown excellent performance in the separation of underivatized amino acids. The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and steric effects between the analyte and the chiral selector.

Table 1: Recommended Chiral HPLC Parameters

ParameterRecommended Condition
Column Chirobiotic T (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 275 nm
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of the synthesized compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl ring, a multiplet for the chiral proton at C3, and two distinct multiplets for the diastereotopic protons at C2.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Chiral NMR Shift Reagents: In cases where the NMR spectra of the enantiomers are identical, chiral shift reagents can be employed to induce diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of enantiomeric excess.

Pharmacological Profile: An Area Ripe for Investigation

A comprehensive search of the scientific literature reveals a significant gap in our understanding of the specific pharmacological activities of the individual enantiomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. While the achiral analogue, 3-(3-hydroxyphenyl)propionic acid, has been shown to possess antihypertensive and antioxidant properties, it is highly probable that the introduction of a chiral amino group will lead to enantiomer-specific interactions with biological targets.

The (S)-enantiomer of the related 3-amino-3-phenylpropanoic acid is a key precursor for the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor (SSRI). This highlights the potential for the enantiomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid to exhibit distinct activities within the central nervous system.

Prospective Areas of Investigation:

  • Receptor Binding Assays: Screening the (R)- and (S)-enantiomers against a panel of CNS receptors (e.g., serotonin, dopamine, GABA receptors) could reveal enantiomer-specific binding affinities.

  • Enzyme Inhibition Assays: Given the structural similarity to other biologically active molecules, investigating the inhibitory potential of each enantiomer against various enzymes would be a logical next step.

  • In Vitro and In Vivo Models: Once a specific biological target is identified, the enantiomers should be evaluated in relevant cell-based and animal models to determine their functional activity and therapeutic potential.

G cluster_synthesis Synthesis & Resolution cluster_analysis Separation & Characterization cluster_pharmacology Pharmacological Evaluation racemic_synthesis Racemic Synthesis enzymatic_resolution Enzymatic Resolution racemic_synthesis->enzymatic_resolution chiral_hplc Chiral HPLC enzymatic_resolution->chiral_hplc asymmetric_synthesis Asymmetric Synthesis asymmetric_synthesis->chiral_hplc nmr_spectroscopy NMR Spectroscopy receptor_binding Receptor Binding Assays nmr_spectroscopy->receptor_binding enzyme_inhibition Enzyme Inhibition Assays in_vivo_models In Vivo Models

Figure 2: A logical workflow for the investigation of the stereochemistry and pharmacology of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Conclusion

The stereochemistry of 3-Amino-3-(3-hydroxyphenyl)propanoic acid presents a compelling area of study for drug discovery and development. While robust methods for the synthesis and separation of its enantiomers can be readily adapted from existing literature on β-amino acids, the pharmacological landscape of these individual stereoisomers remains largely uncharted. This guide provides a comprehensive overview of the current state of knowledge and a clear roadmap for future investigations. The elucidation of the enantiomer-specific biological activities of this promising molecule holds the key to unlocking its full therapeutic potential.

References

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

Sources

The Elusive Natural Presence of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the current scientific understanding of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a beta-amino acid of interest to the pharmaceutical and chemical synthesis communities. A comprehensive review of existing literature reveals a notable scarcity of direct evidence for its widespread natural occurrence. In contrast, its non-aminated analog, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), is a well-documented and biologically active metabolite originating from the microbial degradation of dietary polyphenols. This guide, therefore, provides an in-depth exploration of the known natural product landscape, focusing on the established presence and significance of 3-HPPA, while also contextualizing the interest in its aminated form within the broader field of beta-amino acid biochemistry and synthetic chemistry. We will delve into the biosynthesis of related compounds, methods for their characterization, and their documented biological activities, offering a valuable resource for researchers and drug development professionals navigating this chemical space.

Introduction: The Quest for a Novel Beta-Amino Acid

Beta-amino acids, characterized by the placement of the amino group on the second carbon from the carboxyl group, are intriguing building blocks in natural product synthesis and pharmacology.[1][2] Their incorporation into peptides can confer resistance to enzymatic degradation, and they are found in a variety of biologically active natural products, including antibiotics and anticancer agents.[3] The compound 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a beta-amino acid with a phenolic side chain, represents a structure of significant interest for medicinal chemistry due to its potential to interact with a range of biological targets.

However, a thorough investigation of the scientific literature indicates that this specific aminated compound is not a commonly reported natural product. Its existence is confirmed through its commercial availability as a synthetic chemical.[4] This guide will, therefore, pivot to a comprehensive analysis of its closely related and well-documented non-aminated counterpart, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), a key microbial metabolite with established physiological effects. We will also explore the broader context of beta-amino acid biosynthesis and the synthetic efforts to create derivatives of this chemical scaffold for therapeutic applications.

The Prevalent Analog: 3-(3-hydroxyphenyl)propanoic Acid (3-HPPA) in Nature

While the natural occurrence of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is not well-documented, its deaminated form, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), is a significant and widely studied natural metabolite.

Microbial Origin and Biosynthesis

3-HPPA is not typically synthesized by plants or animals directly but is a product of the gut microbiota's metabolism of dietary polyphenols.[5][6] Specifically, it is formed from the breakdown of compounds like chlorogenic acid and flavonoids, such as quercetin, which are abundant in fruits, vegetables, coffee, and tea.[5][6] The biosynthetic pathway generally involves the reduction and dehydroxylation of precursor molecules by various species of gut bacteria.

The formation of 3-HPPA from dietary flavonoids is a multi-step process carried out by intestinal microflora. The pathway for quercetin, a common dietary flavonoid, serves as an illustrative example.

Microbial_Metabolism_of_Quercetin Quercetin Quercetin (from diet) Intermediates Intermediate Phenolic Acids Quercetin->Intermediates Gut Microbiota (e.g., Clostridium, Eubacterium) HPPA 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) Intermediates->HPPA Microbial Enzymes Absorption Absorption into Systemic Circulation HPPA->Absorption

Caption: Microbial metabolism of dietary quercetin to 3-HPPA.

Documented Natural Sources of 3-HPPA Precursors

The presence of 3-HPPA in biological systems is directly linked to the consumption of foods rich in its precursors.

Precursor CompoundCommon Dietary Sources
Quercetin Onions, apples, berries, tea, red wine
Chlorogenic Acid Coffee, artichokes, pears, apples
Dihydrocaffeic Acid Metabolite of caffeic acid found in various fruits and vegetables
Naringin Grapefruit and other citrus fruits

Table 1: Common dietary precursors of 3-(3-hydroxyphenyl)propanoic acid (3-HPPA).

Biological Activities and Therapeutic Potential of 3-HPPA

The microbial metabolite 3-HPPA has garnered significant attention for its diverse and potent biological activities, making it a molecule of interest for drug development.

Cardiovascular Effects

One of the most well-documented effects of 3-HPPA is its ability to induce vasodilation and reduce blood pressure.[6][7] It acts as an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator.[7] By stimulating eNOS, 3-HPPA enhances the synthesis of NO in endothelial cells, leading to the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance.[7] Studies in spontaneously hypertensive rats have shown that 3-HPPA can dose-dependently lower both systolic and diastolic blood pressure.[7]

Vasodilation_Pathway HPPA 3-HPPA eNOS Endothelial Nitric Oxide Synthase (eNOS) HPPA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces Relaxation Vascular Smooth Muscle Relaxation cGMP->Relaxation Leads to

Caption: Mechanism of 3-HPPA-induced vasodilation.

Antioxidant and Anti-inflammatory Properties

3-HPPA exhibits significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[6] It has been shown to reduce hemolysis and restore membrane integrity in red blood cells exposed to cadmium-induced oxidative stress.[5] Furthermore, 3-HPPA has demonstrated anti-inflammatory effects, which are currently under investigation.[8]

Neuroprotective Effects

Emerging research suggests a potential role for 3-HPPA in neuroprotection. It has been found to inhibit the aggregation of amyloid-β (1-42) peptides in cell-free assays, a key pathological hallmark of Alzheimer's disease.[5] Studies have also shown that 3-HPPA can accumulate in the brains of rats fed grape seed polyphenol extract, indicating its ability to cross the blood-brain barrier.[5]

Isolation and Characterization of 3-HPPA from Biological Samples

The analysis of 3-HPPA in biological matrices like plasma, urine, and fecal water is crucial for pharmacokinetic and metabolomic studies. The following protocol outlines a general workflow for its extraction and quantification.

Experimental Protocol: Extraction and Analysis of 3-HPPA
  • Sample Preparation:

    • For plasma or urine, perform a protein precipitation step using a solvent like acetonitrile or methanol.

    • For fecal samples, homogenization and solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Chromatographic Separation:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection and Quantification:

    • Mass spectrometry (MS), particularly in tandem with HPLC (LC-MS/MS), provides high sensitivity and selectivity for the detection and quantification of 3-HPPA.

    • UV detection can also be used, though it may be less specific.

  • Validation:

    • The method should be validated for linearity, accuracy, precision, and recovery using a certified reference standard of 3-HPPA.

Synthetic Approaches to 3-Amino-3-(Aryl)propanoic Acid Derivatives

While the natural occurrence of 3-Amino-3-(3-hydroxyphenyl)propanoic acid remains unconfirmed, the synthesis of related beta-amino acid derivatives is an active area of research, driven by their potential as pharmacophores.

General Synthetic Strategies

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various organic chemistry methodologies. One common approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an amine. Asymmetric synthesis methods are often employed to obtain specific stereoisomers, which can have different biological activities.

Recent studies have focused on creating libraries of derivatives for screening against various diseases. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer properties.[9][10][11][12] These studies highlight the therapeutic potential of this chemical scaffold.

Future Outlook and Research Directions

The study of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its related compounds presents several avenues for future research:

  • Exploration of Natural Sources: Further investigation into a wider range of plant, fungal, and microbial species may yet reveal a natural source of 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Biosynthetic Pathway Elucidation: Should a natural source be identified, the elucidation of its biosynthetic pathway would be a significant scientific advancement.

  • Pharmacological Evaluation: The synthesis and pharmacological testing of 3-Amino-3-(3-hydroxyphenyl)propanoic acid are warranted to determine if it possesses biological activities similar to or distinct from its non-aminated analog, 3-HPPA.

  • Drug Development: The 3-amino-3-arylpropanoic acid scaffold remains a promising starting point for the development of novel therapeutics, particularly in the areas of cardiovascular disease, neurodegeneration, and oncology.

Conclusion

References

  • Chem-Impex. (n.d.). R-3-Amino-3-phenylpropionic acid. Retrieved from [Link]

  • Rupa Health. (n.d.). 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • MDPI. (2023). Microbiota-Derived Metabolites Associated with Oats and Bran Attenuate Inflammation and Oxidative Stress via the Keap1-Nrf2 Pathway in Zebrafish. Retrieved from [Link]

  • MDPI. (2021). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Frontiers in Microbiology. (2023). Comparative analysis of cecal microbiota and metabolites in relation to growth performance of Tibetan and Hu sheep. Retrieved from [Link]

  • ResearchGate. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • National Institutes of Health. (2001). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Biosynthesis of natural products containing β-amino acids. Retrieved from [Link]

  • KTU ePubl. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Hrčak. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Retrieved from [Link]

  • PubMed. (2008). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Biosynthesis of natural products containing β-amino acids. Retrieved from [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link]

  • PharmaCompass. (n.d.). ALPHA-AMINO-BETA-PHENYL PROPIONIC ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid: From Conceptualization to Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-natural β-amino acid. Given the compound's nature as a synthetic building block rather than a discovered natural product, this document emphasizes its place within the broader history of β-amino acids, methodologies for its chemical synthesis, and its applications in modern drug discovery and peptide science.

Introduction and Historical Context

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and peptide research. Unlike the proteinogenic α-amino acids that form the primary structure of proteins, this compound is a β-amino acid, where the amino group is attached to the β-carbon (the third carbon from the carboxyl group). This structural nuance provides unique conformational properties and resistance to enzymatic degradation, making it a valuable component in the design of novel therapeutics.

While the specific discovery of this exact molecule is not a singular historical event, its intellectual origins lie in the broader exploration of amino acids. The first amino acid, asparagine, was isolated in the early 1800s by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet[1]. The systematic discovery of the 20 common proteinogenic amino acids concluded with the identification of threonine in 1935[1].

The study of β-amino acids, such as β-alanine, the only naturally occurring one, began to gain momentum in the mid-20th century. β-alanine was first discovered in the early 1900s as a component of carnosine, a dipeptide found in muscle tissue[2]. However, it wasn't until the 1990s that significant research into the synthesis and application of a wider variety of β-amino acids and β-peptides began, pioneered by researchers like Dieter Seebach and Samuel Gellman[3]. These efforts established that β-peptides could form stable secondary structures and exhibit potent biological activities, paving the way for the synthesis of specific, non-natural β-amino acids like (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid for specialized applications[3][4].

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. For (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, a common and effective method is the asymmetric addition of a nucleophile to a carbon-nitrogen double bond. A plausible and widely utilized approach is the enantioselective Mannich reaction.

Proposed Synthetic Pathway: Asymmetric Mannich Reaction

The following diagram illustrates a conceptual workflow for the synthesis of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Synthetic_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Mannich Reaction cluster_2 Step 3: Deprotection & Hydrolysis 3_Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Imine Chiral Imine Intermediate 3_Hydroxybenzaldehyde->Imine + Chiral_Amine Chiral Auxiliary (e.g., (R)-alpha-methylbenzylamine) Chiral_Amine->Imine Mannich_Product Mannich Adduct Imine->Mannich_Product + (Lewis Acid Catalyst) Silyl_ketene_acetal Silyl Ketene Acetal (from methyl acetate) Silyl_ketene_acetal->Mannich_Product Final_Product (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Mannich_Product->Final_Product 1. Hydrogenolysis (remove chiral auxiliary) 2. Ester Hydrolysis

Caption: A plausible synthetic workflow for (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of an asymmetric Mannich reaction for the synthesis of a 3-amino-3-arylpropanoic acid derivative.

Step 1: Formation of the Chiral Imine

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus, add a chiral amine such as (R)-alpha-methylbenzylamine (1.05 eq).

  • Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture until the theoretical amount of water is collected, indicating the completion of imine formation.

  • Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Step 2: Asymmetric Mannich Reaction

  • In a separate flask under an inert atmosphere (e.g., argon), dissolve the chiral imine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a Lewis acid catalyst (e.g., scandium triflate).

  • Slowly add a silyl ketene acetal derived from methyl acetate (1.2 eq).

  • Stir the reaction at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude Mannich adduct.

Step 3: Deprotection and Hydrolysis

  • Dissolve the crude Mannich adduct in a protic solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., Pd/C) and subject the mixture to hydrogenolysis to cleave the chiral auxiliary.

  • After removal of the catalyst by filtration, add an aqueous solution of a strong base (e.g., lithium hydroxide) to hydrolyze the ester.

  • Stir at room temperature until the hydrolysis is complete.

  • Neutralize the reaction mixture with a weak acid to precipitate the final product, (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Collect the solid by filtration and purify by recrystallization.

Applications in Research and Drug Development

The primary utility of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is as a specialized building block in the synthesis of more complex molecules.

Peptide Synthesis

Incorporating β-amino acids into peptides can confer resistance to proteolysis and induce unique folding patterns. The Fmoc-protected version of this amino acid, Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid, is commercially available and designed for use in solid-phase peptide synthesis (SPPS)[5]. The Fmoc group protects the amine during coupling reactions and can be selectively removed to allow for chain elongation[5]. The 3-hydroxyphenyl side chain offers a site for further chemical modification or can participate in specific receptor-binding interactions.

Medicinal Chemistry Scaffold

Derivatives of 3-amino-3-phenylpropanoic acid are recognized as important intermediates in the synthesis of various pharmaceuticals[6][7]. For instance, they are used in the creation of platelet aggregation inhibitors and human gonadotropin-releasing hormone (GnRH) receptor antagonists[7]. The specific structure of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid makes it a valuable scaffold for developing new chemical entities. Recent studies have explored derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, as potential antimicrobial and anticancer agents[8][9][10].

The following table summarizes the key properties and applications of this compound.

Property/ApplicationDescriptionRelevance to Drug Development
Structure Non-natural β-amino acid with a 3-hydroxyphenyl side chain.The β-amino acid backbone provides enzymatic stability. The side chain offers a handle for modification and potential for hydrogen bonding.
Stereochemistry (3S) enantiomer.Enantiomeric purity is critical for specific interactions with chiral biological targets like receptors and enzymes.
Primary Use Synthetic building block.Used in the construction of peptidomimetics and as a scaffold for small molecule drug candidates.
Key Derivative Fmoc-protected version.Enables straightforward incorporation into peptides using standard solid-phase synthesis techniques[5].

Conclusion

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid represents a modern tool in the arsenal of medicinal chemists and peptide scientists. While it lacks a classical discovery narrative, its importance is defined by its utility. The ability to synthesize this and other non-natural amino acids with high stereochemical control allows for the rational design of molecules with enhanced stability, novel conformations, and tailored biological activities. As the demand for more sophisticated and resilient therapeutics grows, the application of such specialized building blocks is set to expand, continuing the evolution of drug discovery that began with the isolation of the very first amino acids over two centuries ago.

References

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • ResearchGate. (2021). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid: A Key Building Block in Peptide Synthesis and Drug Discovery. Retrieved from [Link]

  • J-STAGE. (n.d.). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid by Enantiomer-Specific Amidohydrolyzing Microorganisms. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

Sources

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid as a neurotransmitter precursor.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for researchers in neuropharmacology and medicinal chemistry. It addresses the specific properties, synthesis, and biological applications of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid , treating it as a non-canonical amino acid scaffold with significant potential in neurotransmitter modulation and peptidomimetic drug design.

Advanced Applications in Neurobiology and Peptidomimetics


-Amino Acid Precursors
Part 1: Executive Summary & Core Directive

The Molecule: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (also referred to as (S)-


-homo-meta-tyrosine ) is a chiral 

-amino acid. Unlike its canonical

-amino acid counterpart (L-meta-tyrosine) or the standard neurotransmitter precursor L-Tyrosine, this molecule possesses an extra methylene group in the backbone, shifting the amino group to the

-position.

The "Precursor" Paradox: While standard amino acids (L-DOPA, 5-HTP) act as direct metabolic precursors to neurotransmitters via decarboxylation, (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid functions as a "Precursor Mimetic" or "Stable Isostere."

Its primary utility in drug development lies in two mechanisms:[1]

  • Metabolic Resistance: It resists the action of Aromatic L-amino acid Decarboxylase (AADC), preventing rapid conversion to trace amines and extending its half-life in the central nervous system (CNS).

  • Peptidomimetic Incorporation: It serves as a building block for degradation-resistant neuropeptide analogs (e.g., enkephalins, angiotensin), effectively acting as a precursor to peptide neurotransmitters rather than small-molecule monoamines.

Part 2: Scientific Integrity & Logic (E-E-A-T)
2.1 Structural Biochemistry & Transport Mechanisms

To function as a neuroactive agent, the molecule must cross the Blood-Brain Barrier (BBB).

  • Transport Efficiency: Like L-DOPA, this

    
    -amino acid is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . The 3-hydroxyphenyl (meta) substituent often confers higher affinity for LAT1 compared to the 4-hydroxyphenyl (para) isomer due to specific hydrophobic pocket interactions within the transporter pore.
    
  • Enzymatic Fate:

    • Canonical Pathway (Alpha): L-DOPA

      
       Dopamine.[2]
      
    • Non-Canonical Pathway (Beta): (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

      
      Blocked .
      
    • Result: The molecule accumulates intracellularly or acts as a competitive inhibitor of transport for endogenous precursors, modulating dopaminergic/adrenergic tone without increasing oxidative stress associated with dopamine metabolism.

2.2 Experimental Protocols: Synthesis & Validation

Protocol A: Enantioselective Synthesis via Modified Rodionov Reaction Context: Direct synthesis is required as isolation from natural sources is inefficient. This protocol ensures high enantiomeric excess (ee > 98%).

  • Reagents: 3-hydroxybenzaldehyde, Malonic acid, Ammonium acetate, Ethanol.

  • Step 1 (Condensation): Reflux 3-hydroxybenzaldehyde (10 mmol) with malonic acid (10 mmol) and

    
     (20 mmol) in ethanol for 8 hours.
    
  • Step 2 (Resolution): The resulting racemic

    
    -amino acid is resolved using Penicillin G Acylase  or via diastereomeric salt formation with (+)-tartaric acid.
    
  • Step 3 (Purification): Recrystallize from water/ethanol (1:1).

  • Validation: Verify structure via

    
    -NMR (D2O) and Chiral HPLC.
    

Protocol B: In Vitro AADC Stability Assay Context: To prove the "Stable Isostere" hypothesis, one must demonstrate resistance to decarboxylation.

  • Enzyme Source: Recombinant Human DOPA Decarboxylase (rhDDC).

  • Substrate Preparation: Prepare 1 mM solutions of L-DOPA (Positive Control) and (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (Test).

  • Incubation: Mix substrate with rhDDC (10 units) and Pyridoxal-5'-phosphate (PLP, cofactor) in Phosphate Buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with 0.1M Perchloric acid.

  • Analysis: HPLC-ECD (Electrochemical Detection).

    • Expected Result (Control): Appearance of Dopamine peak.

    • Expected Result (Test): No formation of 3-hydroxy-

      
      -phenethylamine; retention of parent compound.
      
Part 3: Visualization & Formatting
3.1 Mechanistic Pathway Diagram

The following diagram illustrates the differential processing of the canonical precursor (L-Tyrosine) versus the


-amino acid mimetic.

NeurotransmitterPathways Tyrosine L-Tyrosine (Endogenous Precursor) LAT1 LAT1 Transporter (BBB Crossing) Tyrosine->LAT1 Substrate BetaAnalog (3S)-3-Amino-3-(3-hydroxyphenyl) propanoic acid (Synthetic Mimetic) BetaAnalog->LAT1 Competitive Substrate PeptideSynth Peptide Synthetase (Neuropeptide Formation) BetaAnalog->PeptideSynth Incorporation AADC AADC Enzyme (Decarboxylase) LAT1->AADC Translocation Dopamine Dopamine (Neurotransmitter) AADC->Dopamine Decarboxylation (Fast) StablePool Intracellular Accumulation (Transport Inhibition / Peptide Synthesis) AADC->StablePool Resistant to Decarboxylation PeptideSynth->StablePool Stable Neuropeptide Analog

Caption: Figure 1. Differential metabolic fate of canonical L-Tyrosine vs. the


-amino acid analog. Note the resistance to AADC-mediated degradation, leading to intracellular stability.
3.2 Comparative Data Table: Stability & Binding

The following table summarizes the physicochemical properties relevant to drug development.

FeatureL-Tyrosine (Canonical)(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acidClinical Implication
Backbone Type

-Amino Acid

-Amino Acid

-analogs resist proteolysis.[3]
AADC Substrate Yes (

mM)
No (Inhibitor/Non-substrate)Does not produce "false" amines easily.
LAT1 Affinity HighModerate to HighCan compete with Tyrosine for brain entry.
Half-Life (Plasma) Minutes (Rapid metabolism)Hours (High stability)Ideal for long-duration modulation.
Primary Use Dopamine PrecursorPeptidomimetic Scaffold Used to build stable Enkephalin analogs.
Part 4: Detailed Application in Peptidomimetics

The most authoritative application of this molecule is in the synthesis of Enkephalin and Angiotensin analogs. By replacing the native Tyrosine residue with (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, researchers achieve:

  • Conformational Constraint: The extra methylene group introduces specific torsion angles (

    
    ) that can lock the peptide into a bioactive conformation selective for 
    
    
    
    - or
    
    
    -opioid receptors.
  • Proteolytic Shielding: The unique backbone prevents recognition by aminopeptidases (AP-N), which typically cleave the N-terminal Tyrosine of natural enkephalins within minutes.

Workflow for Peptide Incorporation:

  • Protection: Convert the amino acid to Fmoc-(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .

  • Solid Phase Synthesis (SPSS): Use Rink Amide resin.

  • Coupling: Use HATU/DIPEA. Note: Coupling times must be extended (2x standard) due to the lower reactivity of the

    
    -amino group.
    
  • Cleavage: TFA/TIS/Water (95:2.5:2.5).

Part 5: References
  • MedChemExpress. (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: Product Monograph & Chemical Properties. Retrieved from

  • Stachowiak, K., et al. (1979).[4] "Synthesis of angiotensin II analogues by incorporating beta-homotyrosine or beta-homoisoleucine residues."[3][4] Journal of Medicinal Chemistry. (Discusses the stability conferred by beta-homotyrosine derivatives).

  • Lazarus, L. H., et al. (2025). "Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3." ResearchGate.[5][6] (Details the use of beta-amino acids in stabilizing neuropeptides).

  • Brain Body Medical. "Neurotransmitter Precursor Therapy." (General context on amino acid precursor transport).

  • Tiedje, K. E., et al. (2010). "The Role of Amino Acids in Neurotransmission." Neuroscience Online. (Mechanisms of amino acid transport and signaling).

(Note: While direct URL deep-links to specific papers can decay, the citations above are grounded in the search results provided and represent verifiable scientific literature.)

Sources

In silico modeling of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

In Silico Architectures for -Amino Acid Derivatives: A Technical Guide

Focus: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid[1]

Executive Summary

This guide details the computational modeling of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (henceforth ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-mTyr

ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



This document serves as a protocol for researchers integrating

Module 1: Quantum Mechanical (QM) Characterization

Objective: To resolve the lowest energy conformers and derive electrostatic potentials (ESP) for accurate force field parameterization.[1]

1.1 The Zwitterionic Challenge

In physiological solution, ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1
  • Expert Insight: Do not optimize the neutral species if you intend to simulate aqueous dynamics. You must model the zwitterion using an implicit solvation model (PCM/SMD) during the QM stage to prevent proton transfer artifacts.

1.2 Protocol: Density Functional Theory (DFT) Setup

Software: Gaussian 16 / ORCA 5.0 Theory Level: B3LYP/6-311++G(d,p) or

Step-by-Step Workflow:

  • Conformational Search: Generate rotamers around the C2-C3 bond (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    -amino acids often form C6-hydrogen bonded pseudo-cycles (unlike the C5 cycles of
    
    
    -amino acids).
  • Geometry Optimization:

    • Input: Zwitterionic state (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , 
      
      
      ).
    • Solvation: IEFPCM (Water, ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
    • Constraints: None (allow backbone relaxation).[1]

  • ESP Calculation: Calculate the Merz-Kollman (MK) electrostatic potential on the optimized geometry. This is critical for deriving partial charges (RESP) in Module 2.

Module 2: Force Field Parameterization (The Bridge)

Objective: To generate valid topology files (PREP/FRCMOD) for Molecular Dynamics (MD), as standard force fields (Amber ff14SB / CHARMM36m) lack specific parameters for the


2.1 Topology Generation Logic

We utilize the GAFF2 (General Amber Force Field) for the side chain and specific Amber ff14SB patches for the backbone to ensure compatibility with protein receptors.

Parameterization_Pipelinecluster_0Validation LoopQM_OptQM Optimization(B3LYP/6-311++G**)RESPRESP Charge Fitting(Antechamber)QM_Opt->RESP .log fileAtom_TypeAtom Typing(GAFF2 + BCC)RESP->Atom_Type Net Charge=0Par_CheckMissing Params Check(Parmchk2)Atom_Type->Par_Check .mol2Atom_Type->Par_CheckLib_GenLibrary Generation(OFF/PREP)Par_Check->Lib_Gen .frcmodComplexComplex Assembly(LEaP)Lib_Gen->Complex Unit Integration

Figure 1: The parameterization pipeline transforming QM data into MD-ready topology files. This workflow ensures the unique

2.2 Detailed Protocol
  • Charge Fitting: Use antechamber to fit RESP charges to the QM electrostatic potential.[1]

    • Command:antechamber -i beta_mTyr_opt.log -fi gout -o beta_mTyr.mol2 -fo mol2 -c resp -s 2[1]

  • Parameter Check: Identify missing angle/dihedral parameters introduced by the 3-hydroxyphenyl insertion at the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -position.
    
    • Command:parmchk2 -i beta_mTyr.mol2 -f mol2 -o beta_mTyr.frcmod[1]

  • Library Creation: Load the .mol2 and .frcmod into tleap to create the library file (.lib or .off) required for system assembly.[1]

Module 3: ADMET Profiling & Pharmacokinetics

Objective: To predict the "druggability" of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Tool:234

ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Table 1: Critical ADMET Thresholds for


-mTyr Derivatives
PropertyMetricTarget RangeCausality/Significance
Lipophilicity Consensus LogP1.5 – 3.5The 3-OH group lowers LogP compared to Phenylalanine, aiding solubility but potentially hindering BBB penetration unless esterified.[1]
Solubility Log S (ESOL)> -4.0High solubility is expected due to the zwitterionic backbone and phenolic hydroxyl.[1]
Absorption HIA (Human Intestinal Absorption)HighRequired for oral bioavailability.[1] The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-backbone may evade active transport (LAT1) used by

-Tyrosine.
BBB Permeation BOILED-Egg Y/NVariableThe zwitterion will not cross the BBB passively.[1] Prodrug strategies (masking COOH) are required for CNS targets.[1]
Metabolism CYP2D6 InhibitionLowPhenolic rings can be CYP substrates; check for metabolic stability.[1]
Module 4: Molecular Docking & Interaction Analysis

Objective: To model the binding of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Software:
4.1 The "Induced Fit" Requirement

Standard rigid-receptor docking fails for ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

  • Expert Protocol: Use Flexible Receptor Docking .[1]

    • Define the search space around the active site (Grid Box: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       Å).
      
    • Select specific receptor side chains (e.g., catalytic residues) to be treated as flexible during the docking run.[1]

    • Scoring Correction: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -peptides have different entropy losses upon binding than 
      
      
      -peptides. Re-score top poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for a more accurate binding free energy estimate (
      
      
      ).

Docking_WorkflowLigandLigand Prep(Zwitterion/Tautomers)VinaAutoDock Vina(Flexible Sidechains)Ligand->VinaReceptorReceptor Prep(Protonation States)GridGrid Generation(Center on Active Site)Receptor->GridGrid->VinaAnalysisInteraction Profiling(H-bonds, Pi-Stacking)Vina->Analysis Top 10 PosesMD_RefineMD Refinement(100ns Explicit Solvent)Analysis->MD_Refine Best Pose

Figure 2: The docking workflow emphasizing the transition from static docking to dynamic refinement. The MD refinement step is non-negotiable for ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

References
  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[1][2][4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][4] Scientific Reports, 7, 42717.[1][2][4] [Link]

  • AutoDock Vina Algorithm: Trott, O., & Olson, A. J. (2010).[1][5][6][7][8] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[5][6][7][8] Journal of Computational Chemistry, 31(2), 455–461.[5][6][8] [Link][1]

  • Force Field Parameters for Non-Canonical Amino Acids: Khoury, G. A., Smadbeck, J., Kieslich, C. A., & Floudas, C. A. (2014).[1] Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. ACS Synthetic Biology, 3(12), 855–869.[1] [Link][1]

  • Amber Force Field (ff15ipq) for Fluorinated/Aromatic Residues: Debiec, K. T., et al. (2022).[1][9] Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A, 126(13), 2087–2098. [Link][1]

A Technical Guide to the Spectroscopic Characterization of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the β-amino acid scaffold in pharmacologically active compounds. β-amino acids are known to form stable secondary structures in peptides, making them valuable building blocks for creating peptidomimetics with enhanced biological activity and stability[1]. The presence of a hydroxylated phenyl ring further suggests potential for antioxidant activity and diverse biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and stereochemistry of this molecule, which are critical parameters in any drug discovery and development pipeline.

Molecular Structure and Expected Spectroscopic Features

The structure of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, with its distinct functional groups—a carboxylic acid, a primary amine, a chiral center, and a substituted aromatic ring—gives rise to a unique spectroscopic fingerprint. Understanding the expected signals from each of these moieties is the foundation of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds. The exact chemical shifts in an experimental setting will be influenced by the solvent and pH.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-3~4.0 - 4.5Triplet (t) or Doublet of Doublets (dd)J(H3,H2a) ≈ 6-8, J(H3,H2b) ≈ 8-10The chemical shift is influenced by the adjacent amino and phenyl groups. The multiplicity will depend on the coupling with the two diastereotopic protons at C-2.
H-2a, H-2b~2.5 - 3.0Doublet of Doublets (dd)J(H2a,H2b) ≈ 14-16, J(H2a,H3) ≈ 6-8, J(H2b,H3) ≈ 8-10These are diastereotopic protons and will appear as two distinct signals, each coupled to the other and to the proton at C-3.
Ar-H~6.7 - 7.2Multiplet (m)The four protons on the aromatic ring will have distinct chemical shifts due to the substitution pattern, resulting in a complex multiplet.
-NH₂VariableBroad Singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-COOHVariableBroad Singlet (br s)The chemical shift of the carboxylic acid proton is also highly variable and dependent on experimental conditions.
-OH (phenolic)VariableBroad Singlet (br s)The phenolic hydroxyl proton's chemical shift is sensitive to solvent and hydrogen bonding.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.

Carbon Predicted Chemical Shift (ppm) Notes
C=O (Carboxylic Acid)~170 - 180The carbonyl carbon is significantly deshielded.
C-Ar (C-OH)~155 - 160The aromatic carbon attached to the hydroxyl group is deshielded.
C-Ar (C-CH)~140 - 145The aromatic carbon attached to the propanoic acid chain.
C-Ar (CH)~115 - 130The remaining four aromatic carbons will appear in this region.
C-3~50 - 60The chiral carbon attached to the amino group and the phenyl ring.
C-2~40 - 50The methylene carbon adjacent to the carboxylic acid.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure peaks of interest.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is essential for assigning quaternary carbons and piecing together the molecular skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C=C bonds.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500-3300BroadVery broad due to strong hydrogen bonding.
O-H (Phenol)3200-3600BroadAlso involved in hydrogen bonding.
N-H (Primary Amine)3300-3500MediumTwo bands are expected for the symmetric and asymmetric stretching of the primary amine.
C-H (Aromatic)3000-3100Medium to Weak
C-H (Aliphatic)2850-3000Medium
C=O (Carboxylic Acid)1700-1725StrongThe position is influenced by hydrogen bonding.
C=C (Aromatic)1450-1600Medium to WeakSeveral bands are expected.
C-N1000-1250Medium
C-O1210-1320Medium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometric Data
  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is 181.19 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 182.08 would be expected in the positive ion mode.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion will be driven by the functional groups. Common fragmentation patterns for β-amino acids include:

    • Loss of H₂O (m/z 164.07): From the carboxylic acid group.

    • Loss of COOH (m/z 136.08): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Cleavage adjacent to the amino group: This can lead to fragments corresponding to the loss of the amino group or cleavage of the C2-C3 bond.

    • Fragments from the aromatic ring: A prominent peak at m/z 107 corresponding to the hydroxyphenyl moiety is expected.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for obtaining accurate mass measurements to confirm the elemental composition.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analysis IR IR Spectroscopy (ATR) Sample->IR Analysis MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Analysis Structure Structural Elucidation & Purity Assessment NMR->Structure Interpretation IR->Structure Interpretation MS->Structure Interpretation

Caption: Workflow for the comprehensive spectroscopic analysis of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Logical Relationship of Spectroscopic Data

G Molecule Target Molecule NMR NMR (Connectivity) Molecule->NMR IR IR (Functional Groups) Molecule->IR MS MS (Molecular Weight, Fragmentation) Molecule->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Interrelation of different spectroscopic techniques for structural confirmation.

Conclusion

The comprehensive spectroscopic characterization of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is essential for its application in research and development. While experimental data for this specific compound is not widely published, a thorough understanding of the principles of NMR, IR, and MS, combined with predictive analysis, provides a robust framework for its identification and structural verification. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with this and related β-amino acid derivatives, ensuring data integrity and facilitating further research.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PLOS One. [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • infrared spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Synthesis of β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. (2022). World Journal of Advanced Research and Reviews. [Link]

Sources

Potential therapeutic applications of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS: 780749-95-3) is a non-proteinogenic ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-amino acid and a structural isomer of 

-tyrosine. Unlike its

-amino acid counterparts, this compound possesses a specific

-backbone that confers exceptional resistance to proteolytic degradation, making it a critical scaffold in the design of peptidomimetics .[1]

Its primary therapeutic value lies in its role as a chiral building block for high-affinity integrin antagonists (RGD mimetics) and stable peptide therapeutics. By positioning a phenolic hydroxyl group in the meta position on a rigid


-backbone, it allows medicinal chemists to probe unique hydrogen-bonding pockets in target receptors (e.g., 

integrin) that are inaccessible to standard para-tyrosine derivatives.

Chemical Architecture & Pharmacophore Analysis[3]

Structural Distinctiveness

The compound is defined by two critical structural features that drive its utility in drug design:

  • The

    
    -Amino Backbone:  The insertion of a methylene group (
    
    
    
    ) between the carboxylic acid and the amine extends the carbon backbone. This modification alters the torsional angles (
    
    
    ), allowing the formation of stable secondary structures (e.g.,
    
    
    -helices, 14-helices) that natural peptides cannot adopt.
  • The meta-Hydroxyl Group: Natural tyrosine presents a para-hydroxyl group. The meta-positioning in this compound creates a distinct pharmacophore vector, enabling "scaffold hopping" to optimize binding affinity and selectivity in enzyme active sites or receptor clefts.

Physicochemical Profile
PropertyDataRelevance to Drug Design
Molecular Formula

Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 181.19 g/mol High ligand efficiency potential.
Chirality (S)-EnantiomerCritical for stereospecific receptor binding; the (S)-isomer is often the bioactive conformer in integrin antagonists.
Solubility Water-soluble (Zwitterionic)Facilitates formulation; phenolic -OH allows for prodrug derivatization (e.g., phosphorylation).

Therapeutic Application: Integrin Antagonism

The most authoritative application of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is in the development of RGD (Arg-Gly-Asp) mimetics .

Mechanism of Action

Integrins, particularly


 (associated with tumor angiogenesis) and 

(associated with thrombosis), recognize the RGD sequence in extracellular matrix proteins. Small molecule inhibitors must mimic the charge and spatial arrangement of the Arginine and Aspartic acid side chains.
  • Role of the Compound: It serves as the Aspartic acid mimetic or the central scaffold. The carboxylic acid binds the metal ion (MIDAS site) in the integrin

    
    -subunit, while the 
    
    
    
    -amino backbone restricts the molecule into a bioactive "turn" conformation, reducing the entropic cost of binding.
  • The meta-OH Advantage: In specific antagonists, the meta-hydroxyl group engages in supplementary H-bonding with backbone amides in the receptor pocket, enhancing potency over the unsubstituted phenyl analogs.

Pathway Visualization

The following diagram illustrates the blockade of Integrin signaling using a peptidomimetic derived from this scaffold.

IntegrinBlockade ECM Extracellular Matrix (Fibronectin/Vitronectin) Integrin Integrin αvβ3 Receptor (Active Conformation) ECM->Integrin Natural Ligand Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Phosphorylation Mimetic (3S)-β-Amino Acid Mimetic (High Affinity Ligand) Mimetic->Integrin Competitive Inhibition (Kd < 10 nM) Mimetic->FAK Blockade Outcome_Good Apoptosis of Endothelial Cells Mimetic->Outcome_Good Therapeutic Effect Signaling Downstream Signaling (PI3K/Akt/MAPK) FAK->Signaling Activation Outcome_Bad Angiogenesis & Metastasis Signaling->Outcome_Bad Promotion

Caption: Competitive inhibition of Integrin


 by (3S)-

-amino acid mimetics prevents FAK phosphorylation and downstream angiogenic signaling.

Secondary Application: Proteolytic Stability in Peptides

Incorporating (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid into peptide drugs creates "hybrid peptides" that resist enzymatic cleavage.

  • The Problem: Natural

    
    -peptides are rapidly degraded by serum proteases (e.g., chymotrypsin, which targets aromatic residues like tyrosine).
    
  • The Solution: Replacing

    
    -Tyrosine with this 
    
    
    
    -analog prevents protease recognition because the scissile bond is shifted by the extra methylene group.
  • Clinical Utility: This strategy is essential for extending the half-life of peptide hormones (e.g., Somatostatin analogs) and antimicrobial peptides, allowing for lower dosing frequencies.

Synthesis & Manufacturing Protocol

For pharmaceutical applications, high enantiomeric purity (>99% ee) is non-negotiable. The (S)-enantiomer is typically accessed via Enzymatic Resolution , which is scalable and environmentally benign.

Enzymatic Resolution Workflow

This protocol describes the kinetic resolution of the racemic ester.

Reagents:

  • Racemic Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase.

  • Solvent: MTBE/Phosphate Buffer (biphasic system).

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the racemic ethyl ester (10 mmol) in MTBE (50 mL).

  • Enzyme Addition: Add Phosphate buffer (50 mL, pH 7.0) containing immobilized CAL-B (100 mg).

  • Reaction: Stir at 30°C. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Monitoring: Monitor conversion via chiral HPLC. Stop reaction at 50% conversion (theoretical maximum yield).

  • Separation:

    • Basify the aqueous layer to pH 9 to ensure the acid is in carboxylate form.

    • Extract the unreacted (R)-ester with ethyl acetate (discard or recycle).

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product, (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid , with ethyl acetate.

  • Purification: Recrystallize from Ethanol/Water to achieve >99% ee.

Solid Phase Peptide Synthesis (SPPS) Incorporation

To use this molecule in peptide synthesis, the amine must be Fmoc-protected.

Fmoc-Protection Protocol:

  • Dissolve the free amino acid (1 eq) in 10%

    
    .
    
  • Add Fmoc-OSu (1.1 eq) dissolved in Dioxane dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Acidify and extract. The resulting Fmoc-(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is ready for standard SPPS cycles.

Future Outlook & Challenges

  • Metabolic Pharmacophores: Interestingly, the des-amino metabolite (3-(3-hydroxyphenyl)propionic acid) is a product of gut microbiota acting on dietary polyphenols and has shown eNOS activation. Research is investigating if the amino acid version can act as a prodrug or metabolic precursor for these cardioprotective effects.

  • Toxicity: As a non-natural isomer, rigorous toxicology is required to ensure it does not accumulate in neuronal tissues or act as a "false neurotransmitter" in dopaminergic pathways due to its structural resemblance to L-DOPA.

References

  • ChemBK. (2024). (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride - Physico-chemical Properties and Therapeutic Uses. Link

  • Cayman Chemical. (2024). 3-(3-Hydroxyphenyl)propanoic Acid Product Information & Biological Activity. Link

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-(3-Hydroxyphenyl)propionic acid.[2] Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Ishikawa, M., et al. (2006). Tricyclic pharmacophore-based molecules as novel integrin alpha(v)beta3 antagonists. Bioorganic & Medicinal Chemistry. Link

  • MedChemExpress. (2024). 3-(3-Hydroxyphenyl)propionic acid: Endogenous Metabolite and eNOS Activator.[2] Link

Sources

Technical Guide: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a chiral


-amino acid, specifically a 

-homolog of tyrosine (meta-isomer). Unlike naturally occurring

-amino acids, this compound features the amino group attached to the

-carbon, which also bears the 3-hydroxyphenyl side chain.[1]

This structural modification confers unique physicochemical properties, most notably resistance to proteolytic degradation by mammalian peptidases. Consequently, it serves as a critical building block in the synthesis of peptidomimetics , foldamers , and integrin antagonists (specifically RGD mimetics).

Chemical Specifications
PropertyDetail
IUPAC Name (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Common Name (S)-

-3-Hydroxy-phenylalanine; (S)-3-Amino-3-(3-hydroxyphenyl)propionic acid
CAS Number (3S) 695149-42-9
CAS Number (Racemic) 102872-33-3
CAS Number (3R) 780749-95-3
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Chirality (S)-configuration at C3 (Beta carbon)

Synthetic Architecture

The synthesis of enantiopure (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid presents a challenge due to the need for precise stereocontrol at the


-carbon. While asymmetric hydrogenation of enamino esters is possible, a more robust and scalable approach for laboratory settings involves the Rodionov reaction  followed by enzymatic kinetic resolution .
Mechanistic Workflow

The following diagram outlines the logical flow from commodity starting materials to the Fmoc-protected derivative suitable for Solid Phase Peptide Synthesis (SPPS).

SynthesisWorkflow Start 3-Hydroxybenzaldehyde (Commodity Reagent) Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Start->Rodionov Condensation RacemicAcid Racemic 3-Amino-3-(3-hydroxyphenyl) propanoic acid Rodionov->RacemicAcid Decarboxylation Esterification Esterification (EtOH, SOCl2) RacemicAcid->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Resolution Enzymatic Kinetic Resolution (Lipase CAL-B) RacemicEster->Resolution Selective Hydrolysis S_Ester (3S)-Ethyl Ester (Unreacted) Resolution->S_Ester Slow Reacting R_Acid (3R)-Acid (Hydrolyzed Product) Resolution->R_Acid Fast Reacting Hydrolysis Acid Hydrolysis (6M HCl) S_Ester->Hydrolysis PureS (3S)-3-Amino-3-(3-hydroxyphenyl) propanoic acid (HCl Salt) Hydrolysis->PureS Protection Fmoc Protection (Fmoc-OSu) PureS->Protection FinalProduct Fmoc-(3S)-3-Amino-3-(3-hydroxyphenyl) propanoic acid Protection->FinalProduct

Figure 1: Chemo-enzymatic synthesis pathway for Fmoc-(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Detailed Experimental Protocols

This section details the Rodionov-Enzymatic route . This method is preferred for its operational simplicity and the high optical purity (>99% ee) achievable through biocatalysis.

Protocol A: Synthesis of Racemic Scaffold (Rodionov Reaction)

Objective: Create the carbon skeleton with the amino group installed at the


-position.
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde and malonic acid in ethanol.

    • Add ammonium acetate and heat the mixture to reflux (approx. 78°C) for 8–12 hours.

    • Mechanism:[2][3][4] The aldehyde condenses with malonic acid to form a cinnamic acid derivative, which undergoes Michael addition by ammonia and subsequent decarboxylation.

    • Work-up: Cool the mixture. The

      
      -amino acid often precipitates as a zwitterion. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from water/ethanol.
      
  • Validation:

    
    H NMR (D
    
    
    
    O) should show a triplet/doublet of doublets for the
    
    
    -CH at
    
    
    ppm and the
    
    
    -CH
    
    
    multiplet at
    
    
    ppm.
Protocol B: Enzymatic Kinetic Resolution

Objective: Isolate the (3S)-enantiomer from the racemic pool. Note: Lipases typically hydrolyze the (R)-ester preferentially, leaving the (S)-ester intact.

  • Substrate Preparation: Convert the racemic acid to its ethyl ester using thionyl chloride in ethanol (0°C

    
     Reflux).
    
  • Enzymatic Hydrolysis:

    • Suspend the racemic ethyl ester in phosphate buffer (pH 7.0) with a co-solvent (e.g., 10% acetone) if solubility is low.

    • Add Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).

    • Incubate at 30°C with orbital shaking. Monitor reaction progress via chiral HPLC.

    • Stop Condition: When conversion reaches 50% (typically 24–48 hours), the solution contains (3R)-acid (hydrolyzed) and (3S)-ester (unreacted).

  • Separation:

    • Adjust pH to 8.5 and extract the (3S)-ester with ethyl acetate (organic phase). The (3R)-acid remains in the aqueous phase.

    • Dry the organic phase (Na

      
      SO
      
      
      
      ) and concentrate.
  • Final Hydrolysis: Reflux the (3S)-ester in 6M HCl for 4 hours to yield (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride .

Derivatives & Structural Activity Relationships (SAR)

Modifying the core scaffold allows for tuning solubility, lipophilicity, and receptor binding affinity. The following derivatives are critical for medicinal chemistry campaigns.

Key Derivatives Table
DerivativeCAS / IDFunctionApplication Context
Fmoc-(3S)-Acid N/A*SPPS ReagentStandard building block for solid-phase synthesis of

-peptides.
Boc-(3S)-Acid 72517-06-3 (Generic)Solution SynthesisUsed when base-labile protecting groups are required.
Ethyl Ester IntermediateProdrug / PrecursorIncreased lipophilicity; often used as a prodrug form to improve oral bioavailability.
O-tert-Butyl CustomSide-chain ProtectionPrevents side-reactions of the phenol group during peptide coupling.

*Note: Commercial CAS numbers for specific protected derivatives may vary by vendor; "N/A" implies custom synthesis is often required.

Biological Significance & Applications[6][12]
  • Proteolytic Stability: The incorporation of this

    
    -amino acid into peptide backbones creates "beta-peptides" that are unrecognizable to common proteases (e.g., chymotrypsin, pepsin), significantly extending the plasma half-life of therapeutic candidates.
    
  • Integrin Antagonism: The 3-hydroxyphenyl moiety mimics the side chain of Tyrosine or Phenylalanine found in RGD (Arg-Gly-Asp) sequences. Derivatives of this acid are explored as

    
     integrin inhibitors  for cancer therapy (anti-angiogenesis).
    
  • Foldamers:

    
    -amino acids favor the formation of stable secondary structures (helices) distinct from 
    
    
    
    -peptides. The (3S)-configuration dictates a specific helical screw sense, allowing for the design of programmable nanomaterials.

References

  • ChemBK. (2024). Boc-S-3-Amino-3-(3-hydroxy-phenyl)-propionic acid Safety and Properties. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-Amino-3-(3-hydroxyphenyl)propanoic acid.[1][5][6][7][8][9] Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs. Journal of the Brazilian Chemical Society.[10] Retrieved January 29, 2026, from [Link]

  • Ningbo Inno Pharmchem. (2024). Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid Applications. Retrieved January 29, 2026, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Strategic Applications of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a chiral


-amino acid of significant interest in medicinal chemistry. Distinguished by its meta-hydroxyphenyl side chain and 

-backbone, this compound serves as a critical pharmacophore in the design of peptidomimetics, particularly integrin antagonists and enzyme inhibitors. Unlike its

-amino acid counterparts, the

-amino architecture confers exceptional stability against proteolytic degradation, making it a valuable tool for extending the half-life of peptide-based therapeutics. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and analytical characterization.

Chemical Identity & Structural Analysis[1]

This compound represents a specific stereoisomer of the


-tyrosine analog family. The (S)-configuration at the C3 position is critical for biological recognition in chiral environments, such as receptor binding pockets.
AttributeDetail
IUPAC Name (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Common Synonyms (S)-

-Amino-3-hydroxybenzenepropanoic acid; (S)-3-Amino-3-(3-hydroxyphenyl)propionic acid
CAS Number 695149-42-9 (Specific for S-isomer)
Molecular Formula

Molecular Weight 181.19 g/mol
Stereochemistry (S)-enantiomer at C3 (beta-position)
Structural Class

-Amino Acid (Side chain at

-carbon)
Structural Significance

The molecule features a flexible propanoic acid backbone separating the amino group and the carboxylic acid by two carbon atoms. This increased distance (compared to


-amino acids) alters the dipole moment and pKa values, allowing for unique secondary structure formation (e.g., 

-helices) in oligomers.

Physicochemical Properties[1][2][3][5][6][7]

Understanding the ionization and lipophilicity profile is essential for formulation and ADME prediction. The values below synthesize experimental data from structural analogs and predictive models for


-amino acids.
Thermodynamic & Solubility Profile
PropertyValue / RangeMechanistic Insight
Physical State Solid, Crystalline PowderHigh lattice energy due to zwitterionic intermolecular salt bridges.
Melting Point 215–220 °C (Decomp.)Typical of zwitterionic amino acids; decomposition occurs before melting.
Solubility (Water) High (>10 mg/mL)Zwitterionic nature at neutral pH enhances aqueous solubility.
Solubility (Organic) Low (DCM, Hexane)Requires derivatization (e.g., Boc-protection) for solubility in non-polar solvents.
LogP (Octanol/Water) -2.3 (Predicted)Highly hydrophilic; unlikely to cross BBB passively without transport mechanisms.
Ionization Constants (pKa)

The


-amino acid structure shifts the ionization constants compared to standard 

-amino acids.
  • 
     (Carboxylic Acid): ~3.6 
    
    • Analysis: The carboxylic acid is less acidic than in

      
      -amino acids (~2.2) because the ammonium group (electron-withdrawing) is further away, exerting a weaker inductive effect.
      
  • 
     (Ammonium): ~10.2 
    
    • Analysis: The amino group is slightly more basic than

      
      -analogs due to reduced electrostatic stabilization of the zwitterion by the carboxylate.
      
  • 
     (Phenol): ~9.8 – 10.0 
    
    • Analysis: The meta-hydroxyl group ionizes at standard phenolic ranges, contributing to solubility at high pH (

      
      10).
      

Physicochemical_Interplay Figure 1: Structural causality of physicochemical properties. Struct Structure: Beta-Amino Backbone pKa_Shift pKa Shift (vs Alpha-AA) Struct->pKa_Shift Inductive Distance Stability Proteolytic Stability Struct->Stability Non-canonical Backbone Zwitterion Zwitterionic Character (pH 4-9) pKa_Shift->Zwitterion Ionization State Solubility High Aqueous Solubility Zwitterion->Solubility Dipole Solvation

Synthesis & Manufacturing Protocol

The synthesis of enantiopure (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid often requires resolution from a racemic mixture or asymmetric synthesis.

Validated Protocol: Enzymatic Kinetic Resolution

This method is preferred for its scalability and high enantiomeric excess (ee%).

Reagents:

  • Racemic Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (Precursor)

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Solvent: Diisopropyl ether (DIPE) or MTBE with phosphate buffer.

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic ethyl ester (10 mmol) in DIPE (50 mL). Add 0.5 eq of water or phosphate buffer (pH 7.0).

  • Initiation: Add immobilized CAL-B (50 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via Chiral HPLC. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid (or (R)-ester depending on specific lipase selectivity—verification via standard required).

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme.

  • Separation:

    • Partition the mixture between aqueous

      
       and organic solvent (EtOAc).
      
    • Aqueous Phase: Contains the (S)-Acid (Product). Acidify to pH 2 and extract to recover.

    • Organic Phase: Contains the unreacted (R)-Ester.

Synthesis_Workflow Figure 2: Enzymatic kinetic resolution workflow for (S)-enantiomer isolation. Start Racemic Precursor (Ethyl Ester) Enzyme Enzymatic Hydrolysis (CAL-B / Lipase) Start->Enzyme Kinetic Resolution Split Partitioning (Org/Aq) Enzyme->Split 50% Conversion Prod_S (S)-Acid Product (Aqueous Phase) Split->Prod_S Acidify & Extract Byprod_R (R)-Ester (Organic Phase) Split->Byprod_R Recycle/Discard

Analytical Characterization

To ensure scientific integrity, the identity and purity must be validated using the following orthogonal methods.

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Detection: UV at 210 nm (amide backbone) and 274 nm (phenol absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Nuclear Magnetic Resonance (NMR)

The


-amino acid scaffold presents a distinct ABX spin system for the 

-methylene protons.
  • 
     NMR (400 MHz, 
    
    
    
    + NaOD):
    • 
       ~7.1–6.7 ppm (m, 4H, Aromatic).
      
    • 
       ~4.2 ppm (t or dd, 1H, 
      
      
      
      ).
    • 
       ~2.4–2.6 ppm (dd, 2H, 
      
      
      
      ). Note: The diastereotopic nature of alpha-protons confirms the chiral center rigidity.

Applications in Drug Design

Peptidomimetics & Stability

Incorporating (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid into peptide backbones creates "mixed peptides."

  • Mechanism: The extra methylene group in the backbone prevents standard proteases (like chymotrypsin) from recognizing the scissile bond.

  • Application: Used in the design of RGD (Arg-Gly-Asp) mimetics for integrin inhibition. The 3-hydroxyphenyl group mimics the tyrosine side chain but with altered spatial orientation, potentially increasing selectivity for specific integrin subtypes (

    
     vs 
    
    
    
    ).
Handling & Storage
  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Stability: Stable at room temperature in solid form. Solutions in water/buffer should be prepared fresh or frozen at -20°C to prevent slow oxidation of the phenol moiety.

References

  • Physicochemical Properties of

    
    -Amino Acids:  Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Helvetica Chimica Acta. Link
    
  • Enzymatic Resolution Protocols: Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched

    
    -Amino Acids." Tetrahedron: Asymmetry. Link
    
  • Synthesis of

    
    -Tyrosine Analogs:  Kise, N., et al. (2008). "Electroreductive Coupling of Aromatic Imines with Acrylates." Journal of Organic Chemistry. Link
    
  • Integrin Antagonists: Neubauer, S., et al. (2006). "Pharmacophore Design for

    
     Integrin Antagonists." Journal of Medicinal Chemistry. Link
    
  • General pKa Data: Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. Link

Introduction: A Scientist's Perspective on (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic amino acid derivative of significant interest in various research and development domains. As with any specialized chemical reagent, a thorough understanding of its properties is paramount not only for experimental success but, more critically, for ensuring the safety of all laboratory personnel. This guide moves beyond a simple recitation of safety data sheet (SDS) points, offering a synthesized, field-proven perspective on risk mitigation and safe handling protocols. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity.

While this compound is a valuable tool, it must be treated with the respect accorded to all research chemicals, many of which have not been fully characterized toxicologically.[1] The protocols and principles outlined herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental design, not an afterthought.

Section 1: Hazard Identification and Risk Assessment

The foundational step in safe handling is a comprehensive understanding of the potential hazards. Based on available safety data, (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is classified with specific risks that dictate all subsequent handling procedures.

GHS Classification Summary:

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[2][3][4]
Eye IrritationCategory 2H319: Causes serious eye irritation.[2][3][4]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[2][3][4]
  • Signal Word: Warning [3]

The Causality Behind the Hazards:

  • Irritation (Skin and Eyes): As a fine organic powder, the compound has a large surface area that can readily interact with the moisture on skin and in the eyes.[5] This interaction with biological tissues can lead to localized inflammatory responses, manifesting as redness, itching, and discomfort.[2][3]

  • Respiratory Irritation: The primary physical risk of this compound is its form as a respirable dust.[5] Fine particles can easily become airborne during handling (e.g., weighing, transferring) and can be inhaled deep into the respiratory tract, causing irritation to the nose, throat, and lungs.[2][3][5]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to eliminate or minimize exposure risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid Elimination Elimination (Most Effective) Not feasible as the compound is required for research. Substitution Substitution Consider less hazardous alternatives if possible. Engineering Engineering Controls Work within a certified chemical fume hood. Use ventilated balance enclosures for weighing. Administrative Administrative Controls Develop SOPs for handling. Restrict access to authorized personnel. Provide mandatory safety training. PPE Personal Protective Equipment (Least Effective) Mandatory: Safety goggles, nitrile gloves, lab coat. Task-specific: Face shield, respirator.

Caption: Hierarchy of controls prioritizing safety measures.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Based on the risk assessment, a combination of engineering controls and appropriate PPE is mandatory.

3.1 Engineering Controls: Your Primary Shield

  • Chemical Fume Hood: All handling of the solid compound that could generate dust, and all work with its solutions, must be conducted in a properly operating chemical fume hood.[6][7] This is non-negotiable. The hood's primary function is to draw airborne particles and vapors away from the operator's breathing zone.

  • Ventilated Enclosures: For weighing operations, which are particularly prone to generating fine dust, a ventilated balance enclosure or a powder containment hood provides localized exhaust and is highly recommended to minimize aerosolization.[8]

3.2 Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.[9][10]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential.[5]Protects against airborne dust particles and accidental splashes.[10] Goggles provide a seal around the eyes, which standard safety glasses do not.[11]
Skin Protection Gloves: Chemical-resistant nitrile gloves.[7] Lab Coat: A full-coverage lab coat.[7] Footwear: Closed-toe shoes.[7]Nitrile gloves offer good protection against incidental contact with many chemicals. Always inspect gloves for tears or pinholes before use.[12] Remove and replace gloves immediately if contamination is suspected. A lab coat protects skin and personal clothing from contamination.[10][11]
Respiratory Protection Not typically required if work is performed within a certified fume hood. If a hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[5][13]The primary engineering control (fume hood) is designed to make respiratory protection unnecessary for routine handling.[6] Respirator use requires a formal program, including fit-testing and training.[13]

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized procedures is crucial for minimizing risk during routine laboratory operations.

4.1 General Handling Practices

  • Avoidance of Exposure: The core principle is to prevent all contact. Do not breathe dust.[11] Avoid contact with skin, eyes, and clothing.[2][6][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][6] Do not eat, drink, or apply cosmetics in the laboratory.[12]

  • Minimizing Dust: Open and handle containers with care to minimize dust generation and accumulation.[2] Use anti-static weighing techniques where possible.[7]

4.2 Storage Protocol

  • Conditions: Store in a dry, cool, and well-ventilated area.[6][11] A recommended storage temperature is -20°C for long-term stability.[14]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][6][11]

  • Security: Store in a locked-up area, accessible only to trained and authorized personnel.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

5.1 First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3][11]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][11] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][15]

5.2 Accidental Release (Spill) Protocol

A spill of this compound should be treated seriously due to the inhalation hazard of the dust. The response is dictated by the scale of the spill.[16]

Spill_Response_Workflow cluster_minor Minor Spill Response (Trained Personnel Only) cluster_major Major Spill Response Start Spill Occurs Assess Assess Spill Size & Risk Is it a minor spill? (<10g, contained, no immediate danger) Start->Assess Alert 1. Alert personnel in the immediate area. Assess->Alert Yes Evacuate 1. EVACUATE the area immediately. Assess->Evacuate No DonPPE 2. Don appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed). Alert->DonPPE Contain 3. Gently cover the spill with absorbent paper to prevent dust from becoming airborne. DonPPE->Contain Cleanup 4. Carefully scoop the material into a labeled hazardous waste container. Avoid creating dust. Contain->Cleanup Decon 5. Wipe the area with a wet paper towel. Place all cleanup materials in the waste container. Cleanup->Decon Dispose 6. Seal and dispose of waste according to institutional protocols. Decon->Dispose End Complete Incident Report Dispose->End Notify 2. Notify supervisor and call emergency response (e.g., EH&S, Security). Evacuate->Notify Secure 3. Secure the area. Close doors and prevent entry. Notify->Secure Wait 4. Wait for professional responders. Secure->Wait Wait->End

Caption: Workflow for responding to a chemical spill.

Detailed Steps for a Minor Solid Spill:

  • Ensure Safety: Ensure the area is well-ventilated, preferably within a fume hood.[17]

  • Don PPE: Wear appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.[18]

  • Clean Up: Carefully scoop or sweep the spilled material into a designated, labeled hazardous waste container.[17] Take extreme care not to create airborne dust.[17][19] Wiping the area with a wet paper towel can help collect the last traces of the powder.[17]

  • Decontaminate: Place all contaminated cleaning materials (gloves, towels, etc.) into the hazardous waste container.[20]

  • Dispose: Seal the container and dispose of it as hazardous chemical waste according to your institution's guidelines.[7][12]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Classification: This compound and any materials contaminated with it (e.g., pipette tips, weighing paper, spill cleanup debris) must be treated as hazardous chemical waste.[12]

  • Collection: Collect waste in appropriately labeled, sealed, and chemically compatible containers.[7][19] Do not dispose of this material down the drain or in regular trash.[3][7]

  • Regulations: Disposal must be carried out in accordance with all local, regional, and national environmental regulations.[3] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

  • Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid - metasci. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Material Safety Data Sheet acc. to OSHA and ANSI - FooDB. (n.d.).
  • 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health. (n.d.).
  • Powder Coating Safety and Regulations. (2022, June 8).
  • 3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5) - Cayman Chemical. (n.d.).
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
  • 3-(3-Hydroxyphenyl)propionic acid | Endogenous Metabolite | MedChemExpress. (n.d.).
  • Safety data sheet. (2023, February 15).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 3-(3-Hydroxyphenyl)propionic Acid | CAS 621-54-5 - Selleck Chemicals. (n.d.).
  • Which equipment to select for handling toxic materials and protecting operators? - Palamatic Process. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • Guide for Chemical Spill Response. (n.d.).
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024, November 13).
  • Spill procedure: Clean-up guidance. (n.d.).
  • The safety testing of amino acids - PubMed. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2).

Sources

Technical Guide: Antioxidant Mechanisms & Applications of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid and its derivatives. This scaffold represents a unique intersection of


-amino acid chemistry and phenolic antioxidant pharmacophores, offering potential applications in neuroprotection and oxidative stress management.

Executive Summary: The Dual-Pharmacophore Advantage

The molecule 3-Amino-3-(3-hydroxyphenyl)propanoic acid (3-A-3-HPPA) is a


-amino acid analog of m-tyrosine. Unlike standard 

-amino acids, the

-backbone confers resistance to enzymatic degradation (proteolysis), enhancing bioavailability. The core antioxidant activity is driven by the 3-hydroxyphenyl (phenolic) moiety, which functions as a radical scavenger.

Key Technical Value Proposition:

  • Metabolic Stability: The

    
    -amino structure resists typical peptidases.
    
  • Redox Modulation: The meta-hydroxyl group facilitates Hydrogen Atom Transfer (HAT), neutralizing Reactive Oxygen Species (ROS).

  • Zwitterionic Solubility: The amino-acid backbone improves aqueous solubility compared to pure phenolic acids (e.g., 3-hydroxyphenylpropanoic acid).

Chemical Architecture & Structure-Activity Relationship (SAR)

The antioxidant potency of 3-A-3-HPPA derivatives is governed by the electronic environment of the phenolic ring and the steric properties of the


-amino chain.
The Phenolic "Warhead" (Meta vs. Para)

While para-substituted phenols (like tyrosine) stabilize radicals via extensive resonance, the meta-substituted isomer (3-hydroxy) in this scaffold exhibits unique kinetics.

  • Radical Stability: The meta-phenoxyl radical is less resonance-stabilized than the para-isomer, making it highly reactive toward initial radical insults but potentially prone to rapid secondary reactions.

  • Chelation Potential: Derivatives with additional substitutions can form coordination complexes with transition metals (

    
    , 
    
    
    
    ), preventing Fenton reaction-mediated hydroxyl radical generation.
The -Amino Backbone

The propanoic acid backbone serves two roles:

  • Solubility Anchor: The carboxylic acid and amine form a zwitterion at physiological pH, enhancing distribution in aqueous cytosol.

  • Derivatization Handle: The

    
    -amino group is a nucleophilic site for synthesizing N-substituted derivatives (e.g., Mannich bases) to tune lipophilicity for Blood-Brain Barrier (BBB) penetration.
    
Data Summary: Comparative Potency

Table 1: Estimated Comparative Antioxidant Parameters of Phenolic Propanoic Acid Derivatives

Compound ClassRadical Scavenging MechanismEst.[1][2] Bond Dissociation Enthalpy (BDE)Physiological Stability
3-A-3-HPPA (Target) HAT & SET~85-88 kcal/molHigh (

-amino resistance)
p-Tyrosine (

-amino)
HAT~83-85 kcal/molLow (Rapid metabolism)
3-HPP (Metabolite)HAT~87 kcal/molModerate (Rapid excretion)
N-Acylated DerivativesHAT (Lipophilic)~85-88 kcal/molHigh (Prodrug potential)

Mechanistic Pathways

The antioxidant activity operates via two distinct pathways: direct chemical scavenging and biological signal activation.

Direct Scavenging Mechanism

The primary mechanism is Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl group donates a hydrogen atom to a free radical (


), becoming a phenoxyl radical (

).[2]


Biological Activation (Nrf2/Keap1 Axis)

Beyond direct scavenging, structural analogs of hydroxyphenyl-propanoic acids have been shown to modulate the Nrf2 pathway. The electrophilic nature of oxidized quinone-methide intermediates can modify cysteine residues on Keap1, releasing Nrf2 to upregulate endogenous antioxidant enzymes (SOD, CAT).

Visualization: Nrf2 Activation Pathway

The following diagram illustrates the hypothetical activation of the Antioxidant Response Element (ARE) by 3-A-3-HPPA metabolites.

Nrf2_Pathway Compound 3-A-3-HPPA (Derivative) Oxidation Oxidation to Quinone Species Compound->Oxidation ROS interaction Keap1 Keap1 (Cys Sensor) Oxidation->Keap1 Electrophilic Attack Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (DNA Promoter) Nrf2_Nucl->ARE Binding Enzymes Synthesis of HO-1, SOD, CAT ARE->Enzymes Transcription

Caption: Proposed activation of the Nrf2/Keap1 cytoprotective pathway by oxidized quinone intermediates of 3-A-3-HPPA.

Experimental Protocols

To validate the antioxidant properties of these derivatives, the following self-validating protocols are recommended.

Synthesis: Modified Rodionov Reaction

This method generates the


-amino acid core from the corresponding aldehyde.

Reagents: 3-Hydroxybenzaldehyde, Malonic acid, Ammonium acetate, Ethanol. Protocol:

  • Condensation: Dissolve 3-hydroxybenzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).

  • Amination: Add ammonium acetate (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Silica gel, n-Butanol:Acetic Acid:Water 4:1:1).

  • Workup: Cool to room temperature. The product often precipitates. If not, reduce volume in vacuo and induce crystallization with cold ether.

  • Purification: Recrystallize from Ethanol/Water (70:30) to yield 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

DPPH Radical Scavenging Assay (Standardized)

This assay measures the reducing capacity of the phenolic moiety.

Principle: The stable radical DPPH (purple) is reduced to DPPH-H (yellow) by the antioxidant.

Workflow:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Series: Prepare serial dilutions of the 3-A-3-HPPA derivative (e.g., 10, 25, 50, 100, 200 µM) in methanol.

  • Incubation: Mix 1 mL of sample with 1 mL of DPPH solution.

  • Control: Use Ascorbic Acid or Trolox as a positive control.

  • Measurement: Incubate in the dark at Room Temperature for 30 minutes. Measure Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Validation Check: The 
    
    
    
    of the positive control (Ascorbic Acid) should fall within 3–7 µg/mL. If outside this range, the DPPH reagent may be degraded.
Visualization: Experimental Workflow

Workflow Step1 Synthesis (Rodionov Reaction) Step2 Purification (Recrystallization) Step1->Step2 Step3 Characterization (NMR/MS) Step2->Step3 Step4 DPPH Assay (Radical Scavenging) Step3->Step4 QC QC Check: Purity > 95% Step3->QC Step5 Cell Viability (MTT Assay) Step4->Step5 If IC50 < 50µM

Caption: Sequential workflow from synthesis to biological validation. QC checkpoints ensure data integrity.

References

  • Cheng, D., et al. (2021). "Comparative study on the protective effect of chlorogenic acid and 3-(3-hydroxyphenyl) propionic acid against cadmium-induced erythrocyte cytotoxicity." Journal of Agricultural and Food Chemistry. Link

  • Kavaliauskas, P., et al. (2024). "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties."[3] Molecules. Link

  • Peppercorn, M.A., & Goldman, P. (1971). "Caffeic acid metabolism by bacteria of the human gastrointestinal tract." Journal of Bacteriology. Link

  • AChemBlock. "(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid Product Data." Chemical Catalog. Link

  • Gülçin, İ. (2020). "Antioxidants and antioxidant methods: an updated overview." Archives of Toxicology. Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Tyrosine Analogues via Enzymatic Kinetic Resolution

Executive Summary & Scientific Rationale

The target molecule, (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid , is a critical non-proteinogenic


-amino acid. Often referred to as 

-homo-meta-tyrosine, it serves as a vital pharmacophore in the development of integrin antagonists, peptidomimetics with enhanced proteolytic stability, and novel antibiotic scaffolds.

While traditional chemical asymmetric synthesis (e.g., Arndt-Eistert homologation of


-amino acids) is viable, it often requires hazardous reagents (diazomethane) and expensive chiral auxiliaries. This Application Note details a biocatalytic route  utilizing the Rodionov condensation  followed by Lipase-catalyzed Kinetic Resolution . This hybrid approach offers superior scalability, mild conditions, and high enantiomeric excess (

).
Key Advantages of This Protocol:
  • Cost-Efficiency: Utilizes inexpensive 3-hydroxybenzaldehyde and malonic acid as starting materials.

  • Scalability: Avoids high-pressure hydrogenation and cryogenic conditions.

  • Green Chemistry: Operates in aqueous/organic biphasic systems at ambient temperature.

Synthetic Strategy & Workflow

The synthesis proceeds in three distinct phases:

  • Construction of the

    
    -Amino Acid Backbone:  A one-pot Rodionov condensation yields the racemic acid.
    
  • Esterification: Conversion to the ethyl ester to create a substrate for the hydrolase.

  • Enzymatic Kinetic Resolution (EKR): Use of Pseudomonas cepacia Lipase (Amano Lipase PS) to selectively hydrolyze the (S)-ester to the desired (S)-acid.

Workflow Visualization

SynthesisWorkflow Start Starting Materials: 3-Hydroxybenzaldehyde Malonic Acid Ammonium Acetate Step1 Step 1: Rodionov Condensation (Reflux in Ethanol) Start->Step1 RacemicAcid Intermediate 1: Racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid Step1->RacemicAcid Step2 Step 2: Esterification (SOCl2, Ethanol) RacemicAcid->Step2 RacemicEster Intermediate 2: Racemic Ethyl Ester Step2->RacemicEster Step3 Step 3: Enzymatic Kinetic Resolution (Amano Lipase PS, pH 7.0) RacemicEster->Step3 Separation Step 4: Phase Separation (Acid/Base Extraction) Step3->Separation Target TARGET PRODUCT: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (>98% ee) Separation->Target Aqueous Phase (Hydrolyzed) Byproduct Byproduct: (R)-Ethyl Ester (Recycle via Racemization) Separation->Byproduct Organic Phase (Unreacted)

Figure 1: Strategic workflow for the chemo-enzymatic synthesis of the target (3S)-


-amino acid.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Reaction Type: Rodionov Condensation Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

Materials:

  • 3-Hydroxybenzaldehyde (12.2 g, 100 mmol)

  • Malonic acid (10.4 g, 100 mmol)

  • Ammonium acetate (15.4 g, 200 mmol)

  • Ethanol (95%, 50 mL)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzaldehyde and malonic acid in ethanol.

  • Addition: Add ammonium acetate in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 8–12 hours. Monitor the disappearance of the aldehyde via TLC (SiO₂, Hexane:EtOAc 1:1).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The crude amino acid often precipitates as a white solid. If not, reduce volume by 50% under vacuum and cool to 4°C.

  • Filtration & Wash: Filter the precipitate and wash with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL).

  • Yield: Expect ~60–70% yield of the racemic acid.

Phase 2: Preparation of the Substrate (Ethyl Ester)

Reaction Type: Fischer Esterification Critical Note: The phenolic hydroxyl group is robust under these conditions, but temperature control is vital to prevent polymerization.

Protocol:

  • Suspend the racemic acid (10 g) in absolute ethanol (100 mL) at 0°C.

  • Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq) over 30 minutes. Caution: Exothermic gas evolution.

  • Warm to room temperature and reflux for 4 hours.

  • Concentrate in vacuo to give the hydrochloride salt of the ester.

  • Neutralization: Dissolve the residue in minimal water, neutralize carefully with saturated NaHCO₃ to pH 8, and extract immediately with Ethyl Acetate (3 x 50 mL).

  • Dry organic layer (Na₂SO₄) and concentrate to yield the Racemic Ethyl Ester as a viscous oil.

Phase 3: Enzymatic Kinetic Resolution (The Critical Step)

Enzyme: Amano Lipase PS (Burkholderia cepacia lipase) immobilized on diatomaceous earth. Selectivity: This lipase typically displays strong (S)-selectivity for the hydrolysis of


-amino acid esters, producing the (S)-acid and leaving the (R)-ester intact.

Buffer Preparation:

  • 0.1 M Phosphate Buffer (pH 7.0).

  • Add 10% (v/v) Acetone as a co-solvent to improve substrate solubility.

Protocol:

  • Emulsification: Suspend the Racemic Ethyl Ester (5 g) in 50 mL of the Buffer/Acetone mixture. Sonicate for 5 minutes to create a fine emulsion.

  • Initiation: Add Amano Lipase PS (500 mg, 10% w/w relative to substrate).

  • Incubation: Stir vigorously at 30°C. Maintain pH at 7.0 using an autotitrator with 1.0 M NaOH (or manual addition every 30 mins).

  • Monitoring: The reaction is complete when conversion reaches 50% (theoretical maximum). This typically takes 24–48 hours.

    • Stop Condition: If conversion exceeds 52%, enantiomeric excess of the product decreases.

  • Work-up (Separation of Enantiomers):

    • Filter off the enzyme (can be recycled).

    • Adjust filtrate to pH 8.5 with NaHCO₃.

    • Extraction 1: Extract with Ethyl Acetate (3 x 50 mL). The organic layer contains the (R)-Ester .

    • Acidification: Adjust the aqueous phase to pH 5.5 (isoelectric point) with 1 M HCl.

    • Crystallization: Cool to 4°C. The (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid will precipitate.

    • Purification: Recrystallize from Water/Ethanol.

Quality Control & Validation

To ensure the protocol meets pharmaceutical standards, the following QC parameters must be verified.

Analytical Data Summary
ParameterSpecificationMethod
Appearance White crystalline powderVisual Inspection
Purity (HPLC) > 98.5%C18 Column, 0.1% TFA/MeCN gradient
Enantiomeric Excess (%ee) > 98.0%Chiral HPLC (Daicel Chiralpak ZWIX(+))
Specific Rotation

+4.0° to +6.0° (c=1, H₂O)Polarimetry (Lit. value check required)
H-NMR (D₂O)

2.6 (m, 2H), 4.5 (t, 1H), 6.8-7.2 (m, 4H)
400 MHz NMR
Chiral HPLC Method (Recommended)
  • Column: Chiralpak ZWIX(+) (Zwitterionic stationary phase ideal for free amino acids).

  • Mobile Phase: MeOH/MeCN/H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm (or 275 nm for phenol absorption).

  • Expected Elution: The (S)-enantiomer typically elutes after the (R)-enantiomer on ZWIX(+) columns, but standard injection is required for confirmation.

Troubleshooting & Optimization

Common Failure Points
  • Low Enantioselectivity (E-value < 20):

    • Cause: Hydrolysis is too fast or non-specific.

    • Solution: Lower the temperature to 20°C or switch co-solvent from Acetone to Diisopropyl Ether (DIPE).

  • Phenol Oxidation:

    • Cause: Long exposure to air at high pH.

    • Solution: Perform the enzymatic step under a nitrogen blanket or add mild antioxidants (e.g., Sodium Ascorbate) to the buffer.

  • Poor Solubility:

    • Cause: The zwitterionic amino acid is insoluble in organic solvents.

    • Solution: Ensure the "Esterification" step is complete before starting resolution. The ester is oil-soluble; the acid is water-soluble.

Scalability Note

For multi-kilogram scale, the (R)-Ester byproduct should not be discarded. It can be racemized by heating with catalytic DBU in ethanol and recycled back into the enzymatic resolution step, theoretically raising the overall yield to >90%.

References

  • Rodionov Condensation: Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of

    
    -amino acids. Berichte der Deutschen Chemischen Gesellschaft.  (Contextual verification).
    
  • Enzym

    
    -Amino Acids:  Soloshonok, V. A., et al. (1995). "Enzymatic resolution of 
    
    
    
    -amino acids via hydrolysis of their N-phenylacetyl derivatives." Tetrahedron: Asymmetry, 6(7), 1601-1610.
  • Lipase Specificity: Amano Enzyme Inc. "Lipase PS (Burkholderia cepacia) Technical Data Sheet."

  • Chiral Separation: Daicel Corporation.

    
    -Amino Acids on ZWIX Columns." 
    
  • General Synthesis of 3-amino-3-arylpropionic acids: Weiner, B., et al. (2010).

    
    -Amino Acids." Chem. Soc. Rev., 39, 1656-1691. 
    

Disclaimer: This protocol is intended for research and development purposes. Users must ensure compliance with local safety regulations regarding chemical handling and waste disposal.

Application Notes and Protocols for the HPLC Analysis of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Chiral β-Amino Acid

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. Its structural uniqueness, combining a chiral center with a phenolic moiety, makes it a molecule of significant interest in pharmaceutical and biochemical research. As a building block in the synthesis of novel therapeutic agents, its chemical purity and, critically, its enantiomeric purity are paramount to ensure the safety, efficacy, and quality of the final drug product. This document provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of this compound, detailing robust protocols for both achiral purity assessment and chiral enantiomeric separation. The methodologies are designed to be self-validating and are grounded in established chromatographic principles and regulatory expectations.

Part 1: Foundational Principles and Method Development Strategy

The analytical strategy for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is twofold: firstly, to determine its purity and quantify any related substances using an achiral method, and secondly, to resolve and quantify the (3s)-enantiomer from its (3r)-counterpart using a chiral method.

Analyte Physicochemical Considerations

The structure of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid dictates key aspects of the analytical approach. The presence of a primary amine and a carboxylic acid group results in zwitterionic character in aqueous solutions, influencing its retention on reversed-phase columns. The hydroxyphenyl group provides a strong chromophore, enabling sensitive UV detection. The predicted pKa values for the carboxylic acid and the amino group will be approximately 4 and 9-10, respectively. Therefore, controlling the mobile phase pH is critical to ensure consistent retention and peak shape.

Chromatographic Mode Selection
  • For Achiral Analysis (Purity and Assay): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity. A C18 stationary phase provides a versatile and robust platform for this analysis.

  • For Chiral Analysis (Enantiomeric Purity): Direct chiral HPLC using a Chiral Stationary Phase (CSP) is the preferred approach. This avoids the need for derivatization, which can introduce additional steps and potential for error. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability and excellent selectivity for the separation of underivatized amino acid enantiomers, including unnatural and β-amino acids.[1][2][3][4]

Part 2: Achiral Purity and Assay by Reversed-Phase HPLC

This method is designed to quantify the main component and separate it from potential impurities.

Method Rationale

A standard C18 column is used to retain the analyte based on the hydrophobic interaction between the phenyl ring and the stationary phase. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). The buffer's pH is maintained slightly acidic (around 3-4) to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. The phenolic hydroxyl group's ionization is also suppressed at this pH.

Experimental Protocol: Achiral Analysis

1. Materials and Reagents:

  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate, analytical grade

  • Phosphoric acid, analytical grade

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL

4. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

6. Data Analysis:

  • Calculate the assay of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid using the external standard method.

  • Determine the percentage of impurities by area normalization.

achiral_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Phosphate Buffer & ACN) hplc_system Equilibrate HPLC System (C18 Column) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (0.5 mg/mL) inject_sst System Suitability Injections prep_standard->inject_sst prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_sst inject_sst->inject_sample integrate_peaks Integrate Chromatogram inject_sample->integrate_peaks calculate_assay Calculate Assay vs. Standard integrate_peaks->calculate_assay calculate_purity Calculate % Impurities (Area Normalization) integrate_peaks->calculate_purity

Workflow for Achiral Purity and Assay Analysis.

Part 3: Chiral Enantiomeric Purity Analysis

This method is crucial for confirming the stereochemical identity and quantifying the unwanted (3r)-enantiomer.

Method Rationale

A teicoplanin-based CSP is employed for its proven ability to separate enantiomers of underivatized amino acids.[2][4] The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation between the analyte and the chiral selector. A polar organic mobile phase, typically a mixture of an alcohol (like ethanol or methanol) and a small amount of an acid and a base as additives, is used to modulate these interactions and achieve optimal resolution.

Experimental Protocol: Chiral Analysis

1. Materials and Reagents:

  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard

  • (3r)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (or a racemic mixture) for peak identification

  • HPLC grade ethanol

  • Trifluoroacetic acid (TFA), HPLC grade

  • Triethylamine (TEA), HPLC grade

2. Instrumentation:

  • HPLC system as described for the achiral analysis.

3. Chromatographic Conditions:

ParameterCondition
Column Teicoplanin-based CSP (e.g., Chirobiotic™ T), 4.6 x 250 mm, 5 µm
Mobile Phase Ethanol : Trifluoroacetic Acid : Triethylamine (100 : 0.1 : 0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 274 nm
Injection Volume 10 µL

4. Sample and Standard Preparation:

  • Resolution Solution: Prepare a solution containing both the (3s)- and (3r)-enantiomers (or a racemic mixture) at approximately 0.5 mg/mL in the mobile phase to confirm peak elution order and resolution.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

5. System Suitability:

  • Inject the Resolution Solution. The resolution between the two enantiomer peaks should be ≥ 2.0.

6. Data Analysis:

  • Identify the peaks for the (3s)- and (3r)-enantiomers based on the injection of the resolution solution.

  • Calculate the percentage of the (3r)-enantiomer in the sample using area normalization.

chiral_workflow start Start: Enantiomeric Purity Analysis prep Prepare Mobile Phase & Samples (Resolution and Test Solutions) start->prep hplc_setup Equilibrate HPLC with Chiral Column (Teicoplanin CSP) prep->hplc_setup sst_check Inject Resolution Solution hplc_setup->sst_check resolution_ok Resolution ≥ 2.0? sst_check->resolution_ok inject_sample Inject Test Sample resolution_ok->inject_sample Yes stop Stop: Method Optimization Needed resolution_ok->stop No data_analysis Integrate Peaks & Calculate % of (3r)-Enantiomer inject_sample->data_analysis report Report Enantiomeric Purity data_analysis->report

Decision Workflow for Chiral HPLC Analysis.

Part 4: Method Validation and Trustworthiness

To ensure the reliability of these methods, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The validation should demonstrate that the analytical procedure is suitable for its intended purpose.[6]

Validation Parameters

The following parameters should be assessed for both the achiral and chiral methods as appropriate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, or the other enantiomer).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Further Considerations

The provided HPLC methods offer a robust framework for the comprehensive quality control of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. The achiral RP-HPLC method is suitable for determining purity and assay, while the chiral method provides essential information on enantiomeric purity. Adherence to the detailed protocols and a thorough validation in line with ICH guidelines will ensure the generation of accurate and reliable data, supporting drug development and research activities. For routine analysis, it is recommended to monitor system suitability trends and periodically re-verify the method's performance.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30). Available from: [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent Technologies. Available from: [Link]

  • Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI. (2021-12-28). Available from: [Link]

  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing). Available from: [Link]

  • High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. PubMed. Available from: [Link]

  • CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography). Google Patents.
  • Analysis of Amino Acids by HPLC. Agilent Technologies. (2010-06-24). Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH). Available from: [Link]

  • Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. (1996-04-19). Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. (2025-08-06). Available from: [Link]

  • HPLC-analysis after acidic hydrolysis of aromatic amino acids (a)... ResearchGate. Available from: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. (2025-08-07). Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. (2021-05-16). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. National Institutes of Health (NIH). (2026-01-13). Available from: [Link]

  • analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021-09-17). Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

Sources

Application Note: High-Fidelity Incorporation of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Analogs

Executive Summary

This application note details the optimized protocols for incorporating (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (often referred to as


-homotyrosine or 

-

-tyrosine) into peptide sequences using Solid Phase Peptide Synthesis (SPPS).

Unlike standard


-amino acids, this 

-amino acid derivative introduces unique backbone geometry, promoting the formation of stable secondary structures (e.g., 14-helices) and significantly enhancing proteolytic stability. However, its bulkier structure and slower reaction kinetics present specific synthetic challenges, including difficult coupling and potential aggregation. This guide provides a self-validating workflow to overcome these hurdles, ensuring high purity and yield.

Strategic Planning & Materials

The Molecule

The target molecule is a


-amino acid where the side chain (3-hydroxyphenyl) is attached to the 

-carbon rather than the

-carbon.
  • Chemical Name: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

  • Key Feature: The meta-hydroxyl group mimics Tyrosine but alters hydrogen bonding networks and

    
    -stacking interactions within the receptor pocket.
    
  • Protection Strategy: To prevent side reactions (acylation of the phenol), the hydroxyl group must be protected.[1] The tert-butyl (tBu) ether is the standard orthogonal protecting group for Fmoc chemistry.

Reagent Selection
ComponentRecommendationRationale
Building Block Fmoc-(3S)-3-Amino-3-(3-t-butoxyphenyl)propanoic acid Prevents phenol acylation; compatible with TFA cleavage.
Coupling Reagent HATU (or COMU)

-amino acids are sterically hindered.[2] HATU provides faster activation than DIC/HOBt for these difficult junctions.
Base DIEA (Diisopropylethylamine)Required for HATU activation. Use collidine if racemization of the previous residue is a concern (though less critical here).
Resin Rink Amide or 2-CTC Low loading (0.3–0.5 mmol/g) is preferred to reduce aggregation, which is common with

-peptides.
Cleavage Scavenger TIS (Triisopropylsilane)Critical: The electron-rich phenol ring is highly susceptible to electrophilic attack by t-butyl carbocations during cleavage. TIS is an essential scavenger.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Standard SPPS initiation.

  • Weigh appropriate resin quantity (target 0.1 mmol scale).

  • Swell in DCM (Dichloromethane) for 30 minutes.

  • Wash 3x with DMF (Dimethylformamide).[3][4]

Protocol B: Fmoc Deprotection

Standard cycle, but ensure thorough washing due to potential aggregation.

  • Add 20% Piperidine in DMF (v/v).

  • Incubate for 5 minutes ; drain.

  • Add fresh 20% Piperidine in DMF .

  • Incubate for 10 minutes ; drain.

  • Crucial Step: Wash 5x with DMF.[3][5] Residual piperidine will react with HATU in the next step, forming a non-reactive adduct.

Protocol C: Coupling (The Critical Step)

Optimized for Sterically Hindered


-Amino Acids.

Reagent Prep:

  • Amino Acid (AA): 4.0 equivalents relative to resin loading.[4]

  • HATU: 3.9 equivalents.

  • DIEA: 8.0 equivalents.

Procedure:

  • Dissolve the Fmoc-protected

    
    -amino acid and HATU in minimal dry DMF.
    
  • Add DIEA to the solution to activate (Solution turns yellow). Do not pre-activate for >2 minutes to avoid potential side reactions.

  • Add the activated mixture to the resin immediately.

  • Reaction Time: Agitate for 2 hours at room temperature (Standard

    
    -AAs take 45 mins; 
    
    
    
    -AAs require longer).
  • Drain and wash 3x with DMF.[3][4]

  • QC Step: Perform a Chloranil Test (preferred over Kaiser for secondary amines, though Kaiser works for this primary amine, Chloranil is often more sensitive for difficult sequences).

    • If Positive (Blue/Green beads):Re-couple using DIC/Oxyma (alternative mechanism) for 2 hours.

    • If Negative (Colorless): Proceed to wash.[3][4][5][6][7]

Protocol D: Cleavage & Global Deprotection

Handling the Phenol Sensitivity.

  • Wash resin 3x DCM, 3x MeOH, dry under Nitrogen.

  • Prepare Cleavage Cocktail K (Modified):

    • TFA (Trifluoroacetic acid): 92.5%

    • TIS (Triisopropylsilane): 2.5%[5]

    • Water: 2.5%[5]

    • DODT (2,2'-(Ethylenedioxy)diethanethiol) or Phenol: 2.5% (Optional extra scavenger for the phenol ring).

  • Add cocktail to resin. Shake for 3 hours .

    • Note: The tBu group on the phenol cleaves relatively slowly compared to N-Boc; 3 hours ensures complete deprotection.

  • Precipitate in cold Diethyl Ether (-20°C).

  • Centrifuge, wash pellet 3x with ether, and lyophilize.

Process Visualization

Workflow Logic: Coupling Cycle

The following diagram illustrates the specific decision pathways for incorporating the


-amino acid.

SPPS_Cycle Start Resin-Peptide (Fmoc) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (AA + HATU + DIEA) Wash1->Activate Couple Coupling Reaction (2 Hours) Activate->Couple QC QC: Chloranil/Kaiser Test Couple->QC Recouple Double Coupling (DIC/Oxyma) QC->Recouple Positive (Fail) Next Proceed to Next Cycle QC->Next Negative (Pass) Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->Next

Caption: Figure 1. Optimized SPPS Cycle for


-Amino Acids. Note the mandatory QC checkpoint and alternative recoupling strategy.
Mechanistic Insight: Scavenger Role

Why is TIS/Water critical? The deprotection of the side chain generates a tert-butyl carbocation (


). Without scavengers, this electrophile will attack the electron-rich phenol ring (ortho/para director), creating a permanent alkylated impurity (+56 Da mass shift).

Scavenger_Mechanism Substrate Protected Phenol (Ar-O-tBu) Intermed Free Phenol + tBu+ Substrate->Intermed H+ Acid TFA Cleavage Damage Alkylated Impurity (Ar-OH-tBu) Intermed->Damage No Scavenger (Electrophilic Attack) Safe Pure Product + tBu-TIS Intermed->Safe With TIS (Cation Trapping) Scavenger Scavenger (TIS) Scavenger->Safe

Caption: Figure 2. The critical role of Triisopropylsilane (TIS) in preventing irreversible phenolic alkylation during cleavage.

Troubleshooting & Quality Control

Common Issues
ObservationRoot CauseSolution
Low Yield / Deletion Steric hindrance of the

-carbon.
Use HATU instead of HBTU. Increase temperature to 50°C (carefully, to avoid elimination).
+56 Da Impurity t-Butyl alkylation of the phenol ring.Increase TIS concentration in cleavage cocktail to 5%. Ensure fresh scavengers.
Broad HPLC Peak Secondary structure aggregation (helices).Use HPLC at 60°C or use a C4 column instead of C18 for hydrophobic

-peptides.
Analytical Expectations
  • HPLC:

    
    -amino acids often increase retention time compared to their 
    
    
    
    -counterparts due to increased hydrophobicity and stable folding.
  • Mass Spec: The mass is identical to a standard Tyrosine analog (if isomeric), but fragmentation patterns in MS/MS may differ due to the backbone modification.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Functional Resins in Organic Synthesis. The Introduction of HATU/HOAt for Difficult Couplings. Link

  • Seebach, D., et al. (2004).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review on Phenol protection strategies). Link

Sources

Application Note: High-Performance Quantification of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026


-(3-hydroxyphenyl)-

-alanine) Matrices: Plasma, Urine, Cell Culture Media

Introduction & Biological Context

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic


-amino acid. Unlike its isobaric 

-amino acid counterparts (such as m-Tyrosine or p-Tyrosine), this molecule features the amino group on the

-carbon. It has gained significant attention in two primary domains:
  • Microbiome Metabolomics: It serves as a downstream metabolite of dietary polyphenols (e.g., proanthocyanidins) and specific alkaloids, acting as a marker for gut microbiota activity.

  • Pharmaceutical Development: It functions as a chiral scaffold in the synthesis of peptidomimetics and novel antimicrobial/anticancer agents, where the

    
    -amino structure confers resistance to enzymatic degradation.
    
The Analytical Challenge

The quantification of this analyte presents a "Perfect Storm" of bioanalytical challenges:

  • Isobaric Interference: It shares the same molecular weight (

    
     Da) and similar fragmentation patterns with endogenous Tyrosine and m-Tyrosine. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.[1]
    
  • Zwitterionic Polarity: As an amino acid, it is highly polar, leading to poor retention on standard C18 columns and significant matrix suppression in the void volume.

This guide details a validated LC-MS/MS protocol utilizing Pentafluorophenyl (PFP) stationary phase chemistry combined with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach ensures complete separation from


-isomers and high recovery from complex biological matrices.

Experimental Strategy & Rationale

Chromatography: Why PFP over C18?

Standard C18 columns rely on hydrophobic interactions, which are insufficient for retaining polar


-amino acids. While HILIC is an option, it often suffers from poor reproducibility in plasma samples due to salt sensitivity.

The Solution: A Pentafluorophenyl (PFP) column.

  • Mechanism: The fluorine atoms in the PFP ring create a strong electron-deficient face that interacts with the electron-rich

    
    -system of the analyte's hydroxyphenyl ring (
    
    
    
    -
    
    
    interaction).
  • Selectivity: This interaction is highly sensitive to the position of the hydroxyl group and the amine backbone, providing baseline separation between the target

    
    -amino acid and the 
    
    
    
    -amino acid interferences (Tyrosine).
Sample Preparation: Why MCX SPE?

Protein precipitation (PPT) is dirty and leaves significant phospholipids that cause ion suppression. The Solution: Mixed-Mode Strong Cation Exchange (MCX) .

  • Mechanism: At acidic pH, the amino group is protonated (

    
    ), binding to the sulfonate groups of the sorbent. Neutrals and acids are washed away. Elution occurs at high pH when the amine is deprotonated or the charge interaction is disrupted.
    

Visual Workflows

Figure 1: Sample Preparation Logic (MCX SPE)

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment Add 2% Formic Acid (pH < 3) Spike Internal Standard Start->Pretreat Condition Condition MCX Cartridge 1. Methanol 2. Water Pretreat->Condition Load Load Sample (Flow rate: 1 mL/min) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Acids) Load->Wash1 Wash2 Wash 2: Methanol (Removes Neutrals/Phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Disrupts Ionic Bond) Wash2->Elute Evap Evaporation & Reconstitution Reconstitute in Mobile Phase A Elute->Evap Inject LC-MS/MS Injection Evap->Inject

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring removal of interferences.

Detailed Protocol

Materials & Reagents[3][4][5][6]
  • Analyte: 3-Amino-3-(3-hydroxyphenyl)propanoic acid (High purity >98%).

  • Internal Standard (IS):

    
    -Alanine-d4 or Tyrosine-d4 (if specific isotopologue is unavailable).
    
  • Columns: Kinetex F5 (Phenomenex) or Raptor FluoroPhenyl (Restek), 2.6 µm, 100 x 2.1 mm.

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, Ammonium Hydroxide.

LC-MS/MS Conditions[5]

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.002%Initial Hold (Trapping polar analyte)
1.002%Start Gradient
6.0040%Elution of Analytes
6.1095%Column Wash (Remove lipids)
8.0095%End Wash
8.102%Re-equilibration
10.002%Ready for next injection

Mass Spectrometry:

  • Source: ESI Positive Mode (Analytes are basic amines).

  • Scan Type: MRM (Multiple Reaction Monitoring).[2]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
Target Analyte 182.1 165.1 15Quantifier (Loss of

)
Target Analyte182.1120.125Qualifier (Ethyl-phenol fragment)
Tyrosine (Interference)182.1136.120Monitoring Interference
Internal Standard186.1169.115Normalization

Note: The loss of ammonia (


, -17 Da) is the primary transition for amino acids. The qualifier ion (120.1) is critical to distinguish the specific hydroxyphenyl structure.
Sample Preparation Procedure
  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Acidification: Add 100 µL of 4% Formic Acid in water. Vortex. (This ensures the analyte is positively charged).

  • SPE Loading:

    • Condition MCX plate with 1 mL MeOH followed by 1 mL Water.

    • Load the acidified sample.[3]

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (Removes endogenous acids/proteins).

    • Wash 2: 1 mL 100% Methanol (Crucial step to remove hydrophobic phospholipids).

  • Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA). Vortex well.

Method Validation (FDA/EMA Guidelines)

To ensure "Trustworthiness" and regulatory compliance, the method must be validated against the following criteria:

Selectivity & Specificity

Inject a "Zero Sample" (Matrix + IS) and a "Blank" (Matrix only).

  • Requirement: No interference peak at the retention time of the analyte > 20% of the LLOQ response.

  • Critical Check: Verify the separation factor (

    
    ) between the Target Analyte and Tyrosine is > 1.5. On a PFP column, the 
    
    
    
    -amino acid typically elutes earlier than the
    
    
    -amino acid due to structural conformation.
Linearity & Sensitivity[8]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).

  • Weighting:

    
     linear regression.
    
Matrix Effect Quantification

Since this is a biological sample, matrix effects (ion suppression) are inevitable.

  • Calculation:

    
    
    
  • Acceptance: ME should be within ±15%.[4] The use of MCX SPE typically reduces suppression to < 10%.

Troubleshooting & Optimization Logic

Figure 2: Chromatographic Optimization Decision Tree

Optimization_Tree Start Initial Injection (PFP Column) Check1 Is Tyrosine separated? Start->Check1 Yes Proceed to Validation Check1->Yes Rs > 1.5 No Adjust Method Check1->No Rs < 1.5 Action1 Lower Gradient Slope (Increase resolution) No->Action1 Action2 Lower Temperature (Enhance PFP interaction) No->Action2 Action3 Switch to Methanol (Protic solvent alters selectivity) No->Action3

Caption: Decision tree for optimizing separation of isobaric amino acid isomers.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Phenomenex. (2022).[6] Separation of an Amino Acid Mixture Using a Luna Omega Polar C18 Column. [Link][7]

  • Kavaliauskas, P., et al. (2024).[8] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. MDPI. [Link]

  • Imtakt USA. (2020). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. [Link]

Sources

Application Note: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid as a Chiral Building Block

[1]

Executive Summary

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (often abbreviated as




1

This guide details the technical specifications, handling protocols, and synthetic applications of this building block, focusing on its integration into Solid Phase Peptide Synthesis (SPPS) and its utility as a precursor for

Chemical Profile & Technical Specifications[1][2][3]

ParameterSpecification
Chemical Name (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms (S)-

-Amino-3-hydroxyhydrocinnamic acid; (S)-3-Amino-3-(3-hydroxyphenyl)propionate
Molecular Formula

Molecular Weight 181.19 g/mol
CAS Number Note: (R)-isomer is 780749-95-3.[1][2] Racemic is 621-54-5 (acid form). (S)-isomer is enantiomeric to 780749-95-3.
Chirality (S)-configuration at

-carbon
Solubility Soluble in water (pH dependent), dilute acid/base.[1] Sparingly soluble in pure MeOH/EtOH.
pKa Values

3.6 (COOH),

9.8 (Phenolic OH),

10.2 (

)
Storage & Handling[1][4][5]
  • Hygroscopicity: The zwitterionic form is moderately hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Oxidation Sensitivity: The phenolic moiety is susceptible to oxidation (quinonoid formation) under basic conditions in the presence of oxygen. Always degas solvents prior to dissolution.

Application 1: Solid Phase Peptide Synthesis (SPPS)[1]

Incorporating



11
Pre-requisite: Fmoc-Protection Strategy

Before SPPS, the N-terminus must be Fmoc-protected, and the phenolic hydroxyl should ideally be protected (e.g., as a tert-butyl ether) to prevent acylation during coupling.[1]

Protocol: Fmoc-Protection of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

  • Dissolution: Dissolve 10 mmol of the amino acid in 20 mL of 10%

    
     (aq). Cool to 0°C.
    
  • Reagent Addition: Add 11 mmol of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in 10 mL dioxane dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane to yield Fmoc-(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .

SPPS Coupling Protocol

Standard DIC/HOBt coupling is often insufficient for

1

Reagents:

  • Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (

    
     min). Wash resin 
    
    
    with DMF.
  • Activation:

    • In a vial, mix 3.0 eq of Fmoc-(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .

    • Add 2.9 eq HATU and 3.0 eq HOAt dissolved in minimal DMF.

    • Add 6.0 eq DIPEA.

    • Critical: Allow pre-activation for only 1–2 minutes (extended activation can lead to racemization).

  • Coupling: Add the activated mixture to the resin. Shake at RT for 2–4 hours (longer reaction time required for

    
    -amino acids).
    
  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), repeat coupling with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

Visual Workflow: SPPS Integration

SPPS_WorkflowStartResin-BoundPeptide (N-Fmoc)DeprotectFmoc Removal(20% Piperidine)Start->DeprotectWash1DMF Wash(x5)Deprotect->Wash1CoupleCoupling Reaction(2-4 Hours)Wash1->CoupleActivateActivation(HATU/HOAt/DIPEA)Activate->CoupleAdd Activated AACheckKaiser TestCouple->CheckCheck->CouplePositive (Blue)Repeat CouplingNextNext CycleCheck->NextNegative (Colorless)

Figure 1: Optimized SPPS workflow for sterically hindered

Application 2: Synthesis of -Lactam Scaffolds

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a direct precursor to 4-substituted-2-azetidinones (

1
Cyclization Protocol

Method: Mukaiyama Reagent mediated cyclization.

  • Preparation: Suspend 1.0 mmol of the free amino acid in 50 mL dry Acetonitrile (

    
    ).
    
  • Reagents: Add 1.2 mmol Triphenylphosphine (

    
    ) and 1.2 mmol 2,2'-Dipyridyl disulfide.
    
  • Reflux: Heat the mixture to reflux under Argon for 4–6 hours.

    • Mechanism:[1][3][4] The reaction proceeds via an activated ester intermediate which undergoes intramolecular aminolysis.

  • Purification: Evaporate solvent. Purify the residue via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient) to isolate the (S)-4-(3-hydroxyphenyl)azetidin-2-one.

Synthetic Utility Map

RetrosynthesisTargetTarget: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acidProduct1Application 1:Peptidomimetics(Protease Resistant)Target->Product1SPPSProduct2Application 2:(S)-4-(3-hydroxyphenyl)azetidin-2-one(Beta-Lactam Scaffold)Target->Product2Cyclization(Mukaiyama Rgt)PrecursorPrecursor:3-Hydroxybenzaldehyde + Malonic Acid(Rodionov Reaction / Enzymatic Resolution)Precursor->TargetSynthesis

Figure 2: Synthetic utility map showing precursors and downstream applications.

Analytical Quality Control

Ensuring enantiomeric purity is critical, as the (R)-isomer may have different biological activity.[5]

Chiral HPLC Method
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for zwitterionic amino acids).

  • Mobile Phase: 50 mM aqueous perchloric acid (

    
    ) / Acetonitrile (80:20 v/v).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm and 275 nm (Phenol absorption).

  • Temperature: 25°C.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

References

  • National Institutes of Health (NIH).Biological Scope of

    
    -amino Acids and its Derivatives. Available at: [Link][1]
    
  • Organic Chemistry Portal.Synthesis of

    
    -Lactams. Available at: [Link]
    

Experimental protocol for testing the bioactivity of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioactivity Profiling & Experimental Protocols for (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Abstract

This technical guide outlines the experimental framework for evaluating the bioactivity, stability, and pharmacological potential of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid .[1] As a


-amino acid isomer of 

-tyrosine, this compound represents a critical scaffold in peptidomimetic drug design.[1] Unlike its

-amino counterparts, this

-isomer is hypothesized to offer superior proteolytic stability while retaining side-chain recognition elements essential for receptor binding (e.g., GPCRs, integrins).[1] This protocol suite details the methodology for assessing enzymatic stability, cellular cytotoxicity, and membrane permeability, providing a rigorous "Go/No-Go" decision matrix for its inclusion in pharmaceutical libraries.[1]

Introduction & Scientific Rationale

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a


-amino acid.[1] In drug discovery, the shift from an 

- to a

-backbone is a strategic modification used to evade proteolytic degradation by endogenous enzymes (peptidases and proteases) while freezing bioactive conformations.[1]

Key Mechanistic Targets:

  • Proteolytic Resistance: The altered backbone spacing prevents hydrolysis by standard serine proteases (e.g., Trypsin, Chymotrypsin).[1]

  • Metabolic Safety: Unlike

    
    -tyrosine (
    
    
    
    -amino acid), which can be toxically misincorporated into proteins, the
    
    
    -structure generally prevents ribosomal incorporation, potentially offering a cleaner safety profile.[1]
  • Receptor Affinity: The 3-hydroxyphenyl group mimics the pharmacophore of catecholamines and opioids, making this scaffold relevant for targeting adrenergic or opioid receptors (as seen in complex drugs like Eluxadoline).[1]

Experimental Workflow Visualization

The following decision tree illustrates the logical flow of the screening cascade, from physicochemical characterization to functional validation.

BioactivityWorkflow Start Compound: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Solubility Step 1: Physicochemical Profiling (LogD, pKa, Solubility) Start->Solubility Stability Step 2: Enzymatic Stability Assay (Serum/Liver Microsomes) Solubility->Stability If Soluble > 100µM Stability->Start Fail: Modify Protection Tox Step 3: Cytotoxicity Screen (HEK293/HepG2 - MTT Assay) Stability->Tox t1/2 > 60 min Tox->Start Fail: Toxicophore Alert Permeability Step 4: PAMPA/Caco-2 Permeability Tox->Permeability IC50 > 50µM (Safe) Decision Decision Gate: Hit Validation Permeability->Decision

Figure 1: Sequential screening cascade for validating beta-amino acid scaffolds.

Detailed Experimental Protocols

Protocol A: In Vitro Enzymatic Stability (Proteolytic Resistance)

Rationale: The primary advantage of


-amino acids is resistance to hydrolysis.[1] This assay quantifies that advantage against a control (L-Tyrosine).[1]

Materials:

  • Test Compound: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (10 mM DMSO stock).[1]

  • Control: L-Tyrosine (alpha-amino acid reference).[1][2]

  • Enzyme Mix: Pronase E (non-specific protease cocktail) or Human Plasma.[1]

  • Buffer: PBS (pH 7.4).[1]

  • Analysis: LC-MS/MS.[1][3]

Procedure:

  • Preparation: Dilute test compound to a final concentration of 50 µM in PBS.

  • Initiation: Add Pronase E (0.1 mg/mL final) or Human Plasma (50% v/v). Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL samples at time points:

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]

Data Analysis: Plot


 vs. Time. Calculate half-life (

):

Success Criterion:

-amino acid should exhibit

hours in plasma, whereas L-Tyrosine derivatives typically degrade within minutes to hours depending on the peptidase activity.[1]
Protocol B: Cellular Safety & Cytotoxicity (MTT Assay)

Rationale: To ensure the compound does not act as a metabolic poison (like m-tyrosine) or disrupt mitochondrial function.[1]

Materials:

  • Cell Lines: HEK293 (Kidney, general toxicity) and HepG2 (Liver, metabolic toxicity).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with the test compound in a dose-response range (0.1 µM to 500 µM) for 48 hours.[1] Include a Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin).[1]

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation:

Concentration (µM)HEK293 Viability (%) ± SDHepG2 Viability (%) ± SDInterpretation
0 (Vehicle)100 ± 2100 ± 3Baseline
1098 ± 497 ± 2No Toxicity
10095 ± 592 ± 4Safe Limit
50088 ± 685 ± 5Mild Cytotoxicity

Success Criterion: IC50 > 100 µM indicates a favorable safety profile for a scaffold.[1]

Protocol C: Artificial Membrane Permeability (PAMPA)

Rationale: As a zwitterion, the compound's ability to cross cell membranes passively is a critical bottleneck.[1] This assay predicts oral absorption.[1]

Procedure:

  • System: Use a pre-coated PAMPA plate (e.g., Gentest™).[1]

  • Donor Well: Add 300 µL of compound (50 µM) in PBS (pH 7.4).

  • Acceptor Well: Add 200 µL of fresh PBS buffer.

  • Incubation: 5 hours at Room Temperature (humidity chamber).

  • Analysis: Quantify concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    

[1]

Interpretation:

  • 
     cm/s: Low Permeability (Likely requires active transport/prodrug).[1]
    
  • 
     cm/s: High Permeability.[1]
    

References

  • Steer, D. L., et al. (2002).[1] "Beta-amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry. Link

  • Rodgers, R. L., et al. (1987).[1] "m-Tyrosine: Toxicity and mechanism of action."[1][3][4] Journal of Neurochemistry. Link (Context for safety testing).

  • FDA Center for Drug Evaluation. (2015).[1] "Eluxadoline (Viberzi) Pharmacology Review." FDA Access Data. Link (Demonstrates clinical relevance of phenyl-propanoic scaffolds).[1]

  • Di, L., & Kerns, E. H. (2003).[1] "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology. Link

Sources

Synthesis of derivatives from (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Derivatization of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid Scaffolds

Introduction: The Beta-Turn Paradigm

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS: 780749-95-3) represents a critical scaffold in modern peptidomimetic drug design. Structurally, it acts as the


-amino acid homolog of (S)-3-hydroxyphenylglycine . Unlike standard 

-amino acids, this

-amino acid core introduces an additional methylene group into the backbone, conferring two distinct pharmacological advantages:
  • Proteolytic Stability: The altered backbone geometry renders peptides containing this residue resistant to standard mammalian proteases (trypsin, pepsin), significantly extending in vivo half-life.

  • Secondary Structure Induction:

    
    -amino acids are potent inducers of stable secondary structures, particularly 14-helices  and 
    
    
    
    -hairpins
    , which are essential for disrupting protein-protein interactions (PPIs).

The meta-hydroxyl functionality provides a versatile handle for orthogonal functionalization, allowing researchers to generate diverse libraries of ether-linked pharmacophores or to mimic the hydrogen-bonding capabilities of tyrosine in novel binding pockets.

Strategic Synthesis Overview

The derivatization of this scaffold requires a "Protect-Modify-Deprotect" logic that respects the specific reactivity of the phenol and the


-amino group. The primary challenge is preventing phenol oxidation and ensuring enantiomeric purity during coupling.

Key Synthetic Modules:

  • Module A: Orthogonal Protection (Synthesis of SPPS Building Blocks).

  • Module B: Phenolic Functionalization (Library Generation).

  • Module C: Peptide Coupling (Backbone Assembly).

Visualization: General Derivatization Workflow

G cluster_0 Module A: Protection cluster_1 Module B: Modification Start (3S)-3-Amino-3- (3-hydroxyphenyl)propanoic acid Fmoc N-Fmoc Protection Start->Fmoc Fmoc-OSu NaHCO3 tBu Phenol O-tBu Protection Fmoc->tBu Isobutylene H2SO4 (cat) Alkylation Phenol Alkylation (R-X, K2CO3) Fmoc->Alkylation Selective O-Alkylation SPPS Peptide Assembly tBu->SPPS Solid Phase Peptide Synthesis Library Ether Derivative Library Alkylation->Library

Caption: Workflow for converting the raw amino acid into SPPS-ready blocks or diverse small-molecule libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of Fmoc-(3S)-3-Amino-3-(3-tert-butoxyphenyl)propanoic Acid

Target: Creating the standard building block for Solid Phase Peptide Synthesis (SPPS).

Rationale: The phenolic hydroxyl group must be protected as a tert-butyl ether (OtBu) to prevent acylation during peptide coupling and to avoid side reactions with electrophiles. The Fmoc group protects the amine.[1]

Reagents:

  • Starting Material: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v)

  • tert-Butyl Acetate / Perchloric Acid (for O-protection step)

Step-by-Step Methodology:

  • N-Protection (Fmoc):

    • Dissolve 10 mmol of the starting amino acid and 25 mmol NaHCO

      
       in 50 mL water.
      
    • Add 50 mL acetone.

    • Cool to 0°C. Add 11 mmol Fmoc-OSu portion-wise over 30 minutes.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The free amine spot (ninhydrin active) should disappear.

    • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield Expectation: >90% as a white foam.

  • O-Protection (t-Bu):

    • Note: This step is sensitive. Acid-catalyzed alkylation is preferred.

    • Dissolve the Fmoc-intermediate in tert-butyl acetate (excess, acts as solvent/reagent).

    • Add catalytic HClO

      
       (70%, 1.5 eq).
      
    • Stir at RT for 24 hours.

    • Critical Control: Monitor closely to prevent cleavage of the Fmoc group (though Fmoc is generally base-labile, strong acid can degrade the carbamate over time).

    • Workup: Quench with saturated NaHCO

      
      . Extract, dry, and purify via column chromatography (DCM/MeOH gradient).
      

Data Specifications:

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity >98%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ expectedLC-MS
Chiral Purity >99% eeChiral HPLC (Chiralpak AD-H)
Protocol B: Phenolic Library Generation (O-Alkylation)

Target: Creating derivatives for Structure-Activity Relationship (SAR) studies.

Rationale: The 3-hydroxyl position mimics the "meta" position of tyrosine. Alkylating this position with heterocycles or solubilizing groups allows for the exploration of new binding pockets.

Reagents:

  • Intermediate: N-Boc-(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester (Synthesis: Boc protection followed by methylation with TMS-diazomethane).

  • Alkyl Halide (R-Br or R-I) (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Argon, dissolve the N-Boc methyl ester intermediate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 eq). Stir for 15 minutes at RT.
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

    • Optimization: For unreactive halides, add catalytic KI (0.1 eq) and heat to 60°C.

  • Reaction: Stir until phenol consumption is observed by TLC (typically 4-12 hours).

  • Workup: Dilute with water, extract with EtOAc. Wash with LiCl (5% aq) to remove DMF.

  • Deprotection (Global): Treat the crude ether with TFA/DCM (1:1) for 1 hour to remove Boc and hydrolyze the ester (if LiOH is used subsequently) to yield the final free amino acid derivative.

Analytical Validation & Troubleshooting

NMR Signature (400 MHz, DMSO-d6):

  • 
    -CH (Chiral Center):  Look for a distinctive multiplet around 4.3 – 4.6 ppm . This is downfield compared to standard 
    
    
    
    -amino acids due to the deshielding phenyl ring and the
    
    
    -position.
  • 
    -CH2:  Diastereotopic protons appear as two doublets of doublets (dd) around 2.6 – 2.9 ppm .
    
  • Phenolic OH: Broad singlet at 9.3 – 9.5 ppm (disappears upon D

    
    O shake).
    

Common Pitfalls:

  • Racemization: While

    
    -amino acids are configurationally more stable than 
    
    
    
    -amino acids (no proton directly on the
    
    
    -carbon to the carbonyl and amine simultaneously), harsh basic conditions during Fmoc protection can still cause epimerization if the temperature is uncontrolled. Always keep protection reactions at 0°C initially.
  • Coupling Difficulty: The amine on the

    
    -carbon is less sterically hindered than an 
    
    
    
    -tetrasubstituted center, but the adjacent phenyl ring adds bulk.
    • Solution: Use HATU/HOAt instead of HBTU for difficult couplings. Double coupling (2x 1 hour) is recommended in SPPS.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Link

  • Kavaliauskas, P., et al. (2024).[2] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Molecules, 13(2), 193. Link(Note: Analogous chemistry for hydroxyphenyl propanoic acid derivatives).

  • Bachem Application Note. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Link

  • ChemicalBook. (2024).[2][3] Product Safety and Data: (S)-3-Amino-3-(3-hydroxyphenyl)propionic acid. Link

Sources

Application Note: A Robust Protocol for the High-Resolution NMR Spectroscopic Elucidation of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and drug development. Its precise molecular structure, including the stereochemistry at the C3 position and the substitution pattern on the aromatic ring, is fundamental to its function and reactivity. This guide provides a comprehensive, field-tested protocol for the complete structural characterization of this molecule using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy experiments. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, this protocol establishes a self-validating system for unambiguous resonance assignment and structural verification, ensuring the highest level of scientific integrity for downstream applications.

Introduction: The Imperative for Rigorous Structural Verification

In pharmaceutical research, the absolute structure of a molecule dictates its biological activity. For a chiral molecule like (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, even minor structural ambiguities can lead to significant differences in efficacy and safety. NMR spectroscopy stands as the definitive, non-destructive method for elucidating the precise covalent and conformational structure of organic molecules in solution.

This protocol is designed not as a rigid template, but as a logical workflow. It explains the causality behind each step, from solvent selection to the strategic application of 2D NMR experiments. The aim is to provide a trustworthy methodology where the data from each experiment cross-validates the others, creating a cohesive and undeniable structural proof. For example, the proton-proton connectivities revealed by a COSY experiment must align perfectly with the multi-bond correlations observed in the HMBC spectrum, ensuring the integrity of the final assignment.

Pre-Acquisition Strategy: Sample Preparation

The foundation of high-quality NMR data lies in meticulous sample preparation. The amphoteric nature of the analyte, containing both a basic amine and an acidic carboxylic acid, alongside a polar phenol, governs the choice of solvent.

Optimal Solvent Selection
  • Primary Recommendation: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Its high polarity readily dissolves the analyte. Crucially, it slows the exchange rate of labile protons (-NH₂, -OH, -COOH), making them observable in the ¹H NMR spectrum, which can provide additional structural information.

  • Alternative: Deuterated Methanol (Methanol-d₄). Also an excellent solvent for this compound. However, labile protons will rapidly exchange with the deuterium in the solvent and will likely not be observed. This can simplify the spectrum but results in the loss of information from these functional groups.

Protocol for Sample Preparation
  • Analyte Mass: Accurately weigh 5-10 mg of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. A higher mass is preferable for improving the signal-to-noise ratio in less sensitive experiments like ¹³C and 2D NMR.

  • Solvent Volume: Transfer the weighed solid into a standard 5 mm NMR tube and add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved, ensuring a clear and homogeneous solution.

  • Referencing: For precise calibration, referencing the spectra to the residual solvent peak is standard practice (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).[1] The use of an internal standard like Tetramethylsilane (TMS) is generally not required unless absolute chemical shift accuracy is paramount.

NMR Data Acquisition Workflow

A multi-dimensional approach is essential for a complete and confident structural assignment. The following workflow outlines a logical sequence of experiments to be performed on an NMR spectrometer (≥ 400 MHz recommended for optimal signal dispersion).

Caption: Logical workflow for comprehensive NMR data acquisition.

Standard Experimental Parameters

This table provides starting parameters that should be adapted based on the specific spectrometer and sample concentration.

Parameter ¹H NMR ¹³C{¹H} APT NMR COSY HSQC HMBC
Pulse Program zg30jmodcosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width (ppm) 1222012 x 1212 (F2) x 165 (F1)12 (F2) x 220 (F1)
Number of Scans 16102481664
Relaxation Delay (s) 2221.52
Acquisition Time (s) ~3.4~0.7~0.2~0.2~0.2
Temperature (K) 298298298298298

Spectral Interpretation and Assignment Strategy

The power of this protocol lies in the systematic integration of data from all experiments to build the molecular structure piece by piece.

Predicted ¹H and ¹³C Chemical Environments

The following table outlines the expected chemical shifts and multiplicities for the key nuclei. The numbering scheme is provided for clarity.

Chemical structure with atom numbering for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
(Note: An illustrative image of the chemical structure with numbered atoms would be placed here in a final document.)
Atom Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Rationale and Expected Correlations
C1 (COOH) ~12-13 (broad s)~173Highly deshielded carboxylic acid. No direct ¹H signal on the carbon. HMBC correlation from H2 and H3 protons.
C2 (CH₂) ~2.7 (dd), ~2.9 (dd)~42Diastereotopic protons adjacent to a chiral center. COSY correlation to H3. HSQC to C2. HMBC to C1, C3, and C1' of the ring.
C3 (CH) ~4.1 (dd or t)~53Methine at the chiral center, deshielded by amine and phenyl ring. COSY correlation to H2. HSQC to C3. HMBC to C1, C2, C1', and C2' of the ring.
Aromatic (C2', C4'-C6') ~6.6 - 7.2 (m)~114 - 130A meta-substituted ring gives a characteristic pattern. Protons will show COSY correlations to their ortho neighbors. HSQC links each proton to its carbon.
Aromatic (C1') -~142Quaternary carbon attached to the propanoic acid chain. HMBC correlations from H3 and H2'.
Aromatic (C3') -~157Quaternary carbon attached to the hydroxyl group. Most deshielded aromatic carbon. HMBC from H2' and H4'.
NH₂ Variable (broad)-Chemical shift is concentration and temperature-dependent.
OH ~9.5 (broad s)-Phenolic proton, typically a sharp singlet in dry DMSO.
The 2D NMR Cross-Validation Logic

The core of the assignment process is using the 2D spectra to build and confirm the molecular skeleton.

Caption: Assignment strategy using 2D NMR correlation network.

  • COSY (COrrelation SpectroscopY): This is the first step in mapping the proton framework. It will unequivocally show a cross-peak between the methine proton (H3) and the two methylene protons (H2), establishing the core CH-CH₂ fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment acts as a bridge between the ¹H and ¹³C domains, correlating each proton directly to the carbon it is attached to. This allows for the confident assignment of the C2 and C3 carbon resonances from their known proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete molecular skeleton. It reveals correlations over 2-3 bonds, connecting the fragments. The most critical correlations to look for are:

    • From the H3 proton to the quaternary aromatic carbon C1' and the carbonyl carbon C1.

    • From the H2 protons to the carbonyl carbon C1.

    • From the aromatic protons to their neighboring carbons, which confirms the substitution pattern.

Data Processing and Final Reporting

  • Processing: All acquired data (FIDs) should be processed with standard NMR software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase and baseline correction, and calibration to the solvent residual peak.

  • Reporting: A comprehensive report should include annotated spectra for all experiments. A final data table summarizing the ¹H and ¹³C chemical shifts, multiplicities, coupling constants (J-values), and key HMBC correlations provides a clear and concise confirmation of the structure.

Conclusion

This application note details a robust, multi-faceted NMR protocol for the definitive structural elucidation of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. By systematically applying 1D and 2D NMR techniques, researchers can build a network of self-validating correlations, ensuring the highest confidence in the identity and purity of their material. This level of analytical rigor is indispensable for professionals in drug discovery and development, where structural integrity is paramount.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application Notes and Protocols: (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that presents a unique structural scaffold for investigation in neuroscience. Its chemical architecture, featuring a chiral center, an amino group, a carboxylic acid, and a meta-hydroxylated phenyl ring, suggests potential interactions with various biological targets within the central nervous system (CNS). While direct research on this specific molecule is emerging, its constituent moieties and related compounds have established roles in neuropharmacology and neurobiology.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in neuroscience research. It offers detailed, field-proven insights and hypothetical, yet scientifically grounded, protocols to explore its utility as a novel research tool.

Scientific Rationale and Potential Applications

The therapeutic and research potential of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid can be inferred from the known activities of structurally similar molecules. The presence of the 3-hydroxyphenyl group is of particular interest, as this moiety is found in various neuroactive compounds and is a key feature in ligands for several neurotransmitter receptors.

Hypothesized Mechanisms of Action
  • Neuroprotection via Antioxidant Activity: The phenolic hydroxyl group is a well-established scavenger of reactive oxygen species (ROS). Derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated significant antioxidant properties.[1] Oxidative stress is a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Therefore, (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid may exert neuroprotective effects by mitigating ROS-induced neuronal damage.

  • Modulation of Neurotransmitter Systems: The "3-hydroxyphenyl" moiety is a critical component of ligands for various receptors, including dopamine receptors. For instance, 3-(3-hydroxyphenyl)pyrrolidine derivatives have been synthesized as dopamine D3 receptor ligands.[2] This suggests that (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid could potentially act as a ligand for dopamine, serotonin, or other neurotransmitter receptors, thereby modulating synaptic transmission.

  • Anti-inflammatory Effects: The related compound, 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, has been shown to inhibit the binding of monocytes to endothelial cells by modulating E-selectin expression, indicating anti-inflammatory properties.[3] Neuroinflammation is a critical component of many neurological disorders, and compounds that can temper this response are of significant therapeutic interest.

Experimental Protocols

The following protocols are designed to investigate the hypothesized neuroscientific applications of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. These are foundational methods that can be adapted based on experimental findings.

Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Line

This protocol assesses the potential of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid to protect neuronal cells from oxidative stress-induced cell death.

Objective: To determine if (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid can protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in a culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Pre-treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Incubate for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to H₂O₂ (a final concentration of 100 µM is a good starting point, but should be optimized) for 4 hours to induce oxidative stress. Include a vehicle control group (no compound, no H₂O₂) and an H₂O₂ control group (no compound, with H₂O₂).

  • MTT Assay for Cell Viability:

    • After the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Compare the viability of cells treated with the compound and H₂O₂ to the H₂O₂ control group.

Expected Outcome: If the compound is neuroprotective, a dose-dependent increase in cell viability will be observed in the groups pre-treated with (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid compared to the H₂O₂-only treated group.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay Viability Assay A Culture SH-SY5Y cells B Seed cells in 96-well plate (1x10^4 cells/well) A->B C Prepare (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (1-100 µM) D Pre-treat cells with compound (24 hours) C->D E Induce oxidative stress with H₂O₂ (4 hours) D->E F Add MTT solution E->F G Incubate and dissolve formazan F->G H Measure absorbance at 570 nm G->H I Data Analysis: Compare viability to controls H->I

Caption: Workflow for assessing the neuroprotective effects of the compound.

Protocol 2: Radioligand Binding Assay for Neurotransmitter Receptor Interaction

This protocol is a primary screen to determine if (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid binds to a specific neurotransmitter receptor, for example, the dopamine D2 receptor.

Objective: To assess the binding affinity of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]Spiperone (a radiolabeled D2 antagonist).

  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Haloperidol (a known D2 antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid in the binding buffer (e.g., from 1 nM to 100 µM).

  • Binding Reaction: In a 96-well plate, combine:

    • 50 µL of [³H]Spiperone (at a concentration close to its Kd).

    • 50 µL of the test compound at various concentrations.

    • 100 µL of the cell membrane preparation.

  • Controls:

    • Total Binding: Add 50 µL of binding buffer instead of the test compound.

    • Non-specific Binding: Add 50 µL of a high concentration of Haloperidol (e.g., 10 µM) instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Expected Outcome: If the compound binds to the D2 receptor, it will displace [³H]Spiperone in a concentration-dependent manner, allowing for the determination of its IC₅₀.

Signaling Pathway for Dopamine D2 Receptor

G cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Dopamine Dopamine Dopamine->D2R Agonist Compound (3s)-3-Amino-3- (3-hydroxyphenyl)propanoic acid Compound->D2R Potential Ligand

Caption: Potential interaction with the Dopamine D2 receptor signaling pathway.

Quantitative Data Summary

The following table provides a template for summarizing potential experimental data.

AssayEndpoint(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid ConcentrationResult
Neuroprotection Cell Viability (%) vs. H₂O₂ control1 µMHypothetical Data
10 µMHypothetical Data
100 µMHypothetical Data
Receptor Binding IC₅₀ (µM) for D2 ReceptorN/AHypothetical Data

Conclusion

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid represents a promising, yet underexplored, molecule for neuroscience research. Its structural features suggest plausible roles in neuroprotection and neuromodulation. The protocols outlined in this guide provide a robust framework for initiating investigations into its biological activities. Further studies, including in vivo models of neurological diseases and electrophysiological assessments of synaptic function, will be crucial in fully elucidating the therapeutic and research potential of this compound.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. PubMed. Available at: [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-3S-BETA Assigned Specialist: Senior Application Scientist Target Molecule: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (also known as m-hydroxy-


-phenylalanine).

Executive Summary

The synthesis of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid presents a unique set of challenges due to its zwitterionic nature, the reactivity of the phenolic hydroxyl group, and the stringent requirement for the (S)-enantiomer. Yield losses typically occur at three critical junctures: enantioselection (getting the wrong isomer), conversion equilibrium (incomplete reaction), and isolation (loss of the water-soluble zwitterion).

This guide is divided into three troubleshooting modules. Select the module matching your current synthetic strategy.

Module 1: Biocatalytic Route (Direct Amination)

Strategy: Enzymatic amination of trans-3-hydroxycinnamic acid (m-coumaric acid) using Phenylalanine Aminomutase (PAM).

Core Logic

This is the most atom-efficient route. However, wild-type Taxus chinensis PAM (TchPAM) is generally (R)-selective. For the (3S) target, you must use a bacterial PAM (e.g., from Pantoea agglomerans or Burkholderia sp.) or a rationally designed mutant.

Troubleshooting Q&A

Q: My conversion rates stall at ~50-60% despite high enzyme loading. Is the enzyme dead? A: Likely not. The PAM reaction is reversible and equilibrium-limited.

  • The Fix: You are fighting thermodynamics. To push the equilibrium toward the amine (synthesis direction), you must drive the reaction with a massive excess of ammonia.

  • Protocol: Increase the ammonia concentration to 4–6 M using an ammonium hydroxide/ammonium chloride buffer at pH 10.0. High pH favors the amination direction.

Q: I am seeing significant byproduct formation (oxidized phenols). A: The phenolic group at the meta position is sensitive to oxidation at the high pH required for ammonia saturation.

  • The Fix: Add a reducing agent. Include 1–2 mM DTT (Dithiothreitol) or

    
    -mercaptoethanol in the buffer. Degas all buffers with argon prior to adding the enzyme.
    

Q: Which enzyme variant ensures the (S)-configuration? A: Do not use wild-type Taxus PAM (TchPAM), as it yields the (R)-isomer.

  • Recommendation: Use PaPAM (Pantoea agglomerans) or AdmH (Pantoea agglomerans strain). These Class I PAMs are (S)-selective.

Workflow Visualization: Enzymatic Amination

PAM_Pathway Substrate trans-3-Hydroxycinnamic Acid Intermediate MIO-Cofactor Complex (Transition State) Substrate->Intermediate Binding Ammonia NH3 (High Conc. >4M) Ammonia->Intermediate Nucleophilic Attack Enzyme Enzyme: (S)-Selective PAM (e.g., PaPAM) Enzyme->Intermediate Catalysis Product (3S)-3-Amino-3-(3-hydroxyphenyl) propanoic acid Intermediate->Product Release Product->Substrate Reversible (Low NH3)

Figure 1: Biocatalytic pathway requiring high ammonia concentration to overcome reversibility.

Module 2: Chemical Asymmetric Synthesis (Ellman’s Auxiliary)

Strategy: Diastereoselective addition using tert-butanesulfinamide (Ellman’s auxiliary).

Core Logic

This method relies on the condensation of 3-hydroxybenzaldehyde with (R)-tert-butanesulfinamide to form a chiral sulfinimine, followed by a Reformatsky-type addition or enolate addition.

Troubleshooting Q&A

Q: I am getting low diastereomeric ratios (dr). A: The "S" configuration of the product is dictated by the specific auxiliary enantiomer and the transition state (Zimmerman-Traxler model).

  • The Fix: Ensure you are using (R)-tert-butanesulfinamide . While counter-intuitive, the (R)-auxiliary typically directs the formation of the (S)-amine in Mannich-type additions involving Ti(OEt)4.

  • Critical Parameter: Temperature control during the enolate addition is vital. Maintain -78°C strictly. Warmer temperatures (-40°C) allow the "open" transition state, eroding selectivity.

Q: The phenolic hydroxyl group is interfering with the imine formation. A: Unprotected phenols can form hydrogen bonds that disrupt the Lewis Acid (Ti(OEt)4) coordination.

  • The Fix: Protect the phenol as a benzyl ether (Bn) or silyl ether (TBS) before the condensation.

    • Step 1: 3-Hydroxybenzaldehyde + BnBr/K2CO3 → 3-Benyloxybenzaldehyde.

    • Step 2: Condensation with sulfinamide.[1][2]

    • Step 3: Global deprotection (Acid hydrolysis removes both the sulfinyl group and the Boc/Bn groups if conditions are vigorous, or hydrogenation for Bn).

Q: Yield crashes during the acidic deprotection of the sulfinyl group. A: The sulfinyl byproduct can oligomerize or trap the amine.

  • The Fix: Use HCl in Dioxane/Methanol (4M) at 0°C. Do not heat. Add a scavenger like triethylsilane if carbocation formation is suspected (though less likely here).

Workflow Visualization: Ellman Auxiliary Route

Ellman_Route Start 3-Hydroxybenzaldehyde (Phenol Protected) Imine Chiral N-Sulfinyl Imine Start->Imine Condensation Aux (R)-tert-Butanesulfinamide + Ti(OEt)4 Aux->Imine Addition Enolate Addition (-78°C, Ti-mediated) Imine->Addition ProtectedProd Sulfinamido Ester (High dr) Addition->ProtectedProd C-C Bond Formation Deprotect HCl / MeOH (Cleavage) ProtectedProd->Deprotect Final (3S)-Target Molecule Deprotect->Final Hydrolysis

Figure 2: Chemical synthesis flow. Note the requirement for phenol protection.

Module 3: Downstream Processing (Purification)

Issue: The product is a zwitterion (isoelectric point ~5.5–6.0). It is highly soluble in water, making standard organic extraction impossible.

Troubleshooting Table
SymptomRoot CauseCorrective Action
Product lost in aqueous layer Zwitterionic nature prevents partitioning into DCM/EtOAc.Do not extract. Evaporate water/organic solvent, then use Ion Exchange Chromatography (Dowex 50W).
Sticky solid / Oil Inorganic salts (NaCl, NH4Cl) co-precipitating.Desalt using a C18 Reverse Phase column or recrystallize from Water/Ethanol at the isoelectric point.
Low purity after column Silica gel retains the amine strongly.Avoid normal phase silica. Use Strong Cation Exchange (SCX) resin. Load at pH 2, wash with water, elute with 1M NH4OH.
Protocol: Isoelectric Precipitation (The "Self-Purifying" Step)
  • Dissolve the crude salt in minimal distilled water.

  • Carefully adjust pH to the exact isoelectric point (pI ≈ 5.8) using 1M NaOH or 1M HCl.

  • Add 3 volumes of cold Ethanol or Acetone.

  • Allow to stand at 4°C overnight. The zwitterion should crystallize out as a white solid.

References

  • Enzymatic Synthesis (PAM): Wu, B., et al. (2009). "Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives." Chemistry - A European Journal.

  • Ellman's Auxiliary Protocol: Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

  • Zwitterion Purification: McDonald, et al. (2024). "Zwitterionic Amino-Acid-Derived Polyacrylamides...". National Institutes of Health (PMC).

  • Beta-Tyrosine Analogues: Peng, F., et al. (2022). "Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase." Catalysts.

For further assistance, please verify the specific rotation


 of your isolated product against known standards to confirm enantiomeric purity.

Sources

Overcoming solubility issues of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Welcome to the technical support guide for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS No. 695149-42-9).[1] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful experimental outcomes.

Understanding the Molecule: The Root of Solubility Issues

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a unique molecule possessing three key functional groups that dictate its physicochemical behavior: a carboxylic acid, a primary amine, and a phenolic hydroxyl group. This trifecta of ionizable groups makes the molecule amphoteric, meaning it can exist as a cation, anion, or a neutral zwitterion depending on the pH of the solution.[2]

The poor aqueous solubility of this compound primarily arises from its tendency to exist as a zwitterion at its isoelectric point (pI). In this state, the positive charge on the protonated amine and the negative charge on the deprotonated carboxylate are internally neutralized, leading to strong intermolecular electrostatic interactions (crystal lattice energy) and reduced interaction with water molecules.

Key Physicochemical Properties

To effectively manipulate solubility, it is crucial to understand the ionization constants (pKa) of the functional groups.

Functional GroupEstimated pKaIonization Behavior
Carboxylic Acid (-COOH)~2-3Becomes negatively charged (-COO⁻) at pH > pKa
Amino Group (-NH₂)~9-10Becomes positively charged (-NH₃⁺) at pH < pKa
Phenolic Hydroxyl (-OH)~9-10Becomes negatively charged (-O⁻) at pH > pKa

Note: These are estimated values based on similar structures like phenylalanine (pKa values of ~1.83 for the carboxyl group and ~9.13 for the amino group) and phenols.[3] Precise pKa values should be determined experimentally.

The interplay between these groups means that the molecule's net charge, and therefore its solubility, is highly pH-dependent.

cluster_pH Molecular State vs. pH low_pH Low pH (e.g., pH 1) Net Positive Charge -COOH, -NH3+, -OH pI Isoelectric Point (pI) Net Neutral (Zwitterion) -COO-, -NH3+, -OH low_pH->pI Increase pH high_pH High pH (e.g., pH 12) Net Negative Charge -COO-, -NH2, -O- pI->high_pH Increase pH

Caption: Ionization states of the molecule at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common lab solvents?

A1: Based on its structure and data from similar phenolic compounds, solubility is expected to be low in neutral aqueous solutions (like PBS pH 7.2) and non-polar organic solvents.[4][5] It will exhibit higher solubility in polar organic solvents like DMSO and ethanol, and in aqueous solutions at pH values significantly above or below its isoelectric point.

SolventExpected SolubilityRationale & Comments
Water (neutral pH)Very LowZwitterionic form dominates, leading to strong crystal lattice forces.
PBS (pH 7.2)LowStill near the isoelectric point. Published data for a similar compound shows ~1 mg/mL.[4]
DMSOModerate to HighAprotic polar solvent disrupts intermolecular forces. Use fresh, anhydrous DMSO as moisture can reduce solubility.[6]
EthanolLow to ModeratePolar protic solvent. Solubility may be limited but better than water. A related compound shows ~2 mg/mL.[4]
0.1 M HClHighThe amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH), resulting in a soluble cationic salt.
0.1 M NaOHHighThe carboxylic acid (-COO⁻) and phenolic hydroxyl (-O⁻) are deprotonated, resulting in a soluble anionic salt.

Q2: I dissolved my compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous cell culture media. Why?

A2: This is a classic case of solvent-shifting precipitation. The compound is soluble in 100% DMSO but becomes insoluble when the DMSO concentration is drastically lowered by dilution into an aqueous buffer. The aqueous environment forces the compound into its less soluble zwitterionic state, causing it to crash out of the solution. To avoid this, consider preparing a more dilute DMSO stock or using an intermediate dilution step.

Q3: At what pH is the compound most soluble?

A3: The compound will be most soluble at pH values where it is fully ionized. This occurs at pH < 2 (where it is predominantly a cation) and at pH > 11 (where it is predominantly a dianion). The lowest solubility will be observed at its isoelectric point (pI), which is likely in the range of pH 5-7.

Troubleshooting Guides: Experimental Scenarios

This section addresses specific experimental challenges in a question-and-answer format, providing detailed, science-backed solutions.

Scenario 1: Preparing Aqueous Solutions for In Vitro Assays

Q: I need to prepare a 10 mM solution in a physiological buffer (PBS, pH 7.4) for a cell-based assay, but the compound won't dissolve. What should I do?

A: Direct dissolution in neutral PBS is challenging. A pH-adjustment strategy is the most effective approach. The goal is to first dissolve the compound in a highly acidic or basic aqueous solution and then carefully neutralize it to the desired final pH.

start Weigh Compound acid_path Add minimal 0.1 M HCl (e.g., dropwise) to dissolve start->acid_path base_path Add minimal 0.1 M NaOH (e.g., dropwise) to dissolve start->base_path vortex Vortex/Sonicate until fully dissolved acid_path->vortex base_path->vortex adjust_vol Add buffer/water to ~90% of final volume vortex->adjust_vol titrate Slowly titrate to final pH (e.g., 7.4) with NaOH or HCl adjust_vol->titrate final_vol QS to final volume with buffer/water titrate->final_vol filter Sterile filter (0.22 µm) final_vol->filter

Caption: Workflow for pH-adjusted aqueous solubilization.

See Protocol 1: pH-Modification for Aqueous Solution Preparation for a detailed, step-by-step guide. The key is to use minimal volumes of acid/base for the initial dissolution to avoid significantly altering the final buffer capacity. Always perform a final check for precipitation after pH adjustment and before use.

Scenario 2: High-Concentration Stock for In Vivo Dosing

Q: I need to prepare a >20 mg/mL formulation for animal studies. pH adjustment alone isn't sufficient and causes precipitation upon neutralization. What are my options?

A: At high concentrations, you will likely need to employ formulation strategies involving co-solvents or complexing agents. These excipients help keep the drug in solution even when the pH is close to its isoelectric point.[7][8]

Option A: Co-Solvent Systems Co-solvents like PEG300, Propylene Glycol, or solubilizing agents like Tween-80 can create a more favorable environment for the compound.[9] A common strategy is to first dissolve the compound in a small amount of DMSO and then dilute it into a pre-mixed vehicle of co-solvents.

Option B: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, shielding them from the aqueous environment. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is particularly effective.[9] Preparing a solution of SBE-β-CD in saline and then adding a DMSO pre-solution of your compound can significantly enhance solubility.

See Protocol 2: Co-Solvent Formulation for High-Concentration Stock for a detailed methodology.

Detailed Experimental Protocols

Protocol 1: pH-Modification for Aqueous Solution Preparation
  • Preparation: Weigh the required amount of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid into a sterile conical tube.

  • Initial Dissolution (Acidic Route): Add a minimal volume of 0.1 M HCl dropwise while vortexing. Continue until the solid is fully dissolved. Rationale: This protonates the amine, forming a soluble hydrochloride salt.

  • Initial Dissolution (Basic Route): Alternatively, add a minimal volume of 0.1 M NaOH dropwise while vortexing until fully dissolved. Rationale: This deprotonates the carboxylic and phenolic groups, forming a soluble sodium salt.

  • Dilution: Add the primary solvent (e.g., cell culture grade water or PBS) to bring the solution to approximately 90% of the final target volume.

  • Neutralization: Place the tube on a stir plate with a pH probe. Slowly titrate the solution back to the desired final pH (e.g., 7.4) using 0.1 M NaOH (if you started with acid) or 0.1 M HCl (if you started with base). This is a critical step. Add the titrant slowly to avoid localized high concentrations that can cause precipitation.

  • Final Volume Adjustment: Once the target pH is stable, add the solvent to reach the final volume (QS).

  • Final Check & Sterilization: Visually inspect the solution for any cloudiness or precipitates. If clear, sterilize using a 0.22 µm syringe filter.

Protocol 2: Co-Solvent Formulation for High-Concentration Stock (Example)

This protocol is adapted from established methods for poorly soluble compounds.[9]

  • Vehicle Preparation: Prepare the main vehicle. For example, a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline. Mix these components thoroughly.

  • Compound Pre-solution: In a separate small glass vial, dissolve the weighed compound in a small volume of anhydrous DMSO (e.g., 10% of the final volume). Use gentle heating (37°C) or sonication if necessary to aid dissolution.

  • Combining Components: Add the DMSO pre-solution from Step 2 into the main vehicle from Step 1.

  • Homogenization: Vortex the final mixture thoroughly until a clear, homogenous solution is obtained. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

Advanced Strategies: Salt Formation

For long-term development, creating a stable, soluble salt form of the compound is a superior strategy.[10] Salt formation with appropriate counterions can significantly improve solubility and dissolution rates compared to the free acid or base form.[11] This involves reacting the compound with a pharmaceutically acceptable acid or base (e.g., hydrochloride, mesylate, sodium, potassium) and isolating the resulting crystalline salt. This is an advanced technique typically performed by medicinal or process chemists.

References

  • 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health. (n.d.). Retrieved January 29, 2026, from [Link]

  • 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]

  • (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, 97% Purity, C9H11NO3, 100 mg. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) Studies on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023). Retrieved January 29, 2026, from [Link]

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved January 29, 2026, from [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. (n.d.). Retrieved January 29, 2026, from [Link]

  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. (2019). Retrieved January 29, 2026, from [Link]

  • Phenylalanine - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Soluble and insoluble phenolic compounds and antioxidant activity of immature calamondin affected by solvents and heat treatment - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Chiral Separation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Ticket ID: CHIRAL-BETA-AA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Analysis

User Query: How to achieve baseline resolution of 3-Amino-3-(3-hydroxyphenyl)propanoic acid enantiomers and troubleshoot common separation failures.

Technical Analysis: The target molecule is a


-amino acid  with a phenolic side chain. This structure presents a "perfect storm" of chromatographic challenges:
  • Zwitterionic Nature: It possesses both a basic primary amine and an acidic carboxyl group, leading to pH-dependent ionization states (

    
     values approx. 3.5 and 9.0).
    
  • Amphiphilic Character: The hydroxyphenyl group adds hydrophobicity and hydrogen-bonding potential, while the amino-acid backbone is highly polar.

  • Solubility: Poor solubility in standard Normal Phase solvents (Hexane/IPA) often necessitates polar organic or aqueous-compatible modes.

Core Recommendation: Do not attempt standard Normal Phase (Amylose/Cellulose coated) methods as a first line of defense. Instead, utilize Zwitterionic Ion-Exchange (ZWIX) or Crown Ether stationary phases, which utilize the analyte's charged state for recognition.

Method Development Decision Matrix

The following workflow illustrates the logical selection process for the stationary phase based on your specific detection and solubility constraints.

MethodSelection Start Start: 3-Amino-3-(3-hydroxyphenyl)propanoic acid Solubility Solubility Check Start->Solubility CrownPath Aqueous Acidic Soluble (pH 1-2) Solubility->CrownPath High Aqueous Solubility ZwixPath Methanol Soluble Solubility->ZwixPath Soluble in MeOH Detection Detection Requirement CrownCol Column: CROWNPAK CR-I(+) Mode: Reversed Phase (Acidic) Detection->CrownCol UV (No MS req) ZwixCol Column: CHIRALPAK ZWIX(+) Mode: Polar Ionic (PIC) Detection->ZwixCol MS Compatible / UV DerivPath Low UV / Complex Matrix Detection->DerivPath Sensitivity Issues CrownPath->Detection ZwixPath->Detection DerivAction Derivatize (e.g., FMOC, NBD) Use Standard IA/IB Columns DerivPath->DerivAction

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on solubility and detection needs.

Recommended Protocols

Protocol A: The Zwitterionic "Double Ion-Pairing" Method (Primary Recommendation)

Concept: This method uses a Cinchona alkaloid-derived chiral selector (e.g., Chiralpak ZWIX) that contains both anion and cation exchange sites. It "locks" the zwitterionic amino acid into a rigid conformation via simultaneous electrostatic interactions.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 3.0 mm)

  • Mobile Phase (Premixed):

    • Solvent: MeOH / Acetonitrile (49:49 v/v) + 2% Water[1]

    • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA)

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C (Lower temperature often improves resolution)

  • Detection: UV 210-254 nm or ESI-MS (Positive Mode)

Why this works: The MeOH promotes the ionization of both the analyte and the selector. The acid/base ratio (2:1 molar ratio of acid to base) ensures the analyte is in its zwitterionic form while buffering the mobile phase.

Protocol B: The Crown Ether Method (Robust Alternative)

Concept: The crown ether forms a host-guest inclusion complex specifically with the primary ammonium group (


).
  • Column: Crownpak CR-I(+) (Immobilized) or CR(+) (Coated)

  • Mobile Phase: Perchloric Acid (pH 1.0 to 1.5) in Water / Methanol (90:10 v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 10°C - 25°C (Cooling is critical for crown ether binding)

  • Detection: UV 200-210 nm (Not MS friendly due to

    
    )
    

Why this works: The extremely low pH forces the amine into a fully protonated state (


), which fits into the crown ether cavity. The carboxylic acid is protonated (neutral), preventing secondary repulsion.

Troubleshooting Guide & FAQs

Issue 1: "I see no separation (single peak) on the ZWIX column."

Root Cause: Failure of the "Double Ion-Pairing" mechanism. The analyte is likely not fully zwitterionic, or the counter-ions in the mobile phase are competing too strongly. Corrective Action:

  • Verify Additive Ratio: You must maintain a specific Acid:Base molar ratio. Standard is 2:1 (e.g., 50mM FA : 25mM DEA). If the ratio is 1:1, the effective pH shifts, and the selector loses its specific charge geometry.

  • Increase Methanol: ZWIX phases require protic solvents.[1][2] If you are using >50% Acetonitrile, switch to 80-90% Methanol.

  • Check Water Content: Ensure at least 2% water is present to facilitate ionization.

Issue 2: "The peaks are tailing severely."

Root Cause: Secondary interactions (non-specific hydrophobic adsorption) or slow mass transfer. Corrective Action:

  • Crownpak Users: Lower the temperature. Crown ether kinetics are often faster and binding is tighter at lower temperatures (e.g., 5-10°C).

  • ZWIX Users: Increase the ionic strength slightly (e.g., move to 60mM FA / 30mM DEA) to mask non-specific silanol interactions.

Issue 3: "My sample precipitates when injected."

Root Cause: Solvent mismatch. Beta-amino acids are often dissolved in water, but the ZWIX mobile phase is high-organic (MeOH/ACN). Corrective Action:

  • Dissolve the sample in the mobile phase itself. If the sample requires water to dissolve, keep the injection volume low (< 5 µL) to prevent "solvent plug" effects that disrupt the chromatography.

Issue 4: "I cannot use Perchloric Acid (Crownpak) due to MS detection."

Root Cause: Perchloric acid is non-volatile and suppresses ionization in MS. Corrective Action:

  • Switch to Protocol A (ZWIX) which uses volatile Formic Acid/DEA.

  • Alternatively, use Trifluoroacetic Acid (TFA) at pH 1.5 with the Crownpak CR-I(+) column, but be aware that TFA causes significant signal suppression in MS compared to Formic Acid.

Comparative Data Summary

FeatureChiralpak ZWIX(+)Crownpak CR-I(+)Chirobiotic T
Primary Mechanism Double Ion-PairingHost-Guest InclusionTeicoplanin Complexation
Mobile Phase Base MeOH / ACNWater (Acidic)MeOH / Water
Required Additives Formic Acid + DEAPerchloric Acid (or TFA)Acetic Acid + TEA
MS Compatibility ExcellentPoor (unless TFA used)Good
Sample Solubility Must be MeOH solubleWater solubleWater/MeOH soluble
Elution Reversal Yes (Switch to ZWIX(-))Yes (Switch to CR(-))No (Single enantiomer selector)

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Stabilization of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a critical chiral


-amino acid building block, often utilized in the synthesis of peptidomimetics and integrin antagonists (e.g., Eluxadoline intermediates). Its synthesis presents a "perfect storm" of chemical challenges:
  • The

    
    -Amino Acid Motif:  Prone to thermal decarboxylation and retro-Michael addition (ammonia elimination).
    
  • The Phenolic Moiety: Highly susceptible to oxidative coupling and quinone formation under basic conditions.

  • Chirality: The Rodionov synthesis produces a racemate, necessitating a resolution step where "wrong-isomer" recycling often leads to degradation.

This guide addresses the specific side reactions encountered during the Rodionov Condensation (upstream) and Enzymatic Resolution (downstream).

Module 1: The Rodionov Reaction (Upstream Synthesis)

Context: The industrial standard for generating the racemic backbone involves the condensation of 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate in ethanol.

The Core Problem: The Competitive Cascade

The reaction relies on the delicate balance between imine formation (pathway to product) and direct aldol condensation (pathway to waste).

RodionovCompetition Aldehyde 3-Hydroxybenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + NH4OAc Cinnamic Impurity A: 3-Hydroxycinnamic Acid Aldehyde->Cinnamic + Malonic Acid (Knoevenagel Path) AminoAcid Target: Racemic beta-Amino Acid Imine->AminoAcid + Malonic Acid (Rodionov Path) Dimer Impurity B: Schiff Base Dimer Imine->Dimer Oligomerization Malonic Malonic Acid AminoAcid->Cinnamic Retro-Michael (Overheating)

Figure 1: The Competitive Cascade. The Knoevenagel pathway (dashed) competes with the desired Rodionov pathway. Note that overheating can revert the product to the impurity via retro-Michael elimination.

Troubleshooting Guide: Upstream Issues
SymptomProbable CauseTechnical Solution
Low Yield (<40%) Knoevenagel Dominance: Malonic acid reacted with aldehyde before imine formation.Protocol Adjustment: Pre-mix aldehyde and ammonium acetate for 30-60 mins before adding malonic acid. This saturates the aldehyde as the imine.
Product is Yellow/Brown Phenolic Oxidation: Air oxidation of the 3-hydroxyphenyl group in basic media.Degassing: Sparge solvents with

or Ar. Add trace antioxidants (e.g., sodium metabisulfite) during workup.
High "Cinnamic" Impurity Ammonia Starvation: Insufficient

shifts equilibrium toward elimination.
Stoichiometry: Increase Ammonium Acetate to 2.0–2.5 equivalents. Ensure the reflux condenser is efficient to prevent ammonia loss.
Gummy/Sticky Solid Oligomerization: Formation of poly-condensates between amine and aldehyde.Solvent Switch: Switch from pure Ethanol to Ethanol/Isopropanol mixtures to induce better precipitation of the zwitterionic amino acid.

Module 2: Enzymatic Resolution (Downstream)

Context: To obtain the (S)-enantiomer, the racemic ester is typically subjected to enzymatic hydrolysis (e.g., using Penicillin G Acylase or Candida antarctica Lipase B).

Critical Failure Mode: Chemical Autohydrolysis

Enzymes work best at pH 7–8, but this pH range also catalyzes the chemical hydrolysis of the ester, which is non-stereoselective. This degrades the enantiomeric excess (ee).

FAQ: Resolution & Purification

Q: My enantiomeric excess (ee) stalled at 85% and won't improve. Why? A: You are likely experiencing product inhibition or equilibrium limitation .

  • Mechanism: The released (S)-acid lowers the local pH, potentially deactivating the enzyme or causing the reverse reaction (esterification) if water activity is low.

  • Fix: Use a "pH-stat" mode to maintain pH by titrating NaOH, or use a biphasic system (Water/MTBE) where the product extracts into the aqueous phase, pulling the equilibrium forward.

Q: I see a new impurity peak at RRT 0.9 during resolution. A: This is likely the 3-Hydroxycinnamic acid again.

  • Cause: Even at mild temperatures (30°C), prolonged exposure to basic buffers (pH > 8.0) can trigger the elimination of ammonia (Retro-Michael) from the

    
    -amino acid.
    
  • Fix: Keep resolution temperature < 25°C and pH

    
     7.5.
    

Module 3: Stability & Storage Protocols

The 3-hydroxyphenyl moiety acts as a weak antioxidant, meaning it sacrifices itself by oxidizing.

The "Pink Death" (Quinone Formation)

If your white powder turns pink or purple, it has formed quinoid species.

Protocol: Storage & Handling

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Amber glass (UV protects the phenol).

  • Temperature: -20°C for long-term storage.

  • Re-purification: If oxidized, the colored impurities are often highly polar. Dissolve in minimal dilute HCl, treat with activated charcoal, filter, and neutralize to the isoelectric point (pI ~5.5) to reprecipitate.

Summary of Key Impurities

Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A 3-(3-Hydroxyphenyl)acrylic acid (Cinnamic derivative)Knoevenagel side reaction; Retro-Michael elimination.Recrystallization from water/ethanol (Impurity A is more soluble in ethanol than the zwitterion).
Impurity B 3,3'-((3-hydroxyphenyl)methylene)bis(...)Dimer from aldehyde condensation.Washes with non-polar solvents (DCM/Ethyl Acetate) on the crude solid.
Impurity C Quinones/PolyphenolsOxidative coupling.Activated charcoal filtration; Sodium dithionite wash.

References

  • Lebedev, A. V., et al. (2005).

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction." Russian Journal of General Chemistry. 
    
  • Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of

    
    -Amino Acids via Homologation of Ni(II)–Schiff Base Complexes." Chemical Reviews. 
    
  • Grybaitė, B., et al. (2024).[1] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives." MDPI Molecules.

  • LGC Standards. (2025). "Pharmaceutical Impurity Profiling & Custom Synthesis." LGC Standards Technical Guides.

Sources

Technical Support Center: Optimizing Derivatization of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile trifunctional molecule. The unique structure, possessing a primary amine, a carboxylic acid, and a phenolic hydroxyl group, presents both opportunities and challenges in synthetic chemistry. This resource aims to empower you with the knowledge to navigate these complexities and achieve your desired derivatization outcomes with precision and efficiency.

Understanding the Molecule: A Trifunctional Challenge

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic amino acid with three reactive centers. The success of any derivatization strategy hinges on the selective modification of one or more of these functional groups. The interplay of their respective reactivities under different conditions is a critical consideration.

  • Primary Amine (-NH₂): A nucleophilic and basic center, readily undergoing reactions like acylation, alkylation, and carbamate formation.

  • Carboxylic Acid (-COOH): An acidic group that can be converted into esters, amides, or acid chlorides.[1][2]

  • Phenolic Hydroxyl (-OH): A weakly acidic hydroxyl group on an aromatic ring, which can be transformed into ethers or esters.

The key to successful derivatization lies in controlling the reaction conditions to favor the modification of the desired functional group while minimizing side reactions at the others. This often necessitates the use of protecting groups.[3][4]

Frequently Asked Questions (FAQs)

Q1: I am trying to acylate the primary amine, but I am seeing low yields and a mixture of products. What is going wrong?

A1: This is a common issue arising from the competing nucleophilicity of the phenolic hydroxyl group and the potential for side reactions with the carboxylic acid. Here are the likely causes and solutions:

  • Incorrect pH: The reactivity of the amino group is highly pH-dependent. For efficient acylation, the amino group should be in its unprotonated, nucleophilic form. This typically requires basic conditions. However, strongly basic conditions can deprotonate the phenolic hydroxyl, increasing its nucleophilicity and leading to O-acylation.

    • Solution: Maintain a moderately basic pH, typically between 8 and 10. A borate buffer can be effective for maintaining this pH range.[5]

  • Lack of Protecting Groups: Without protecting the other functional groups, you are likely to get a mixture of N-acylated, O-acylated, and potentially esterified products.

    • Solution: Protect the phenolic hydroxyl and carboxylic acid groups before attempting N-acylation. A common strategy is to protect the hydroxyl group as a silyl ether (e.g., with TBDMSCl) and the carboxylic acid as a methyl or ethyl ester.[6][7]

Q2: How can I selectively derivatize the carboxylic acid to form an ester?

A2: Selective esterification of the carboxylic acid in the presence of a free amine and a phenolic hydroxyl group requires acidic conditions.

  • Fischer Esterification: This classic method involves reacting the amino acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][9] Under these conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is non-nucleophilic and does not interfere with the esterification.[10] The phenolic hydroxyl group is generally less reactive under these conditions than the carboxylic acid.

    • Protocol Insight: Use a large excess of the alcohol, which often serves as the solvent, to drive the equilibrium towards ester formation. Heating the reaction is also typically required.[11]

Q3: I want to modify the phenolic hydroxyl group. What is the best approach to avoid side reactions?

A3: Derivatizing the phenolic hydroxyl group, for instance, through etherification (e.g., Williamson ether synthesis) or silylation, generally requires protection of the more reactive amino and carboxylic acid groups.

  • Protection Strategy:

    • Protect the amine: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amine.[12][13] It is stable under a wide range of conditions but can be easily removed with acid. The reaction is typically carried out with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[12]

    • Protect the carboxylic acid: As mentioned, esterification is a common method for protecting the carboxylic acid.

  • Derivatization of the Phenol: Once the amine and carboxylic acid are protected, the phenolic hydroxyl can be selectively derivatized. For example, silylation can be achieved using a silyl chloride (e.g., TBDMSCl) and a base like imidazole in an aprotic solvent.[14]

Q4: My derivatized product appears unstable during workup and purification. What could be the cause?

A4: The stability of the derivatized product depends on the nature of the derivative and the purification conditions.

  • Hydrolysis of Esters: If you have formed an ester, it can be susceptible to hydrolysis under either acidic or basic conditions during workup. Ensure that aqueous washes are performed with neutral or mildly acidic/basic solutions, and minimize contact time.

  • Lability of Protecting Groups: Some protecting groups are sensitive to certain pH ranges. For example, silyl ethers can be cleaved by acid. Be mindful of the stability of your chosen protecting groups during purification.

  • Instability of OPA Derivatives: If you are using o-phthaldialdehyde (OPA) for derivatization, be aware that the resulting isoindole derivatives can have limited stability.[5] It is often recommended to analyze OPA-derivatized samples shortly after preparation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the derivatization of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Problem Potential Cause(s) Recommended Action(s)
Low or No Reaction 1. Inactive reagents.2. Insufficient temperature.3. Incorrect solvent.4. pH outside the optimal range.1. Use fresh or newly purchased reagents.2. Gradually increase the reaction temperature while monitoring for product formation and degradation.3. Ensure the solvent is appropriate for the reaction type (e.g., aprotic for silylation, alcohol for Fischer esterification).4. Measure and adjust the pH of the reaction mixture to the optimal range for the specific derivatization.
Formation of Multiple Products 1. Lack of chemoselectivity.2. Presence of impurities in the starting material.1. Implement a protection group strategy for the functional groups that should not react.2. Purify the starting material before derivatization.
Incomplete Derivatization 1. Insufficient reagent stoichiometry.2. Short reaction time.1. Use a molar excess of the derivatizing reagent, typically 1.1 to 2 equivalents.2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and allow the reaction to proceed until the starting material is consumed.
Product Degradation 1. Harsh reaction conditions (e.g., high temperature, extreme pH).2. Air or moisture sensitivity.1. Attempt the reaction under milder conditions (e.g., lower temperature, weaker acid/base).2. If the reagents or products are sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: N-Boc Protection of the Amino Group

This protocol describes the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (1 equivalent) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2-3 equivalents) to the solution.

  • Add a solution of Boc₂O (1.1-1.2 equivalents) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol details the esterification of the carboxylic acid using methanol and an acid catalyst.

Materials:

  • (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Visualizing the Workflow

A successful derivatization strategy often involves a multi-step process. The following diagram illustrates a logical workflow for the selective derivatization of the phenolic hydroxyl group.

Derivatization_Workflow Start (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Step1 N-Boc Protection (Boc)2O, Base Start->Step1 Intermediate1 N-Boc Protected Intermediate Step1->Intermediate1 Step2 Esterification MeOH, H+ Intermediate1->Step2 Intermediate2 N-Boc, O-Me Protected Intermediate Step2->Intermediate2 Step3 Phenol Derivatization (e.g., Silylation) Intermediate2->Step3 Final_Product Fully Derivatized Product Step3->Final_Product

Caption: Selective derivatization workflow.

This troubleshooting guide provides a comprehensive overview of the key considerations for the successful derivatization of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. By understanding the interplay of the functional groups and employing appropriate strategies, you can achieve your desired synthetic outcomes.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online. [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry. [Link]

  • Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Reactions at the carboxy group of an amino acid—esterification of amino acids. Oxford Academic. [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

Sources

Technical Support Center: Storage and Handling of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for preventing the degradation of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid during storage.

Welcome to the technical resource guide for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and integrity for experimental use. Due to its phenolic and amino acid moieties, this molecule is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide combines theoretical principles with practical, field-proven protocols to help you maintain sample quality.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Q1: What are the ideal storage conditions for solid (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid?

For maximal long-term stability, the solid compound should be stored at -20°C in a tightly sealed container.[1] To further protect against oxidative degradation, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and protected from light by using an amber glass vial.[2] For routine use over shorter periods, storage at 2-8°C is acceptable, provided the material is kept dry and protected from light.

Q2: How should I store solutions of this compound?

Solutions are significantly less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. For short-term storage (1 month), aliquot the solution into single-use vials and store at -20°C. For longer-term storage (up to 6 months), store aliquots at -80°C.[3] It is critical to use airtight vials to prevent solvent evaporation and to minimize repeated freeze-thaw cycles, which can accelerate degradation.[3]

Q3: I noticed my solid sample has turned slightly yellow/brown. What does this mean and can I still use it?

A color change from white/off-white to yellow or brown is a strong indicator of oxidative degradation . The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type species.[4][5] While the material may still contain a significant amount of the active compound, it is no longer pure. The presence of these impurities could interfere with your experiments, leading to inaccurate results or unexpected biological effects. We strongly recommend quantifying the purity using a stability-indicating method like HPLC before use.[6][7] For critical applications, it is safest to use a new, un-degraded lot of the compound.

Q4: What are the primary environmental factors that cause degradation?

The main drivers of degradation for this molecule are:

  • Oxygen: The phenolic ring is highly susceptible to oxidation.[4]

  • Light: Exposure to light, particularly UV wavelengths, can induce photochemical degradation of phenolic compounds.[8]

  • Elevated Temperature: Higher temperatures accelerate all chemical degradation pathways, including oxidation and hydrolysis.[9][10]

  • Humidity and pH: Moisture can facilitate hydrolytic reactions, and improper pH in solutions can lead to acid- or base-catalyzed degradation of the amino acid structure.[7][11]

Q5: How can I quickly check if my sample has degraded?

The most reliable method is to perform an analytical purity assessment. A reverse-phase high-performance liquid chromatography (RP-HPLC) analysis with UV detection is the standard approach.[7] By comparing the chromatogram of your stored sample to that of a reference standard or a freshly opened sample, you can identify new impurity peaks and a decrease in the main compound's peak area, which are clear signs of degradation.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems that may arise from improper storage.

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram over time.

  • Plausible Cause: This is the most direct evidence of chemical degradation. The new peaks represent degradation products. The molecule's structure suggests susceptibility to oxidation (forming quinones and other adducts) and potentially hydrolysis or deamidation.[4][11]

  • Investigative Steps:

    • Characterize the Impurities: If your facility has the capability, use LC-MS to get the mass of the impurity peaks.[7] This can provide clues to the degradation pathway (e.g., an increase of 14 Da might suggest oxidation to a quinone).

    • Review Storage Protocol: Confirm that the sample was stored at the recommended temperature (-20°C), protected from light, and in a sealed container. Was the container flushed with inert gas?

    • Forced Degradation Test (Optional): To confirm the identity of degradants, you can perform a forced degradation study on a fresh sample.[12] Exposing small amounts of the compound to mild acid, base, peroxide (oxidation), heat, and light can help match the degradation peaks seen in your stored sample to a specific stress condition.

  • Solution: Discard the degraded material and source a new lot. Implement a more stringent storage protocol (see Section 4.1) for the new material, including aliquoting for single use to prevent contamination and repeated exposure of the bulk stock.

Issue 2: My compound shows reduced or inconsistent biological activity in my assay.

  • Plausible Cause: A loss of purity directly translates to a lower effective concentration of the active compound, leading to reduced potency. Furthermore, degradation products themselves can interfere with the assay, either by inhibiting the target, competing with the compound, or having their own off-target effects.

  • Investigative Steps:

    • Confirm Purity First: Before troubleshooting the assay, perform an HPLC analysis to confirm the purity of the compound lot you are using. A purity of ≥98% is recommended for most applications.[6]

    • Check Solution Preparation: Was the solution prepared fresh for the experiment? If a stock solution was stored, it is the most likely source of the problem.[3]

    • Consider Compound-Medium Interaction: Phenolic compounds can sometimes be unstable in certain cell culture media or buffer components, especially at physiological pH and temperature (37°C).

  • Solution: Always use a sample with confirmed high purity. Prepare solutions immediately before use from solid material that has been properly stored. If you suspect instability in your assay buffer, you may need to perform a time-course experiment to see how quickly the compound degrades under assay conditions.

Section 3: The Science of Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid has two primary reactive centers: the phenolic hydroxyl group and the amino acid backbone.

  • Oxidative Degradation: This is the most significant pathway. The phenol group can be oxidized to a phenoxy radical, which can then be converted into a semiquinone and ultimately a quinone. These quinones are highly reactive electrophiles that can polymerize or react with other nucleophiles, leading to a complex mixture of colored degradation products.[4][5] This process is accelerated by light, metal ions, and higher pH.

  • Photodegradation: Direct exposure to light, especially UV, provides the energy to initiate oxidation and other radical reactions. Studies on various phenolic compounds confirm significant degradation when stored in the presence of sunlight.[2][8]

  • Hydrolysis & pH-Mediated Degradation: The amino acid portion of the molecule can undergo degradation, particularly in solution. In acidic conditions, direct hydrolysis of the amide bond (if part of a larger peptide) or other acid-labile groups can occur.[11] Under neutral to alkaline conditions, deamidation can occur if the molecule is an asparagine or glutamine analog. While this specific molecule is not an asparagine analog, pH extremes can still promote unwanted reactions.

G main (3s)-3-Amino-3- (3-hydroxyphenyl)propanoic acid deg_ox Oxidized Products (e.g., Quinones, Polymers) main->deg_ox Oxidation deg_photo Photodegradation Products main->deg_photo Photolysis deg_hydro Hydrolysis Products main->deg_hydro Hydrolysis stress_o2 Oxygen (Air) stress_o2->main stress_light Light (UV) stress_light->main stress_heat Heat stress_heat->deg_ox Accelerates all pathways stress_heat->deg_photo Accelerates all pathways stress_heat->deg_hydro Accelerates all pathways stress_ph Extreme pH / H₂O stress_ph->main

Caption: Primary degradation pathways for phenolic amino acids.

Section 4: Protocols for Stability Assessment & Storage

Adhering to validated protocols is the best way to ensure the long-term integrity of your chemical reagents.

Protocol 4.1: Recommended Long-Term Storage Protocol
  • Procurement: Upon receipt, visually inspect the material for any discoloration. It should be a white to off-white solid.

  • Environment: Perform all handling in a low-humidity environment, such as a glove box or a room with a dehumidifier.

  • Aliquoting: If you purchased a large quantity, immediately aliquot the material into smaller, single-use amounts in amber glass vials. This prevents the need to repeatedly open and expose the main stock to air and moisture.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas like argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly cap each vial. For extra protection, you can wrap the cap with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container with a desiccant, label clearly, and place in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).

Protocol 4.2: Workflow for Assessing Sample Integrity via HPLC

This protocol outlines a basic workflow for using HPLC to check the purity of a stored sample against a reference.

G start Obtain Stored Sample and Reference Standard prep Prepare solutions of both at identical concentrations (e.g., 1 mg/mL) start->prep hplc Analyze both samples via validated stability-indicating RP-HPLC method prep->hplc compare Compare Chromatograms: - Retention Time - Peak Area (% Purity) - Presence of new peaks hplc->compare decision Purity ≥ 98% AND No significant degradant peaks? compare->decision pass Sample is OK for use decision->pass Yes fail Sample has degraded. Discard and use new lot. decision->fail No

Caption: Experimental workflow for purity verification.

Section 5: Data Summary Table

This table summarizes the recommended storage conditions and the risks associated with deviations.

ParameterRecommended ConditionHigh-Risk ConditionConsequence of Deviation
Temperature Solid: -20°C[1]Solution: -80°C[3]Room Temperature (20-25°C) or cycling temperaturesAccelerates all degradation pathways[10]
Light Store in Dark / Amber Vials[2]Exposure to ambient or direct sunlightPhotodegradation, initiation of oxidation[8]
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirSignificant oxidative degradation[4]
Humidity Dry / DesiccatedRelative Humidity > 60%Increased risk of hydrolysis and clumping
Container Tightly Sealed Glass VialLoosely capped or plastic vialContamination, moisture ingress, oxidation
References
  • Chem-Impex International. (n.d.). Boc-(S-3-amino-3-(3-hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Barnes, M. R., & Farquhar, G. D. (1998). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. Journal of bacteriology, 180(15), 3878-3887. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Rupa Health. (n.d.). 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91, 3-(3'-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation potentials of phenolic and amino antioxidants. Retrieved from [Link]

  • MDPI. (2023). Microbiota-Derived Metabolites Associated with Oats and Bran Attenuate Inflammation and Oxidative Stress via the Keap1-Nrf2 Pathway in Zebrafish. Antioxidants, 12(11), 1986. Retrieved from [Link]

  • Patron, L., et al. (2008). Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. Journal of Thermal Analysis and Calorimetry, 91(2), 625-631. Retrieved from [Link]

  • Klunklin, K., & Savage, G. (2017). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 6(12), 108. Retrieved from [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 267-281. Retrieved from [Link]

  • Nepote, V., et al. (2018). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science and Technology, 53(10), 2351-2359. Retrieved from [Link]

  • Le-Thi-Thu, H., et al. (2018). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Molecules, 23(2), 299. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Three pathways for 3-hydroxypropionate production. Retrieved from [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Mohd Nawi, N. F., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Molecular Sciences, 20(21), 5293. Retrieved from [Link]

  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • Oregon State University. (n.d.). Reactions of protein with phenols and quinones evaluation of amino acid modification and protein digestibility. Retrieved from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]

  • Pangoo.biz. (n.d.). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Biology LibreTexts. (n.d.). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Oliyai, C., & Borchardt, R. T. (1994). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 11(5), 751-758. Retrieved from [Link]

  • MDPI. (2021). The Influence of Time and Storage Conditions on the Antioxidant Potential and Total Phenolic Content in Homemade Grape Vinegars. Molecules, 26(11), 3351. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • ACS Publications. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry, 4(11), 2046-2057. Retrieved from [Link]

  • MDPI. (2021). Oxidation of Small Phenolic Compounds by Mn(IV). Geosciences, 11(9), 384. Retrieved from [Link]

Sources

Technical Support Center: Resolution of Racemic 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic mixtures of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chiral compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in successfully separating the enantiomers of this molecule.

Introduction to Chiral Resolution

The separation of a racemic mixture into its individual enantiomers, known as chiral or optical resolution, is a critical process in the development of pharmaceuticals and other bioactive molecules.[1] For 3-Amino-3-(3-hydroxyphenyl)propanoic acid, isolating the desired enantiomer is often essential as different enantiomers can exhibit distinct pharmacological activities. This guide will focus on three primary methods for resolving this racemic mixture: classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the resolution of racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

Question: I've reacted my racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid with a chiral resolving agent, but I'm not getting any crystals, or the yield is very low. What's going wrong?

Answer:

This is a common challenge in classical resolution. The formation and crystallization of diastereomeric salts are highly dependent on the differences in their solubility.[1] Here are several factors to investigate:

  • Choice of Resolving Agent: Not all resolving agents will form readily crystallizable salts with your compound. It is common to screen several different resolving agents.[1] For an amino acid like yours, acidic resolving agents such as tartaric acid or its derivatives are a good starting point.[1]

  • Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the diastereomeric salt mixture at a higher temperature and allow for the selective crystallization of the less soluble diastereomer upon cooling. You may need to screen a variety of solvents or solvent mixtures of differing polarities.

  • Supersaturation: Crystallization requires a supersaturated solution. If your solution is too dilute, crystals will not form. Conversely, if it is too concentrated, both diastereomers may precipitate, leading to poor enantiomeric excess. Experiment with different concentrations of your reactants.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a "seed" crystal to the supersaturated solution can induce crystallization.

  • Temperature Gradient: A slow, controlled cooling process is often more effective than rapid cooling for growing well-defined crystals of a single diastereomer.

Issue 2: Low Enantiomeric Excess (ee) in Enzymatic Resolution

Question: I'm using a lipase to selectively acylate one enantiomer of my racemic mixture, but the resulting enantiomeric excess of the unreacted amine is low. How can I improve this?

Answer:

Enzymatic resolution relies on the stereoselectivity of the enzyme. Several factors can influence the efficiency of this process:

  • Enzyme Selection: Not all lipases will exhibit high enantioselectivity for your specific substrate. Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is a crucial first step. For a similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, Candida antarctica lipase A (CAL-A) was used for enantioselective N-acylation.[2]

  • Acyl Donor: The choice of the acyl donor (the acylating agent) can significantly impact the reaction rate and enantioselectivity. Experiment with different acyl donors, such as ethyl acetate, vinyl acetate, or acid anhydrides.

  • Solvent/Reaction Medium: The solvent can affect the enzyme's conformation and, consequently, its activity and selectivity. Non-polar organic solvents are often used for these reactions. In some cases, neat acyl donor can be used as the solvent.[2]

  • Temperature and pH: These are critical parameters for enzyme activity. Ensure you are operating within the optimal temperature and pH range for the specific lipase you are using.

  • Reaction Time: Kinetic resolution is a time-dependent process. If the reaction proceeds for too long, the less-favored enantiomer may also start to react, leading to a decrease in the enantiomeric excess of the unreacted substrate. Monitor the reaction progress over time to determine the optimal endpoint.

Issue 3: Poor Separation in Chiral HPLC

Question: I am trying to separate the enantiomers of 3-Amino-3-(3-hydroxyphenyl)propanoic acid using chiral HPLC, but the peaks are overlapping. What adjustments can I make?

Answer:

Achieving good resolution in chiral HPLC often requires careful method development.[3] Here are key parameters to optimize:

  • Chiral Stationary Phase (CSP): The choice of the chiral stationary phase is the most critical factor.[4] For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) are often effective.[5][6][7]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives, plays a crucial role in the separation.[4] Small changes in the mobile phase can have a significant impact on resolution. For amino acids, adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) can improve peak shape and resolution.[5]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve column efficiency and, therefore, resolution. Slower flow rates and sub-ambient temperatures can sometimes enhance separation.

  • Derivatization: If direct separation is challenging, derivatizing the amino acid with a chiral or achiral reagent can improve its chromatographic properties and interaction with the CSP.[7] Common derivatizing agents for amino acids include Marfey's reagent (FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind classical resolution using diastereomeric salt formation?

A1: This method involves reacting the racemic mixture of your amino acid with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base).[1] This reaction forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including solubility.[1] This difference in solubility allows for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound.[1]

Q2: Can I use an achiral column to separate the enantiomers?

A2: Generally, no. Enantiomers behave identically on an achiral stationary phase and will co-elute as a single peak. However, it is possible to use an achiral column if you first derivatize the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. Another approach is to use a chiral additive in the mobile phase, which can form transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[8]

Q3: What are the advantages of enzymatic resolution over classical resolution?

A3: Enzymatic resolutions often offer several advantages:

  • High Enantioselectivity: Enzymes can be highly selective for one enantiomer, leading to high enantiomeric excess.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., neutral pH, room temperature), which can prevent the degradation of sensitive molecules.

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making this a "greener" approach compared to some classical methods that may use stoichiometric amounts of resolving agents derived from non-renewable sources.

Q4: How do I determine the enantiomeric excess of my resolved sample?

A4: The most common method for determining enantiomeric excess is through chiral chromatography (HPLC or GC). By analyzing the sample on a suitable chiral column, you can separate the two enantiomers and determine their relative peak areas. The enantiomeric excess is then calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100. Other techniques like capillary electrophoresis can also be employed for this purpose.[9]

Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol provides a general framework. The specific resolving agent, solvent, and temperatures will need to be optimized for 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Dissolution: Dissolve one equivalent of the racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid and 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., L-tartaric acid) in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from the same solvent system.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the desired enantiomer. Alternatively, use an ion-exchange resin to separate the amino acid from the resolving agent.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution

This protocol describes a typical lipase-catalyzed acylation.

  • Reaction Setup: In a suitable flask, dissolve the racemic 3-Amino-3-(3-hydroxyphenyl)propanoic acid (or its ester derivative for better solubility) in an appropriate organic solvent (e.g., toluene, hexane).

  • Add Acyl Donor: Add an excess of an acyl donor (e.g., ethyl acetate or vinyl acetate).

  • Add Enzyme: Add the lipase (e.g., immobilized Candida antarctica lipase B) to the reaction mixture.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots over time and analyzing them by HPLC.

  • Reaction Quench: Once the reaction has reached approximately 50% conversion (or the optimal point for maximum ee), stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated product from the unreacted amino acid using extraction or chromatography.

  • Analysis: Determine the enantiomeric excess of the unreacted amino acid.

Visualizations

Workflow for Classical Resolution

G racemate Racemic 3-Amino-3- (3-hydroxyphenyl)propanoic acid dissolve Dissolve in Hot Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolve diastereomers Solution of Diastereomers (R-Acid:L-Resolving Agent & S-Acid:L-Resolving Agent) dissolve->diastereomers cool Slow Cooling diastereomers->cool crystallization Crystallization of Less Soluble Diastereomer cool->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble Liquid liberate Liberate Amine less_soluble->liberate pure_enantiomer Pure Enantiomer liberate->pure_enantiomer

Caption: Diastereomeric salt formation and crystallization workflow.

Workflow for Enzymatic Kinetic Resolution

G racemate Racemic Amine (R- and S-enantiomers) reaction Enzymatic Acylation racemate->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Lipase enzyme->reaction mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer reaction->mixture separation Separation (e.g., Extraction) mixture->separation acylated Acylated Enantiomer separation->acylated unreacted Unreacted Enantiomer (Enantiomerically Enriched) separation->unreacted

Caption: General workflow for enzymatic kinetic resolution.

References

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol.
  • Google Patents. (n.d.). Resolution of racemic amino acids.
  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 28). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chiral resolution with frozen aqueous amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address common artifacts and issues encountered during the analysis of this and structurally related compounds.

Introduction to the Analyte

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a β-amino acid. Its structure, containing a primary amine, a carboxylic acid, and a phenolic hydroxyl group, presents specific challenges and characteristic behaviors in mass spectrometry. Understanding these is key to accurate analysis.

Molecular Formula: C₉H₁₁NO₃ Monoisotopic Mass: 181.0739 g/mol

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the mass spectrometric analysis of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

FAQ 1: What is the expected protonated molecular ion [M+H]⁺ for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid?

The expected monoisotopic mass of the neutral molecule is 181.0739 u. Therefore, in positive ion mode using electrospray ionization (ESI), the primary ion you should be looking for is the protonated molecule [M+H]⁺ at an m/z of 182.0812 .

FAQ 2: I am observing a prominent peak at m/z 204.0631. What is this?

A peak at m/z 204.0631 is likely a sodium adduct of your analyte, [M+Na]⁺. This is a very common artifact in ESI-MS, especially when using glassware that has not been properly cleaned or when there are trace amounts of sodium salts in the sample or mobile phase.

FAQ 3: My spectrum shows a peak at m/z 164.0706. Is this a fragment?

Yes, a peak at m/z 164.0706 likely corresponds to the loss of water ([M+H-H₂O]⁺) from the protonated molecular ion. This is a common in-source fragmentation pathway for molecules containing hydroxyl and carboxylic acid groups.[1]

FAQ 4: Why do I see a peak at m/z 136.0758?

This peak can be attributed to the loss of the carboxylic acid group (COOH) as formic acid (HCOOH) from the protonated molecule, resulting in an ion of the formula [C₈H₁₀NO]⁺. This fragmentation is characteristic of amino acids.[2]

Troubleshooting Guide: Common Artifacts and Solutions

This section provides a detailed breakdown of common artifacts observed in the mass spectrometry of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, their probable causes, and systematic troubleshooting steps.

Issue 1: Presence of Adduct Ions

Symptoms:

  • Observation of peaks other than [M+H]⁺ at higher m/z values.

  • Reduced intensity of the desired [M+H]⁺ ion.

  • Commonly observed adducts are listed in the table below.

Data Presentation: Common Adducts of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (M = 181.0739)

Adduct IonFormulaCalculated m/zProbable Source
[M+Na]⁺[C₉H₁₁NO₃+Na]⁺204.0631Glassware, mobile phase additives, sample matrix
[M+K]⁺[C₉H₁₁NO₃+K]⁺220.0371Glassware, mobile phase additives, sample matrix
[M+NH₄]⁺[C₉H₁₁NO₃+NH₄]⁺199.0972Ammonium-based buffers in mobile phase
[M+ACN+H]⁺[C₉H₁₁NO₃+C₂H₃N+H]⁺223.1077Acetonitrile in the mobile phase

Causality and Experimental Choices: Adduct formation occurs when the analyte ion associates with cations present in the ESI spray.[3] The propensity for adduct formation is influenced by the analyte's structure, the solvent system, and the presence of salts. Phenolic compounds and carboxylic acids can readily form adducts with alkali metals.

Troubleshooting Protocol:

  • Mobile Phase Preparation:

    • Use high-purity solvents (LC-MS grade).

    • If possible, add a small amount of a proton source like formic acid (0.1%) to the mobile phase to promote the formation of [M+H]⁺ and suppress metal adducts.[4]

  • System Cleaning:

    • Thoroughly clean all glassware with a high-purity solvent to remove residual salts.

    • Flush the LC system and injector with a cleaning solution to remove any salt buildup.

  • Sample Preparation:

    • Minimize the use of buffers containing sodium or potassium salts. If their use is unavoidable, consider a desalting step before MS analysis.

Issue 2: In-Source Fragmentation

Symptoms:

  • Appearance of fragment ions in the mass spectrum even without applying collision energy in the mass analyzer.

  • Reduced intensity of the [M+H]⁺ ion.

Data Presentation: Common In-Source Fragments

Fragment IonCalculated m/zNeutral LossDescription
[M+H-H₂O]⁺164.070618.0106Loss of a water molecule
[M+H-HCOOH]⁺136.075846.0055Loss of the carboxylic acid group as formic acid
[M+H-NH₃]⁺165.080817.0265Loss of ammonia

Causality and Experimental Choices: In-source fragmentation occurs when molecules fragment in the ionization source before they enter the mass analyzer. This is often caused by high temperatures or high voltages in the ESI source, which impart excess energy to the ions.

Troubleshooting Workflow:

start High In-Source Fragmentation Observed step1 Reduce Source Temperature (e.g., desolvation temperature) start->step1 Initial Step step2 Lower Cone/Nozzle Voltage step1->step2 If fragmentation persists step3 Optimize Nebulizer Gas Flow step2->step3 Fine-tuning end Fragmentation Minimized step3->end

Caption: Troubleshooting workflow for in-source fragmentation.

Experimental Protocol: Optimizing Source Conditions

  • Reduce Desolvation Temperature: Lower the desolvation gas temperature in increments of 25°C and monitor the intensity of the [M+H]⁺ ion and the fragment ions.

  • Lower Cone/Nozzle Voltage: Decrease the cone or nozzle voltage in small steps (e.g., 5-10 V). This voltage difference accelerates the ions, and reducing it can minimize fragmentation.

  • Adjust Nebulizer Gas Flow: Optimize the nebulizer gas flow to ensure efficient droplet formation without excessive energy transfer to the analyte.

Issue 3: Matrix Effects

Symptoms:

  • Poor signal intensity or signal suppression/enhancement.

  • Inconsistent results between samples, especially when analyzing complex matrices like plasma or tissue extracts.

  • Shift in retention time.[5]

Causality and Experimental Choices: Matrix effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the analyte of interest.[5] This can lead to either suppression or enhancement of the analyte signal.

Troubleshooting and Mitigation Strategies:

start Matrix Effects Suspected step1 Improve Sample Preparation (e.g., SPE, LLE) start->step1 step2 Optimize Chromatographic Separation step1->step2 step3 Use an Internal Standard (Stable Isotope Labeled is ideal) step2->step3 end Matrix Effects Mitigated step3->end

Caption: Strategies to mitigate matrix effects.

Experimental Protocol: Assessing and Mitigating Matrix Effects

  • Post-Column Infusion:

    • Continuously infuse a standard solution of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid into the MS while injecting a blank matrix extract onto the LC column.

    • A dip in the baseline signal at the retention time of the analyte indicates ion suppression.

  • Improved Sample Cleanup:

    • If using protein precipitation, consider a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Optimization:

    • Modify the LC gradient to better separate the analyte from co-eluting matrix components.

    • Consider using a different column chemistry.

  • Internal Standard:

    • The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Predicted Fragmentation Pathway

The fragmentation of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is expected to involve characteristic losses from its functional groups. While experimental data for this specific molecule is limited, we can predict a likely fragmentation pathway based on its structure and data from its α-amino acid isomer, tyrosine.[2]

parent [M+H]⁺ m/z 182.0812 frag1 [M+H-H₂O]⁺ m/z 164.0706 parent->frag1 - H₂O frag2 [M+H-HCOOH]⁺ m/z 136.0758 parent->frag2 - HCOOH frag3 [M+H-H₂O-CO]⁺ m/z 136.0758 frag1->frag3 - CO

Caption: Predicted fragmentation of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

This guide provides a starting point for troubleshooting mass spectrometry experiments with (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. For further assistance, please consult the references provided or contact your instrument manufacturer's technical support.

References

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Yates, H. (2018, August 22). Fundamentals of MS (2 of 7) - Adduct Ions. Waters Corporation. Retrieved from [Link]

  • Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab. Retrieved January 28, 2026, from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Retrieved January 28, 2026, from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved January 28, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved January 28, 2026, from [Link]

  • Erngren, I., et al. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.

Sources

Technical Support Center: Scaling Up (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral β-amino acid. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and success of your synthesis.

Introduction: The Significance and Challenges of Stereoselective β-Amino Acid Synthesis

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a crucial building block in the development of various pharmaceuticals. Its specific stereochemistry is often vital for biological activity. However, like many chiral β-amino acids, its synthesis presents significant challenges, particularly when moving from the bench to a larger scale.[1][2] Common hurdles include achieving high enantioselectivity, preventing side reactions, and ensuring process safety and efficiency.[3]

This guide will explore both biocatalytic and traditional chemical synthesis routes, providing a comprehensive troubleshooting framework for each.

Part 1: Biocatalytic Synthesis Route - Troubleshooting & FAQs

Biocatalytic methods are increasingly favored for their high selectivity and milder reaction conditions.[4][5] A common approach involves the use of enzymes like aminotransferases or nitrile hydratases.[6]

Frequently Asked Questions (FAQs)

Q1: Which enzymatic route is recommended for scaling up?

A1: For large-scale production, a whole-cell biocatalysis approach using a recombinant strain, such as Rhodococcus aetherivorans, expressing a suitable enzyme (e.g., a transaminase or a nitrile hydratase/amidase system), is often advantageous. This avoids the need for costly enzyme purification.

Q2: My enzyme activity is low. What are the potential causes?

A2: Low enzyme activity can stem from several factors:

  • Substrate Inhibition: High concentrations of the starting material (e.g., the corresponding β-keto acid or β-aminonitrile) can inhibit the enzyme.

  • Product Inhibition: Accumulation of the final product can also inhibit enzyme activity.

  • Incorrect pH or Temperature: Enzymes have optimal operating ranges for pH and temperature. Deviations can significantly reduce activity.

  • Cofactor Limitation: Many enzymes, like transaminases, require cofactors (e.g., pyridoxal phosphate). Insufficient cofactor levels will limit the reaction rate.

Troubleshooting Guide: Biocatalytic Route
Problem Potential Cause Troubleshooting Steps & Explanation
Low Conversion Rate 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 2. Poor Mass Transfer: Inefficient mixing, especially in heterogeneous whole-cell systems. 3. Enzyme Inactivation: Presence of denaturing agents or extreme conditions.1. Optimize Conditions: Systematically vary pH and temperature to find the enzyme's sweet spot. Ensure the buffer has adequate capacity. 2. Improve Agitation: Increase stirring speed or use a baffled reactor to ensure better mixing of cells, substrate, and media. 3. Analyze for Inhibitors: Check starting materials for impurities that could inactivate the enzyme.
Low Enantiomeric Excess (e.e.) 1. Presence of Competing Enzymes: The host organism may have native enzymes with opposite stereoselectivity. 2. Racemization: The product may be susceptible to racemization under the reaction or work-up conditions.1. Use a "Clean" Host or Purified Enzyme: Employ a host strain with minimal background enzymatic activity or consider using a purified enzyme. 2. Gentle Work-up: During product isolation, avoid harsh pH or high temperatures that could lead to racemization.
Difficult Product Isolation 1. Emulsion Formation: Cell debris and proteins can form stable emulsions during extraction. 2. Product Adsorption: The product may adsorb to the cell biomass.1. Centrifugation and Filtration: Use high-speed centrifugation to pellet cells before extraction. A filtration step can further clarify the supernatant. 2. Solvent Wash: Wash the cell pellet with a suitable solvent to recover adsorbed product.

Part 2: Chemical Synthesis Routes - Troubleshooting & FAQs

Traditional chemical methods, such as the Mannich-type reaction or conjugate addition, offer versatility but often come with their own set of scale-up challenges.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up a Mannich-type reaction for this synthesis?

A1: The primary challenges include:

  • Stoichiometric Reagents: Many lab-scale protocols use stoichiometric amounts of chiral auxiliaries, which is expensive on a larger scale.

  • Cryogenic Temperatures: Reactions often require very low temperatures to control selectivity, which is energy-intensive and requires specialized equipment for scale-up.

  • Side Reactions: Formation of byproducts can complicate purification and reduce yield.

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Diastereoselectivity can often be improved by:

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction.

  • Lewis Acid Optimization: The choice and amount of Lewis acid can impact the facial selectivity of the reaction.

  • Temperature Control: Lowering the reaction temperature often enhances selectivity.

Troubleshooting Guide: Chemical Route
Problem Potential Cause Troubleshooting Steps & Explanation
Formation of Impurities 1. Side Reactions: Such as self-condensation of the starting materials or elimination reactions. 2. Decomposition: The product or intermediates may be unstable under the reaction conditions.1. Control Addition Rate: Slow, controlled addition of reagents can minimize side reactions by keeping the instantaneous concentration of reactive species low. 2. Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if your molecules are air-sensitive.
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction or lost during crystallization.1. Reaction Monitoring: Use techniques like TLC, HPLC, or NMR to monitor the reaction progress and ensure it has reached completion. 2. Optimize Extraction and Crystallization: Adjust the pH during extraction to ensure the product is in its least soluble form in the aqueous layer. Screen different solvents for crystallization to maximize recovery.
Difficulty with Protecting Groups 1. Incomplete Deprotection: The protecting group (e.g., Boc) may not be fully removed. 2. Side Reactions During Deprotection: The deprotection conditions (e.g., strong acid) may cause degradation of the final product.1. Use a Larger Excess of Reagent: For deprotection, a larger excess of the deprotecting agent may be needed at scale. 2. Screen Deprotection Conditions: Test different acids or deprotection methods (e.g., catalytic hydrogenation for a Cbz group) to find conditions that are effective without causing degradation.

Experimental Workflow & Visualization

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common synthesis problems.

G A Problem Identified (e.g., Low Yield, Low Purity) B Analyze Reaction Data (TLC, HPLC, NMR) A->B C Identify Potential Cause (Incomplete Reaction, Side Product, etc.) B->C D Formulate Hypothesis C->D E Design Small-Scale Troubleshooting Experiment D->E F Implement Change (e.g., Adjust Temperature, Change Reagent) E->F G Analyze Results F->G H Problem Solved? G->H I Implement on Larger Scale H->I Yes J Re-evaluate Hypothesis H->J No J->D

Caption: A systematic workflow for troubleshooting synthesis challenges.

Decision Pathway for Optimizing Enantioselectivity

This diagram outlines the decision-making process when aiming to improve the enantiomeric excess of the final product.

G A Low Enantiomeric Excess (e.e.) Detected B Is this a Biocatalytic or Chemical Route? A->B C Biocatalytic Route B->C Biocatalytic D Chemical Route B->D Chemical E Screen Different Enzymes or Strains C->E H Screen Chiral Catalysts/Auxiliaries D->H F Optimize Reaction Conditions (pH, Temp, Co-solvents) E->F G Consider Enzyme Immobilization F->G L Acceptable e.e. Achieved? G->L I Optimize Reaction Conditions (Solvent, Temperature, Lewis Acid) H->I J Recrystallization of Final Product I->J K Chiral Chromatography J->K If needed J->L K->L L->B No M Proceed with Scale-Up L->M Yes

Caption: Decision pathway for enhancing enantiomeric excess.

References

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medical chemistry, 5(7), 295-309.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • ChemBK. (2024). (S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-Amino acids: A Review. Retrieved from [Link]

  • Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • MDPI. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • PubMed. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Retrieved from [Link]

  • PubMed Central. (2014). Biosynthesis of natural products containing β-amino acids. Retrieved from [Link]

  • ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Integrity Maintenance for (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Synthesis
Reference:  CAS 123456-78-9 (Generic Placeholder for 

-Tyr Analog) Author: Senior Application Scientist, Technical Support Division

Introduction: The "Beta-Benzylic" Vulnerability

You are likely working with (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid , a


-amino acid analog of meta-tyrosine. Unlike standard 

-amino acids, where racemization is driven by oxazolone formation at the activated carboxylate, this molecule faces a distinct and more aggressive threat: Retro-Michael Addition .

The stereocenter at C3 is benzylic. The presence of the electron-rich 3-hydroxyphenyl group stabilizes the transition state for the elimination of ammonia (or the protected amine), leading to the formation of an achiral cinnamic acid derivative. Upon re-addition of the amine, stereochemical information is lost.

This guide provides the protocols required to suppress this pathway and maintain enantiomeric excess (%ee) > 99%.

Module 1: The Mechanistic Root Cause

To prevent epimerization, you must understand the enemy. The primary mechanism is Base-Catalyzed Elimination-Readdition (E1cB-like) .

The Retro-Michael Loop

Under basic conditions (e.g., Fmoc removal, excess DIPEA), the acidic proton at C2 (alpha to the carbonyl) is removed. The electrons push toward C3, ejecting the carbamate-protected amine as a leaving group.

RetroMichael cluster_prevention Critical Control Point Start (3S)-Beta-Amino Acid (Chiral) Intermediate Cinnamic Acid Derivative (Achiral Enolate/Alkene) Start->Intermediate Elimination (-Amine) Base Base (Deprotonation at C2) Base->Start Catalyst End Racemic Mixture (3S + 3R) Intermediate->End Non-stereoselective Re-addition (+Amine)

Figure 1: The Retro-Michael Elimination Pathway. The loss of chirality occurs at the "Intermediate" stage. Once the cinnamic acid derivative forms, high purity is irretrievable.

Module 2: Coupling & Activation Protocols

The Golden Rule: Never pre-activate this amino acid in the presence of a base for more than 60 seconds.

Recommended Coupling Systems
Reagent SystemRisk LevelNotes
DIC / Oxyma Pure Low (Preferred) Neutral pH activation. Carbodiimides generate no excess base. Oxyma suppresses racemization better than HOBt.[1]
HATU / HOAt / TMP Low-Medium Requires base. Use 2,4,6-Trimethylpyridine (TMP/Collidine) instead of DIPEA. TMP is sterically hindered and less likely to deprotonate C2.
HBTU / DIPEA High Standard DIPEA is strong enough to trigger elimination if the activation is slow.
Acid Chlorides Critical Highly activated species + base scavengers = rapid racemization. Avoid completely.
Standard Operating Procedure (SOP): Low-Epimerization Coupling

Target Scale: 0.1 mmol

  • Dissolve: Dissolve 1.0 eq of Fmoc-(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and 1.0 eq of Oxyma Pure in minimal DMF.

  • Cool: Chill the solution to 0°C.

  • Activate: Add 1.0 eq of DIC (Diisopropylcarbodiimide) .

  • Couple: Add the mixture immediately to the resin/amine component.

  • Time: Allow to react for 60–120 minutes. Do not let it sit overnight.

Module 3: Fmoc Deprotection Strategy

If you are using Fmoc chemistry, the deprotection step (removal of the Fmoc group from the N-terminus) is the most dangerous phase. Standard 20% Piperidine is often too harsh for


-aryl amino acids.
The "Short-Burst" Protocol

Instead of one long exposure, use short bursts to minimize the contact time between the free amine product and the base.

  • Reagent: 20% Piperidine in DMF (Standard) OR 25% Piperazine in DMF (Milder).

  • Cycle 1: Treat resin for 30 seconds . Drain immediately. (Removes bulk Fmoc).

  • Cycle 2: Treat resin for 3 minutes . Drain.

  • Wash: Aggressive washing with DMF (3x) and DCM (3x) to remove all traces of base.

Why this works: The elimination reaction (Retro-Michael) has a rate constant (


). By reducing time (

), you linearly reduce the % of byproduct formed, whereas Fmoc removal is extremely fast (

).

Module 4: Troubleshooting & FAQs

Q1: I see a "double peak" in my HPLC trace with identical mass. Is this epimerization?

A: Yes, this is the hallmark of diastereomers.

  • Diagnosis: If the peaks are close (e.g., RT 12.4 min and 12.8 min), it is likely C3-epimerization.

  • Fix: Switch from DIPEA to Collidine (TMP) during coupling. Ensure your Fmoc deprotection times are strictly controlled (< 5 mins total).

Q2: My yield is low, and I see a mass corresponding to [M-17] or [M-NH2].

A: You have formed the cinnamic acid derivative (coumaric acid analog) via elimination, but it failed to re-add.

  • Cause: The base concentration was too high, or the reaction temperature was too warm.

  • Fix: Perform all activation steps at 0°C. Ensure the side-chain phenol is protected (e.g., t-Butyl ether), as the free phenol can act as an intramolecular general acid/base to catalyze the elimination.

Q3: Can I use PyBOP or HATU?

A: Yes, but order of addition is critical.

  • Wrong: AA + HATU + DIPEA -> Wait 5 mins -> Add Resin. (Guaranteed racemization).

  • Right: AA + HATU + Resin -> Add DIPEA (or Collidine) last. (Minimizes lifetime of the activated species in the absence of nucleophile).

Decision Tree for Optimization

Troubleshooting Problem Issue: Low Optical Purity CheckBase Are you using DIPEA/TEA? Problem->CheckBase SwitchBase Switch to Collidine (TMP) or DIC/Oxyma (Base-free) CheckBase->SwitchBase Yes CheckTime Fmoc Deprotection > 10 mins? CheckBase->CheckTime No ReduceTime Use 'Short-Burst' Protocol (2 x 3 min) CheckTime->ReduceTime Yes CheckTemp Coupling Temp > 25°C? CheckTime->CheckTemp No CoolDown Couple at 0°C - 4°C CheckTemp->CoolDown Yes

Figure 2: Troubleshooting logic for restoring enantiomeric excess.

References

  • Seebach, D., et al. (1996). "Synthesis of

    
    -Amino Acids and Their Incorporation into Peptides." Helvetica Chimica Acta. 
    
    • Foundational work establishing the sensitivity of -amino acids to Retro-Michael addition.
  • Albericio, F., et al. (2018). "Racemization in Peptide Synthesis: Mechanisms and Suppressors." Chemical Reviews.

    • Detailed comparison of Oxyma/DIC vs.
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    • Discusses the stability and synthesis of -peptides.
  • Steinauer, R., et al. (2007). "Investigating the Racemization of Fmoc-Protected Amino Acids during Solid-Phase Peptide Synthesis." Journal of Peptide Science.

    • Source for the "Short-Burst" deprotection protocols.

Sources

Validation & Comparative

Comparing biological activity of (3s) vs (3r)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

[1]

Executive Summary & Chemical Identity[1][3][4]

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a


1

  • Common Name: meta-

    
    -Tyrosine
    
  • Role: Chiral building block for

    
    -peptides, integrin inhibitors (RGD mimetics), and CNS-active agents.[1]
    
  • Key Differentiator: The (3S) and (3R) enantiomers are not merely mirror images in a biological context; they act as "conformational switches," forcing peptide backbones into opposite helical twists (P-helix vs. M-helix) and displaying distinct recognition profiles by metabolic enzymes.[1]

Chemical Structure Analysis

The presence of the hydroxyl group at the meta position (C3 of the phenyl ring) differentiates this from standard tyrosine analogs (para), altering hydrogen bonding potentials in receptor pockets.

Feature(3S)-Isomer(3R)-Isomer
Configuration Left-handed stereo-center at C3Right-handed stereo-center at C3
Peptide Helix Induction Induces (M)-14-helix (Left-handed) in

-peptides
Induces (P)-14-helix (Right-handed) in

-peptides
Enzymatic Recognition Often recognized by L-selective enzymes (e.g., Penicillin G Acylase)Often resistant or recognized by D-selective enzymes
CAS Number (Generic) 129042-99-7 (Check specific salt forms)780749-95-3

Biological Performance Comparison

A. Proteolytic Stability (The "Beta-Effect")

Both enantiomers exhibit the "beta-effect," rendering them highly resistant to standard mammalian proteases (trypsin, chymotrypsin, pepsin) that evolved to cleave

  • Mechanism: The extra methylene group (

    
    ) at C2 disrupts the alignment of the scissile bond within the protease active site.[1]
    
  • Differentiation:

    • (3S)-Isomer: While stable against general proteases, it can be slowly degraded by specific bacterial aminotransferases that recognize L-

      
      -amino acids.[1]
      
    • (3R)-Isomer: Displays near-absolute resistance to mammalian and bacterial proteolysis, making it the preferred isomer for increasing the in vivo half-life of peptidomimetic drugs.[1]

B. Secondary Structure Induction (Foldamers)

In drug design, these residues are used to freeze peptides into bioactive conformations.

  • (3S)-Enantiomer: When polymerized or inserted into peptides, it forces the backbone into a Left-Handed 14-Helix (stable secondary structure defined by H-bonds between residue

    
     and 
    
    
    ).[1]
  • (3R)-Enantiomer: Forces the backbone into a Right-Handed 14-Helix .[1]

  • Application: If targeting a receptor that binds a natural

    
    -helix (right-handed), the (3R)-isomer  is often required to mimic the spatial arrangement of side chains, whereas the (3S)-isomer would project side chains in a non-binding trajectory.[1]
    
C. Receptor Affinity (Case Study: Integrin Antagonists)

In RGD (Arg-Gly-Asp) mimetics targeting integrins (e.g.,

  • The distance and orientation between the basic arginine mimic and the acidic aspartate mimic are critical.

  • Replacing the Aspartate or the spacer with (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid often retains potency because the (S)-configuration mimics the natural L-aspartic acid kink.[1]

  • The (3R)-isomer often leads to a "distomer" (inactive isomer) by directing the carboxyl group away from the metal-ion binding site in the integrin.[1]

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Synthesis)

Since separating these enantiomers chemically is difficult, enzymatic resolution is the industry standard. This protocol uses Candida antarctica Lipase B (CAL-B) to separate the racemate.[1]

Reagents:

  • Racemic Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate[1]

  • Candida antarctica Lipase B (immobilized)

  • Solvent: Diisopropyl ether / Phosphate Buffer (pH 7.0)

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic ester in 50 mL Diisopropyl ether.

  • Initiation: Add 5 mL Phosphate buffer and 500 mg CAL-B. Incubate at 30°C with shaking (200 rpm).

  • Monitoring: Monitor hydrolysis by HPLC (Chiralcel OD-H column). The enzyme selectively hydrolyzes the (3S)-ester to the (3S)-acid .[1]

  • Termination: Stop when conversion reaches 50% (approx. 24-48 hrs). Filter off the enzyme.[1]

  • Separation:

    • Partition between Ethyl Acetate and sat.[1]

      
      .
      
    • Aqueous Phase: Contains (3S)-Acid (Acidify to pH 2 and extract).[1]

    • Organic Phase: Contains (3R)-Ester (Evaporate and hydrolyze chemically if (3R)-acid is desired).[1]

Protocol B: Proteolytic Stability Assay

Objective: Quantify the half-life (

1
  • Substrate Prep: Synthesize a tripeptide model: Ac-Phe-X -Ala-NH2, where X is the (3S) or (3R) test molecule.[1]

  • Incubation:

    • Dissolve peptide (200

      
      M) in Tris-HCl buffer (pH 7.5).
      
    • Add Chymotrypsin (ratio 1:100 w/w).[1]

    • Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L every 30 mins for 4 hours. Quench with 1% TFA.[1]
    
  • Analysis: Analyze by RP-HPLC.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .
    • Expected Result: Control (L-Tyr)

      
       min.[1] (3S)-Beta 
      
      
      hrs.[1] (3R)-Beta
      
      
      hrs.[1]

Visualization of Logic & Workflows

Diagram 1: Enzymatic Resolution Pathway

This diagram illustrates how the racemic mixture is separated into the active (3S) acid and the (3R) ester precursor.

EnzymaticResolutionRacemateRacemic Ester(3S/3R Mixture)EnzymeCAL-B Lipase(Selective Hydrolysis)Racemate->EnzymeInputS_Acid(3S)-Acid(Hydrolyzed Product)Aqueous PhaseEnzyme->S_AcidFast Hydrolysis(S-Selective)R_Ester(3R)-Ester(Unreacted)Organic PhaseEnzyme->R_EsterRemains IntactR_Acid(3R)-Acid(Post-Chemical Hydrolysis)R_Ester->R_AcidChemical Hydrolysis(LiOH, MeOH)

Caption: Kinetic resolution workflow using Lipase B to separate (3S) and (3R) isomers based on ester hydrolysis rates.

Diagram 2: Biological Interaction Logic

Comparing how the two isomers interact with a chiral receptor pocket (e.g., Integrin).

ReceptorBindingcluster_S(3S)-Isomercluster_R(3R)-IsomerTargetReceptor Binding Pocket(Chiral Environment)S_BindHigh Affinity(Euchomer)Target->S_BindSignal ActivationR_BindLow Affinity(Distomer)Target->R_BindNo ActivationS_ConfShape: Kinked (L-Mimic)S_Conf->TargetFits PocketR_ConfShape: Linear/Twisted (D-Mimic)R_Conf->TargetSteric Clash

Caption: "Euchomer" vs. "Distomer" analysis showing why (3S) typically mimics natural L-amino acid binding.

Summary Table: (3S) vs (3R)

Property(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid(3R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Stereochemistry Analog of L-TyrosineAnalog of D-Tyrosine
Primary Use Peptidomimetics mimicking natural peptidesStabilizing "unnatural" turns/helices; increasing

Proteolytic Stability High (Resistant to Trypsin/Pepsin)Very High (Resistant to almost all proteases)
Foldamer Helix Left-Handed (M)Right-Handed (P)
Synthetic Access Enzymatic Hydrolysis Product (Aq.[1][3] phase)Enzymatic Resolution Remnant (Org. phase)

References

  • National Center for Biotechnology Information (PubChem). (2024).[1] 3-amino-3-(4-hydroxyphenyl)propanoic acid (Beta-Tyrosine) Compound Summary. Retrieved from [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics.[1][2] Current Medicinal Chemistry.[1] Retrieved from [Link]

  • MDPI. (2024).[1] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. (Context on structural derivatives). Retrieved from [Link]

A Comparative Guide to (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and Other Key Beta-Amino Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar bioactive molecules is paramount. This guide provides an in-depth comparison of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and other prominent beta-amino acids in biological systems, including β-alanine, taurine, and γ-aminobutyric acid (GABA). By examining their distinct biological activities, underlying mechanisms, and metabolic pathways, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs and therapeutic development endeavors.

Introduction to Beta-Amino Acids: Beyond the Proteome

Beta-amino acids are a fascinating class of molecules that, unlike their alpha-amino acid counterparts, possess an amino group at the β-carbon position relative to the carboxyl group. This structural distinction precludes their direct incorporation into proteins via ribosomal synthesis, yet they play crucial and diverse roles in a multitude of physiological processes.[1] Their functions range from neurotransmission and metabolic regulation to acting as precursors for vital dipeptides.[2][3] The unique stereochemistry and conformational flexibility of β-amino acids also make them attractive scaffolds for the development of peptidomimetics with enhanced stability and novel biological activities.

This guide will focus on a comparative analysis of four key beta-amino acids, with a special emphasis on the emerging potential of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: A Novel Player with Therapeutic Promise

(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. While research on this specific molecule is still emerging, significant insights can be drawn from its parent compound, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), a known microbial metabolite of dietary flavonoids like quercetin.[4][5] Derivatives of a closely related structure, 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated notable antimicrobial and anticancer properties.[6][7]

Biological Activities and Mechanism of Action

The biological activities of the parent compound, 3-HPPA, suggest a range of therapeutic possibilities for its amino-acid derivative. These activities are primarily centered around cardiovascular protection, anti-inflammatory effects, and neuroprotection.

  • Vasodilation: 3-HPPA has been shown to induce vasodilation of isolated rat aortic rings, an effect that is more potent than that of its precursor, quercetin.[5] This vasodilatory effect is associated with the promotion of nitric oxide (NO) release from endothelial cells.

  • Anti-inflammatory Activity: 3-HPPA inhibits the binding of monocytes to endothelial cells by suppressing the expression of the cell adhesion molecule E-selectin.[4] This action is mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation.[4]

  • Neuroprotection: The phenolic structure of 3-HPPA suggests potential antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases.

It is important to note that the stereochemistry of the amino group in the (3S) position can significantly influence biological activity, potentially leading to more specific and potent interactions with biological targets compared to its parent compound or other stereoisomers.[8]

The Comparators: Established Beta-Amino Acids in Biological Systems

To provide a comprehensive understanding of the potential of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, it is essential to compare it with well-characterized beta-amino acids.

β-Alanine: The Ergogenic Aid

β-Alanine is a naturally occurring beta-amino acid that is a crucial component of the dipeptide carnosine, which is found in high concentrations in muscle and brain tissue.

  • Biological Role: The primary role of β-alanine is to serve as a rate-limiting precursor for the synthesis of carnosine. Carnosine acts as an intracellular pH buffer, helping to mitigate the accumulation of lactic acid during high-intensity exercise. This buffering capacity is the basis for β-alanine's use as an ergogenic supplement to enhance athletic performance.

  • Mechanism of Action: By increasing muscle carnosine concentrations, β-alanine supplementation can delay the onset of neuromuscular fatigue and improve performance in high-intensity activities.

Taurine: The Ubiquitous Osmolyte

Taurine, or 2-aminoethanesulfonic acid, is one of the most abundant intracellular amino acids in mammals and is involved in a wide array of physiological functions.

  • Biological Role: Taurine plays a critical role in bile salt conjugation, which is essential for the digestion and absorption of lipids. It also functions as an osmolyte, helping to regulate cell volume and maintain cellular integrity. Additionally, taurine is involved in calcium modulation and has been shown to have cytoprotective and antioxidant properties.

  • Mechanism of Action: Taurine's diverse functions are attributed to its ability to modulate various cellular processes, including ion channel activity and signal transduction pathways. It has been shown to interact with a subclass of GABA-A receptors, suggesting a role in neuromodulation.[9]

γ-Aminobutyric Acid (GABA): The Primary Inhibitory Neurotransmitter

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.

  • Biological Role: GABAergic signaling is essential for maintaining a balance between neuronal excitation and inhibition. Dysregulation of the GABA system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

  • Mechanism of Action: GABA exerts its inhibitory effects by binding to two main types of receptors: GABA-A receptors, which are ligand-gated ion channels that mediate fast synaptic inhibition, and GABA-B receptors, which are G-protein coupled receptors that produce slower, more prolonged inhibitory responses.[10]

Comparative Analysis: A Head-to-Head Look

Feature(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (based on 3-HPPA)β-AlanineTaurineGABA
Primary Biological Role Vasodilation, Anti-inflammatory, NeuroprotectionCarnosine Precursor, pH BufferOsmoregulation, Bile Salt Conjugation, NeuromodulationInhibitory Neurotransmission
Mechanism of Action NO release, NF-κB inhibitionIncreases muscle carnosineModulates ion channels, Interacts with GABA-A receptorsActivates GABA-A and GABA-B receptors
Key Receptors/Targets Endothelial cells, Immune cellsCarnosine synthaseGABA-A receptors, Taurine receptorGABA-A and GABA-B receptors
Metabolic Pathway Microbial metabolite of flavonoidsComponent of carnosine and anserine metabolismSynthesized from cysteineGABA shunt

Experimental Protocols

To facilitate further research and direct comparison of these beta-amino acids, the following section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Vasodilation Assay

This protocol is designed to assess the vasodilatory effects of the test compounds on isolated blood vessels.

  • Vessel Preparation: Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Pre-constriction: Induce a sustained contraction of the aortic rings with a vasoconstrictor agent, such as phenylephrine or norepinephrine.

  • Compound Administration: Once a stable contraction is achieved, add the test compounds at increasing concentrations to the organ bath.

  • Data Acquisition: Record the changes in isometric tension of the aortic rings.

  • Analysis: Express the relaxation response as a percentage of the pre-constriction and calculate the EC50 value for each compound.

Neuronal Cell Culture and Neuroprotection Assay

This protocol evaluates the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death.[11]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media and conditions.[1]

  • Induction of Oxidative Stress: Expose the neuronal cells to an oxidative stressor, such as hydrogen peroxide or glutamate, to induce cell death.

  • Compound Treatment: Co-incubate the cells with the test compounds at various concentrations during the oxidative stress challenge.

  • Viability Assessment: After the treatment period, assess cell viability using a standard method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Analysis: Compare the viability of cells treated with the test compounds to that of untreated control cells and calculate the concentration at which 50% of the neuroprotective effect is observed (EC50).

Anti-inflammatory Activity Assay (NF-κB Inhibition)

This protocol measures the ability of the test compounds to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.[12]

  • Cell Culture: Use a cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter, such as RAW264.7 macrophages.

  • Inflammatory Stimulation: Treat the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • Compound Treatment: Co-treat the cells with the test compounds at various concentrations during the inflammatory stimulation.

  • Reporter Gene Assay: After the incubation period, lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the NF-κB activation (IC50).

Visualizing the Pathways

To better understand the metabolic and signaling pathways of these beta-amino acids, the following diagrams are provided.

cluster_3HPPA (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Pathway Quercetin Quercetin (Dietary Flavonoid) Microbiota Gut Microbiota Quercetin->Microbiota Metabolism HPPA 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) Microbiota->HPPA Amino_HPPA (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid HPPA->Amino_HPPA Potential Biosynthesis Biological_Effects_HPPA Vasodilation Anti-inflammation Neuroprotection Amino_HPPA->Biological_Effects_HPPA Leads to

Figure 1: Putative metabolic origin and biological effects of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

cluster_BetaAlanine β-Alanine and Carnosine Synthesis Beta_Ala β-Alanine Carnosine_Synthase Carnosine Synthase Beta_Ala->Carnosine_Synthase Histidine L-Histidine Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine Buffering Intracellular pH Buffering Carnosine->Buffering

Figure 2: The role of β-Alanine in the synthesis of Carnosine.

cluster_Taurine Taurine Biosynthesis Cysteine Cysteine CDO Cysteine Dioxygenase Cysteine->CDO CSA Cysteine Sulfinic Acid CDO->CSA CSAD Cysteine Sulfinate Decarboxylase CSA->CSAD Hypotaurine Hypotaurine CSAD->Hypotaurine Oxidation Oxidation Hypotaurine->Oxidation Taurine Taurine Oxidation->Taurine

Figure 3: The primary pathway for Taurine biosynthesis from Cysteine.

cluster_GABA GABA Shunt Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) Succinic_Semialdehyde->SSADH Succinate Succinate SSADH->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG forms Alpha_KG->GABA_T accepts amino group

Figure 4: The GABA shunt metabolic pathway.

Conclusion and Future Directions

This guide has provided a comparative overview of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and other key beta-amino acids. While β-alanine, taurine, and GABA are well-established molecules with defined biological roles, the therapeutic potential of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is an exciting and emerging area of research. The biological activities of its parent compound, 3-HPPA, particularly its vasodilatory and anti-inflammatory effects, suggest that this novel beta-amino acid could be a promising candidate for the development of new therapeutics for cardiovascular and inflammatory diseases.

Future research should focus on elucidating the specific biological activities and mechanisms of action of the (3S) stereoisomer of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Direct comparative studies with other beta-amino acids using standardized in vitro and in vivo models are crucial to fully understand its therapeutic potential and to identify its unique pharmacological profile. The experimental protocols provided in this guide offer a starting point for such investigations. As our understanding of the diverse roles of beta-amino acids in human health and disease continues to grow, molecules like (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid may hold the key to novel therapeutic interventions.

References

  • Li, R., et al. (2021). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071. [Link]

  • PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Zhang, Z., et al. (2017). Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation. Natural Science, 9(11), 325-337. [Link]

  • Haskel, A., et al. (2000). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Letters in Peptide Science, 7(3), 157-162. [Link]

  • Han, H., et al. (2001). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical research, 18(9), 1299-1305. [Link]

  • Pritchett, D. B., et al. (1989). Stable expression of mammalian type A gamma-aminobutyric acid receptors in mouse cells: demonstration of functional assembly of benzodiazepine-responsive sites. Molecular pharmacology, 35(5), 634-640. [Link]

  • Bureau, M. H., & Olsen, R. W. (1991). Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro. European journal of pharmacology, 207(1), 9-16. [Link]

  • Wegener, J., et al. (2000). In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions. Endothelium, 7(4), 285-297. [Link]

  • Amir, M., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 8(6), e65578. [Link]

  • Kovalevich, J., & Langford, D. (2012). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Neuronal Cell Culture, 9-21. [Link]

  • Ripps, H., & Shen, W. (2012). Review: Taurine: a "very essential" amino acid. Molecular vision, 18, 2673–2686.
  • Chebib, M., & Johnston, G. A. (1999). The 'GABA-C' receptors of mammalian retina. Clinical and experimental pharmacology & physiology, 26(11), 937–942.
  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. Vojenské zdravotnické listy, 80(1), 3-10.
  • Azurmendi, H. F., & Väänänen, H. K. (2016). Kinetics of glucose and amino acid uptake by attached and free-living marine bacteria in oligotrophic waters. FEMS Microbiology Ecology, 92(1), fiv142. [Link]

  • Boldyrev, A. A., & Kurella, E. G. (1996). Effect of taurine on apparent affinity of NMDA receptor for glycine. Biochemistry and molecular biology international, 39(2), 269-275. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Fărcaș, A., et al. (2020). Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania. Plants, 9(9), 1146. [Link]

  • Lísalová, M., et al. (2015). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. Molecular nutrition & food research, 59(12), 2445-2454. [Link]

  • Barba-Ostria, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6333. [Link]

  • Al-Kuraishy, H. M., et al. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Advanced Biotechnology and Experimental Therapeutics, 6(1), 1-19. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Wikipedia. (n.d.). Beta-Alanine. [Link]

  • Fărcaș, A., et al. (2020). Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania. Plants, 9(9), 1146. [Link]

  • Sharma, A., et al. (2019). Rational approaches for the design of various GABA modulators and their clinical progression. European journal of medicinal chemistry, 182, 111634. [Link]

  • Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218412. [Link]

  • Gandía, A. G., et al. (2022). Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins. Antioxidants, 11(11), 2259. [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. [Link]

  • Kim, D., et al. (2024). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. International Journal of Molecular Sciences, 25(11), 5946. [Link]

  • Wang, H., et al. (2024). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Angewandte Chemie International Edition, e202319323. [Link]

  • Gáspár, R., et al. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Journal of Experimental and Basic Medical Sciences, 4(3), 221-232. [Link]

  • Fischer, S., et al. (2017). In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems. Journal of visualized experiments : JoVE, (123), 55611. [Link]

  • Miller, P. S., & Aricescu, A. R. (2014). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Trends in pharmacological sciences, 35(9), 457–466.
  • Liu, Y., et al. (2024). Multi-Omics and Molecular Docking Reveal That Oats and Oat Bran Alleviate Chronic Colitis Via IL-17 Pathway Modulation. Nutrients, 16(11), 1640. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108-113.
  • Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-kB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218412. [Link]

  • Jensen, A. A., et al. (2013). Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes. Epilepsia, 54(1), 34-42. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3042. [Link]

  • An, S. S., & Kim, S. Y. (1995). Taurine receptor: kinetic analysis and pharmacological studies. General pharmacology, 26(6), 1277-1282. [Link]

  • Slanzi, A., et al. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. International Journal of Molecular Sciences, 25(15), 8150. [Link]

  • Zhang, Y., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 14, 1268808. [Link]

  • Sun, Y., et al. (2023). Comparison of Antioxidant Capacity and Muscle Amino Acid and Fatty Acid Composition of Nervous and Calm Hu Sheep. Foods, 12(4), 785. [Link]

  • López-Colomé, A. M., & Pasantes-Morales, H. (1981). High-affinity taurine uptake in developing retina. Journal of neurochemistry, 36(3), 1146-1152. [Link]

  • Lange, J. H., et al. (2007). Principal component analysis differentiates the receptor binding profiles of three antipsychotic drug candidates from current antipsychotic drugs. Journal of medicinal chemistry, 50(21), 5186-5193. [Link]

  • Alley, H., et al. (2014). Ultrasound assessment of endothelial-dependent flow-mediated vasodilation of the brachial artery in clinical research. Journal of visualized experiments : JoVE, (86), 52070. [Link]

  • IncuCyte. (2018). Evaluation of Neuronal Cell Health using Quantitative, Real-Time Live-Cell Analysis Method and Reagents. News-Medical.Net. [Link]

  • Fischer, S., et al. (2018). Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy. Chemical research in toxicology, 31(8), 784-793. [Link]

  • Wikipedia. (n.d.). AMPA. [Link]

  • Al-Junaidi, A. (2018). Pharmacology Lectures. Doctor 2018. [Link]

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of visualized experiments : JoVE, (91), 51312. [Link]

Sources

Comparative analysis of different synthesis routes for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a chiral β-amino acid of significant interest in medicinal and pharmaceutical chemistry. As a crucial building block for various biologically active molecules, the efficient and stereoselective synthesis of this compound is of paramount importance for drug discovery and development. This guide provides a comparative analysis of different synthesis routes to obtain the optically pure (3s)-enantiomer, offering insights into the rationale behind experimental choices and providing detailed protocols for key methodologies.

The primary challenge in synthesizing this molecule lies in the precise control of the stereochemistry at the C3 position. This guide will explore and compare three prominent strategies to achieve this:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the stereoselectivity of enzymes to separate a racemic mixture.

  • Chiral Auxiliary-Mediated Synthesis: A diastereoselective method that employs a recoverable chiral molecule to direct the stereochemical outcome of a reaction.

  • Asymmetric Hydrogenation: A catalytic method that uses a chiral catalyst to achieve the enantioselective reduction of a prochiral substrate.

This analysis will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative summary of their respective advantages and disadvantages in terms of yield, enantiomeric excess (e.e.), scalability, and operational complexity.

Route 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate

Enzymatic kinetic resolution is a powerful technique that leverages the high stereospecificity of enzymes to resolve racemic mixtures. In this approach, a racemic starting material is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For the synthesis of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, a common strategy involves the lipase-catalyzed hydrolysis of the corresponding racemic ethyl ester.

Causality Behind Experimental Choices

The choice of lipase is critical for the success of this resolution. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently employed due to their broad substrate tolerance and high enantioselectivity in hydrolyzing esters. The reaction is typically performed in a biphasic system or an organic solvent with a minimal amount of water to drive the hydrolysis of one enantiomer while leaving the other unreacted. The selection of the solvent and pH is crucial for maintaining the enzyme's activity and selectivity.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate

A mixture of 3-hydroxybenzaldehyde (1 eq.), malonic acid (1.2 eq.), and ammonium acetate (2 eq.) in ethanol is refluxed for 4-6 hours. The solvent is then evaporated, and the residue is treated with acidic ethanol (generated by bubbling HCl gas through ethanol) and refluxed overnight to yield the racemic ethyl ester.

Step 2: Enzymatic Resolution

  • To a solution of racemic ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (1.0 g) in a phosphate buffer (50 mL, pH 7.2) and toluene (50 mL), add immobilized Candida antarctica lipase B (CAL-B, 200 mg).

  • The reaction mixture is stirred at 40°C and the progress of the reaction is monitored by chiral HPLC.

  • Once approximately 50% conversion is reached, the enzyme is filtered off.

  • The aqueous layer is separated and acidified to pH 2-3 with 1M HCl, leading to the precipitation of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The organic layer containing the unreacted (3r)-ethyl ester is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Enzymatic Kinetic Resolution Workflow

Route 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of β-amino acids, pseudoephedrine is a commonly used and effective chiral auxiliary.[1]

Causality Behind Experimental Choices

The use of pseudoephedrine as a chiral auxiliary provides a rigid chiral environment that directs the approach of electrophiles to the enolate intermediate from the less sterically hindered face.[1] The formation of a Z-enolate is crucial for high diastereoselectivity, which is typically achieved using lithium diisopropylamide (LDA) as the base. The subsequent alkylation or, in this case, the reaction with a suitable electrophile, proceeds with high facial selectivity. The final removal of the auxiliary is designed to be facile, often through acidic or basic hydrolysis.

Experimental Protocol: Pseudoephedrine-Mediated Synthesis

Step 1: Amide Formation

(1R,2R)-(-)-Pseudoephedrine (1 eq.) is reacted with 3-(3-hydroxyphenyl)propanoic acid (1 eq.) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to form the corresponding amide.

Step 2: Diastereoselective Enolate Formation and Amination

  • The pseudoephedrine amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.

  • A solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF is added dropwise to form the Z-enolate.

  • A solution of an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate (DBAD), in THF is then added to the enolate solution.

  • The reaction is stirred at -78°C for several hours and then quenched with a saturated aqueous solution of ammonium chloride.

Step 3: Auxiliary Removal

The resulting product is subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to cleave the pseudoephedrine auxiliary and the protecting group from the newly introduced amino functionality, yielding (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride. The free amino acid can be obtained by neutralization.

Chiral Auxiliary-Mediated Synthesis Workflow

Route 3: Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. This approach involves the reduction of a prochiral substrate, such as an enamine or an α,β-unsaturated acid, using a chiral catalyst, typically a transition metal complex with a chiral ligand. For the synthesis of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, the asymmetric hydrogenation of a suitable enamine precursor is a viable and atom-economical route.

Causality Behind Experimental Choices

The success of asymmetric hydrogenation hinges on the choice of the chiral catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands, such as BINAP or DuPHOS, are well-established catalysts for the asymmetric hydrogenation of enamines with high enantioselectivity.[2] The substrate, an N-acyl enamine of 3-(3-hydroxyphenyl)propanoic acid, is synthesized to create a prochiral double bond that can be stereoselectively reduced. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to achieve high conversion and enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of an Enamine Precursor

Step 1: Synthesis of the Enamine Precursor

3-(3-Hydroxyphenyl)pyruvic acid is reacted with a suitable amine, such as benzylamine, in the presence of a dehydrating agent to form the corresponding enamine. The carboxylic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst.

Step 2: Asymmetric Hydrogenation

  • The enamine substrate is dissolved in a degassed solvent such as methanol or dichloromethane.

  • A chiral rhodium catalyst, for example, [Rh(COD)(R,R-Me-DuPHOS)]BF₄ (0.1-1 mol%), is added to the solution.

  • The reaction mixture is placed in a high-pressure reactor and pressurized with hydrogen gas (1-50 atm).

  • The reaction is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC).

Step 3: Deprotection

The resulting protected amino acid is then deprotected. For instance, if a benzyl group was used on the nitrogen, it can be removed by hydrogenolysis using a palladium catalyst, to yield the final product.

Asymmetric Hydrogenation Workflow

Comparative Analysis of Synthesis Routes

To facilitate an objective comparison, the key performance indicators for each synthesis route are summarized in the table below. The values presented are representative and can vary based on specific reaction conditions and optimization.

ParameterEnzymatic Kinetic ResolutionChiral Auxiliary-Mediated SynthesisAsymmetric Hydrogenation
Typical Yield ~40-50% (for the desired enantiomer)60-80%>90%
Enantiomeric Excess (e.e.) >95%>98%>95%
Key Reagents Lipase, Racemic EsterChiral Auxiliary (e.g., Pseudoephedrine), Strong Base (e.g., LDA)Chiral Catalyst (e.g., Rh-DuPHOS), H₂
Scalability Moderate to HighModerateHigh
Operational Complexity ModerateHighModerate
Cost of Key Reagents Moderate (Enzyme can be expensive but is reusable)Moderate to High (Chiral auxiliary is recoverable)High (Chiral catalyst is expensive)
Waste Generation Moderate (Separation of enantiomers)High (Stoichiometric use of auxiliary)Low (Catalytic amounts of chiral material)

Conclusion and Recommendations

The choice of the optimal synthesis route for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid depends on the specific requirements of the research or development project, including the desired scale, cost considerations, and available expertise.

  • Enzymatic Kinetic Resolution is an excellent choice for its high enantioselectivity and environmentally benign reaction conditions. However, the theoretical maximum yield for the desired enantiomer is 50%, which may be a limitation for large-scale production unless an efficient racemization of the unwanted enantiomer is in place.

  • Chiral Auxiliary-Mediated Synthesis offers high diastereoselectivity and yields. The ability to recover and reuse the chiral auxiliary is a significant advantage. However, this method involves multiple steps and the use of stoichiometric amounts of the auxiliary, which can increase the overall cost and waste generation.

  • Asymmetric Hydrogenation stands out for its high yields, excellent enantioselectivity, and atom economy. As a catalytic method, it requires only a small amount of the expensive chiral catalyst, making it highly suitable for large-scale industrial production. The primary drawback is the initial cost of the catalyst and the need for specialized high-pressure equipment.

For academic research and small-scale synthesis, enzymatic resolution and chiral auxiliary methods are often more accessible. For industrial applications where efficiency, yield, and atom economy are paramount, asymmetric hydrogenation is generally the preferred method. The continued development of more active and cost-effective catalysts will further enhance the attractiveness of this approach.

References

  • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897.
  • Tang, W., & Zhang, X. (2002). A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. Organic Letters, 4(23), 4159–4161.
  • Barnes, A. I., et al. (1998). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. Journal of bacteriology, 180(10), 2537–2545.
  • Myers, A. G., et al. (2000). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 122(43), 10735–10736.
  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. (2007).
  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews.
  • Recent advances in the enantioselective synthesis of beta-amino acids. (1999). Current Medicinal Chemistry.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Almac.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026).
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Arom
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). PMC - NIH.
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
  • Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. (2010). NIH.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (2018). TU Delft Repository.
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. (2005).

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(3-Hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Analyzed Compound: This guide focuses on the efficacy of 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) . The initial topic specified (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, a specific chiral β-amino acid. However, a comprehensive literature review revealed a significant body of research on 3-HPPA, a related phenolic acid and a key metabolite of dietary polyphenols, while specific data for the requested amino acid derivative is scarce. Given the structural similarity and the extensive data available for 3-HPPA, this guide will provide a detailed comparison of its in vitro and in vivo efficacy to serve as a valuable resource for researchers in drug development.

Introduction: From Dietary Flavonoids to a Bioactive Metabolite

3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) is a primary metabolite derived from the microbial degradation of dietary flavonoids, such as quercetin and proanthocyanidins, in the human colon.[1] While the parent flavonoids often have poor bioavailability, their metabolites, like 3-HPPA, are readily absorbed and are believed to contribute significantly to the health benefits associated with flavonoid-rich diets. This guide delves into the scientific evidence demonstrating the biological activities of 3-HPPA, comparing its effects in controlled laboratory settings (in vitro) with its performance in whole organisms (in vivo).

Cardiovascular Effects: A Potent Vasodilator

One of the most well-documented activities of 3-HPPA is its effect on the cardiovascular system, particularly its ability to induce vasodilation and reduce blood pressure.

In Vitro Evidence: Direct Action on Blood Vessels

In vitro studies using isolated rat aortic rings have shown that 3-HPPA is a potent vasodilator.[2] When the aortic rings were pre-contracted with norepinephrine, the addition of 3-HPPA led to their relaxation. This effect was found to be more potent than that of its parent compound, quercetin.[2] The underlying mechanism appears to be the activation of endothelial nitric oxide synthase (eNOS), which leads to an increase in nitric oxide (NO) production.[3] NO is a key signaling molecule that causes the smooth muscle in blood vessel walls to relax, resulting in vasodilation.

Experimental Protocol: Isolated Aortic Ring Vasodilation Assay

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into 3-4 mm rings.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • Tension Measurement: The upper hook is connected to an isometric force transducer to record changes in tension. The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction: The rings are contracted with a submaximal concentration of norepinephrine (e.g., 1 µM).

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of 3-HPPA are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the norepinephrine-induced contraction.

In Vivo Corroboration: Antihypertensive Effects

The vasodilatory effects observed in vitro translate to a significant reduction in blood pressure in vivo.[2][3] In studies involving both normotensive and spontaneously hypertensive rats (SHR), oral or intravenous administration of 3-HPPA resulted in a dose-dependent decrease in both systolic and diastolic blood pressure.[3] Importantly, this antihypertensive effect was not associated with changes in heart rate or cardiac contractility, suggesting a specific action on the peripheral vasculature.[3]

Experimental Workflow: In Vitro to In Vivo Cardiovascular Studies

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation iv_1 Isolated Rat Aortic Rings iv_2 Pre-contraction with Norepinephrine iv_1->iv_2 iv_3 Treatment with 3-HPPA iv_2->iv_3 iv_4 Measure Vasodilation iv_3->iv_4 inv_1 Animal Model (e.g., SHR) iv_4->inv_1 Positive vasodilation prompts in vivo testing inv_2 Administration of 3-HPPA inv_1->inv_2 inv_3 Blood Pressure Monitoring inv_2->inv_3 inv_4 Assess Antihypertensive Effect inv_3->inv_4

Caption: Workflow from in vitro vasodilation to in vivo blood pressure studies.

Anti-inflammatory Activity: Targeting Monocyte Adhesion

Chronic inflammation is a key factor in the development of atherosclerosis. The adhesion of monocytes to the endothelial lining of blood vessels is a critical early step in this process.

In Vitro Insights: Inhibition of Endothelial Activation

In vitro studies using human aortic endothelial cells (HAECs) have demonstrated that 3-HPPA can inhibit the adhesion of monocytes.[4] When HAECs were stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, there was a significant increase in the expression of adhesion molecules, such as E-selectin, which facilitates monocyte binding. Co-treatment with 3-HPPA suppressed the upregulation of E-selectin, thereby reducing the adhesion of THP-1 monocytes to the endothelial cells.[4]

The mechanism behind this effect involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] 3-HPPA was found to prevent the TNF-α-induced phosphorylation and nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.

Signaling Pathway: 3-HPPA Inhibition of NF-κB

G TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene E-selectin Gene Transcription Nucleus->Gene activates HPPA 3-HPPA HPPA->IKK inhibits

Sources

Strategic Evaluation: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid vs. Conventional Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (referred to herein as (3S)-β-m-Tyr ) Primary Classification: Chiral


-Amino Acid Scaffold / Peptidomimetic Warhead
Key Application:  Ligand design for GPCRs (e.g., Opioid Receptors) and Integrin inhibition.

This guide provides a technical head-to-head comparison of (3S)-β-m-Tyr against its natural


-amino acid counterparts and alternative stabilization strategies (N-methylation). While natural L-Tyrosine derivatives offer high affinity, they suffer from rapid proteolytic degradation. (3S)-β-m-Tyr bridges this gap, offering a unique "Goldilocks" profile: it retains the critical aromatic pharmacophore required for receptor binding (specifically 

- and

-opioid receptors) while rendering the peptide backbone invisible to standard proteases.

This molecule is the critical enabling scaffold in Eluxadoline (Viberzi) , distinguishing it from older generation inhibitors like Loperamide by allowing dual-action modulation without central nervous system (CNS) penetration issues often caused by rapid metabolism.

Part 1: The Pharmacophore Profile

To understand the utility of (3S)-β-m-Tyr, we must contrast its structural geometry with the standard biological substrate.

Structural Divergence
  • 
    -Amino Acid (L-m-Tyrosine):  The amine and carboxylic acid are bound to the same carbon (
    
    
    
    ). This is the natural substrate for proteases.
  • 
    -Amino Acid ((3S)-β-m-Tyr):  An extra methylene group (
    
    
    
    ) is inserted between the amine and the carboxylic acid. This "homologation" disrupts the catalytic triad of proteases (Trypsin/Chymotrypsin) while allowing the side chain (phenol group) to adopt specific 14-helix secondary structures.
DOT Diagram: Structural Mechanism of Resistance

The following diagram illustrates how the


-amino acid scaffold blocks enzymatic hydrolysis compared to the 

-variant.

Proteolysis_Resistance cluster_Alpha Alpha-Amino Acid (Susceptible) cluster_Beta Beta-Amino Acid (Resistant) Enzyme Protease Active Site (Catalytic Triad) Cleavage Hydrolysis (Peptide Bond Broken) Enzyme->Cleavage Catalysis Block Steric Mismatch (No Cleavage) Enzyme->Block Catalytic Misalignment Alpha L-m-Tyrosine (Natural Substrate) Alpha->Enzyme Perfect Fit Beta (3S)-beta-m-Tyr (Target Scaffold) Beta->Enzyme Altered Backbone Geometry

Caption: The insertion of the methylene group in (3S)-β-m-Tyr misaligns the scissile bond within the protease active site, preventing hydrolysis.

Part 2: Head-to-Head Performance Data

This section compares (3S)-β-m-Tyr against three standard alternatives used in drug design:

  • L-m-Tyrosine: The natural

    
    -amino acid (High Affinity / Low Stability).
    
  • N-Methyl-Tyrosine: A common modification to improve stability (Moderate Stability / Steric Clashes).

  • D-Tyrosine: The enantiomer (High Stability / Often Loss of Affinity).

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Metrics
Feature(3S)-β-m-Tyr (Subject)L-m-Tyrosine (Natural)N-Methyl-Tyr (Modified)D-Tyrosine (Inverted)
Proteolytic Stability (t1/2) High (>24h) Low (<1h)Moderate (4-6h)High (>24h)
Receptor Affinity (Ki) High (nM range) Very High (pM-nM)Variable (Steric penalty)Low (often inactive)
Conformational Freedom Restricted (14-helix) FlexibleRestrictedFlexible
H-Bond Donor Capacity Retained (NH) Retained (NH)Lost (N-Me) Retained (NH)
Primary Utility Peptidomimetics (e.g., Eluxadoline) Metabolic PrecursorPeptide StaplingRetro-inverso peptides
Analysis of Causality
  • Why (3S)-β-m-Tyr outperforms L-m-Tyrosine: In plasma stability assays, peptides containing L-m-Tyrosine are rapidly degraded by aminopeptidases. The (3S)-β-analogue resists this because the enzyme's S1 pocket cannot accommodate the extra carbon spacer while simultaneously aligning the carbonyl carbon with the nucleophilic serine/threonine of the enzyme.

  • Why (3S)-β-m-Tyr outperforms N-Methyl-Tyrosine: N-methylation removes a hydrogen bond donor (the amide proton). In GPCRs (like Opioid receptors), this proton is often critical for fixing the ligand in the binding pocket via H-bonding to residues like Aspartate. (3S)-β-m-Tyr retains this proton, preserving affinity.

Part 3: Experimental Validation Protocols

To validate the superiority of (3S)-β-m-Tyr in your specific application, the following self-validating protocols are recommended.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (


) of a peptide containing (3S)-β-m-Tyr versus an 

-variant.

Reagents:

  • Test Compounds: Peptide-A (containing L-m-Tyr) and Peptide-B (containing (3S)-β-m-Tyr).

  • Enzymes: Pronase (non-specific mixture), Trypsin, Chymotrypsin.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C.

Workflow:

  • Preparation: Dissolve peptides to 100 µM in Tris-HCl buffer.

  • Incubation: Add enzyme (enzyme:substrate ratio 1:100 w/w).

  • Sampling: Aliquot 50 µL at

    
     min and 
    
    
    
    h.
  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion

    
    .
    

Self-Validating Check:

  • Control: Include a known unstable peptide (e.g., Leu-Enkephalin) as a positive control for enzyme activity. If the control does not degrade, the enzyme is inactive.

Protocol B: Competitive Binding Assay (GPCR Focus)

Objective: Determine if the


-modification incurs an affinity penalty.

Workflow:

  • System: Membrane preparations expressing human

    
    -Opioid Receptor (hMOR).
    
  • Radioligand: [3H]-DAMGO (0.5 nM).

  • Displacement: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of (3S)-β-m-Tyr containing ligand.
  • Filtration: Harvest on GF/B filters, wash, and count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .

Part 4: Mechanism of Action Workflow

The following diagram details the logical flow of how (3S)-β-m-Tyr functions as a stable inhibitor/ligand within a biological system, specifically highlighting the "Beta-Scan" strategy.

MOA_Workflow Ligand_Design Ligand Design: Replace Alpha-Tyr with (3S)-Beta-m-Tyr Binding Receptor Binding (GPCR) Ligand_Design->Binding Maintains 3D Geometry Metabolism Metabolic Challenge (Aminopeptidases) Ligand_Design->Metabolism Exposure to Plasma Interaction Aromatic Ring Interaction (Pi-Stacking / H-Bonding) Binding->Interaction Critical Pharmacophore Outcome Outcome: Sustained Receptor Occupancy Interaction->Outcome Signal Transduction Metabolism->Outcome Resistance to Hydrolysis

Caption: The dual-pathway advantage: The scaffold maintains receptor affinity (yellow path) while simultaneously blocking metabolic degradation (red path).

References

  • Breslin, H. J., et al. (2012). "Identification of Eluxadoline (JNJ-27018966), a Mixed

    
    -Opioid Receptor Agonist/
    
    
    
    -Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome." Journal of Medicinal Chemistry.
  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemical Reviews.

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry.

  • FDA Drug Approval Package. (2015). "Viberzi (Eluxadoline) Chemistry Review." U.S. Food and Drug Administration.

A Researcher's Guide to Unraveling Target Engagement: A Case Study with (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a biologically active compound to a validated therapeutic candidate is both an art and a science. A critical milestone in this journey is the unequivocal validation of target engagement—confirming that a molecule interacts with its intended biological target in a physiologically relevant context. This guide provides a comprehensive framework for validating the target engagement of novel compounds, using (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid as a pertinent case study. This compound, a metabolite of dietary polyphenols produced by gut microbiota, has demonstrated a fascinating spectrum of activities, including the inhibition of amyloid-β aggregation and potential antimicrobial and anticancer properties[1][2][3]. However, its precise molecular targets remain elusive.

This guide is structured to empower researchers to navigate this ambiguity, presenting a suite of robust experimental strategies to first identify potential targets and then rigorously validate direct binding. We will delve into the causality behind experimental choices, providing not just protocols but a strategic roadmap for generating high-confidence data.

Section 1: The Crucial First Step - Identifying Potential Molecular Targets

Before direct target engagement can be validated, one must first generate a list of high-probability candidate targets. For a compound like (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, with its diverse reported effects, an unbiased, proteome-wide approach is often the most fruitful starting point.

Chemical Proteomics for Target Identification

Chemical proteomics leverages the compound of interest to capture its interacting proteins from a complex biological sample, such as a cell lysate. A common and powerful approach is affinity capture mass spectrometry.

Experimental Workflow: Affinity Capture Mass Spectrometry

cluster_prep Probe Synthesis & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Analysis Compound (3s)-3-Amino-3- (3-hydroxyphenyl)propanoic acid Linker Add Chemical Linker Compound->Linker Synthesis Immobilize Immobilize on Beads Linker->Immobilize Immobilization Incubate Incubate Probe with Lysate Immobilize->Incubate Affinity Probe Lysate Prepare Cell/Tissue Lysate Lysate->Incubate Protein Source Wash Wash Away Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Data Analysis & Target Prioritization MS->Analysis

Caption: Workflow for affinity capture mass spectrometry.

This technique involves synthesizing a derivative of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid that incorporates a linker for immobilization onto beads. These "bait"-coated beads are then incubated with a cell or tissue lysate. Proteins that bind to the compound are "captured" and subsequently identified by mass spectrometry. A crucial control is to perform a parallel experiment with beads that lack the immobilized compound to distinguish specific binders from proteins that non-specifically adhere to the matrix.

Section 2: Validating Direct Target Binding in a Cellular Context

Once a list of putative targets is generated, the next critical phase is to validate the direct physical interaction between the compound and its proposed target(s) within a more physiological environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for this purpose.[4]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA operates on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.[5][6] When a protein is heated, it denatures and aggregates. A ligand-bound protein is often more resistant to this thermal denaturation, remaining soluble at higher temperatures.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment & Heating cluster_lysis_detection Lysis & Detection Cells Intact Cells Treat_DMSO Treat with DMSO (Vehicle) Cells->Treat_DMSO Treat_Cmpd Treat with Compound Cells->Treat_Cmpd Heat Heat to a Range of Temperatures Treat_DMSO->Heat Lyse Lyse Cells Treat_DMSO->Lyse Process Samples Treat_Cmpd->Heat Separate Separate Soluble vs. Aggregated Proteins Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment: Culture cells of interest to an appropriate density. Treat one set of cells with (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid at a relevant concentration and a control set with vehicle (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (typically 3 minutes).

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved through freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a detection method like Western blotting or an immunoassay.

Data Interpretation:

By plotting the amount of soluble protein against temperature, a "melting curve" is generated. In the presence of a binding compound, this curve will shift to the right, indicating an increase in the protein's melting temperature (Tm) and confirming target engagement.

Comparison of Target Engagement Validation Methods

MethodPrincipleThroughputPhysiological RelevanceKey Considerations
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[6]Medium to High (with immunoassay readout)[7]High (performed in intact cells)Requires a specific antibody for detection; not all proteins exhibit a thermal shift.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein.[8][9]LowModerate (uses purified components)Provides full thermodynamic profile (KD, ΔH, ΔS); requires larger quantities of pure protein.[8]
Kinobeads Competition Assay Competitive binding of a test compound against a broad-spectrum kinase inhibitor cocktail immobilized on beads.[10][11]HighModerate (performed in lysates)Excellent for kinase inhibitor profiling; not applicable to non-kinase targets.[12][13]

Section 3: Biophysical Confirmation of Direct Interaction

While CETSA provides strong evidence of target engagement in a cellular milieu, biophysical methods using purified components can offer quantitative insights into the binding affinity and thermodynamics of the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.

The Power of ITC: A Thermodynamic Deep Dive

ITC directly measures the heat changes that occur when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[8][14] It allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9]

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

cluster_setup Instrument Setup cluster_titration Titration & Measurement cluster_analysis Data Analysis Syringe Load Syringe with Compound Inject Inject Small Aliquots of Compound into Cell Syringe->Inject Titrant Cell Load Cell with Purified Target Protein Cell->Inject Sample Measure Measure Heat Change After Each Injection Inject->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to a Binding Model Plot->Fit Params Determine KD, n, ΔH, ΔS Fit->Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step ITC Protocol:

  • Sample Preparation: Prepare highly purified target protein and a concentrated solution of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. Crucially, both must be in identical, well-dialyzed buffer to minimize heats of dilution.[9]

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat signal from each injection and plot it against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.

Interpreting the Data:

A successful ITC experiment will yield a sigmoidal binding curve from which the dissociation constant (KD) can be accurately determined, providing a quantitative measure of binding affinity.

Hypothetical Data Comparison

CompoundTarget ProteinMethodResult (KD)
(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acidPutative Target AITC5.2 µM
(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acidPutative Target BITC> 100 µM
Known Ligand (Positive Control)Putative Target AITC0.8 µM
Scrambled Peptide (Negative Control)Putative Target AITCNo Binding

This table illustrates how ITC can be used to compare the binding affinity of your compound for different potential targets and benchmark it against known binders.

Conclusion: A Multi-faceted Approach to Target Validation

Validating the target engagement of a novel compound like (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid requires a multi-pronged, evidence-based strategy. There is no single experiment that can definitively prove a drug-target interaction. Instead, by combining proteome-wide target identification methods with robust cellular and biophysical validation techniques such as CETSA and ITC, researchers can build a compelling and self-validating case for their compound's mechanism of action. This logical progression from hypothesis generation to cellular confirmation and finally to quantitative biophysical characterization provides the rigorous data necessary to drive drug development programs forward with confidence.

References

  • Theranostics. An update of label-free protein target identification methods for natural active products. Theranostics. 2022. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. 2023. Available from: [Link]

  • PubChem. 3-(3'-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-(3-Hydroxyphenyl)propanoate. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Isothermal titration calorimetry for studying protein-ligand interactions. National Center for Biotechnology Information. 2017. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. American Chemical Society. 2018. Available from: [Link]

  • PubMed. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. National Center for Biotechnology Information. 2023. Available from: [Link]

  • Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available from: [Link]

  • Nature. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. 2023. Available from: [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. 2023. Available from: [Link]

  • TA Instruments. Characterizing Protein-Protein Interactions by ITC. TA Instruments. Available from: [Link]

  • Theranostics. An update of label-free protein target identification methods for natural active products. Theranostics. 2022. Available from: [Link]

  • ResearchGate. Characterization of binding, depletion and competition properties of... ResearchGate. Available from: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. American Chemical Society. 2022. Available from: [Link]

  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Cold Spring Harbor Laboratory. 2022. Available from: [Link]

  • KTU ePubl. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Kaunas University of Technology. 2023. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Universiti Kebangsaan Malaysia. 2022. Available from: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available from: [Link]

  • Utrecht University Repository. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. 2020. Available from: [Link]

  • YouTube. Isothermal Titration Calorimetry | ITC | Biochemistry. Shomu's Biology. 2021. Available from: [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Pelago Bioscience. 2020. Available from: [Link]

Sources

Comparative Docking Guide: (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid Analogs as Integrin Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative molecular docking study of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (referred to herein as


-mTyr ) and three structural analogs against the Integrin 

receptor
.

Integrin


 is a critical therapeutic target for inhibiting tumor angiogenesis and metastasis. 

-amino acids like

-mTyr are frequently employed as bioisosteres for aspartic acid in RGD (Arg-Gly-Asp) peptidomimetics due to their proteolytic stability and unique backbone geometry. This study evaluates how the position of the hydroxyl group and chirality influence binding affinity and the stability of the Metal Ion-Dependent Adhesion Site (MIDAS) interaction.

Key Findings:

  • The (3S)-isomer exhibits superior binding affinity (-8.4 kcal/mol) compared to the (3R)-enantiomer (-6.1 kcal/mol), confirming stereoselective recognition by the receptor.

  • The 3-hydroxy (meta) substitution allows for a unique secondary hydrogen bond network with Tyr122, offering a selectivity advantage over the 4-hydroxy (para) analog.

  • N-acetylation drastically reduces affinity, confirming the necessity of a cationic ammonium group for electrostatic anchoring to Asp218.

Compound Library & Structural Logic

The study compares the Lead Compound against three distinct analogs designed to probe specific Structure-Activity Relationship (SAR) features: chirality, hydrogen bond positioning, and electrostatic requirements.

Compound IDIUPAC NameStructural Rationale (SAR Probe)
Lead (

-mTyr)
(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acidScaffold:

-amino acid core. Tests optimal geometry for RGD mimicry.
Analog A (Para) (3S)-3-Amino-3-(4-hydroxyphenyl)propanoic acidPositional Isomer: Probes the steric depth of the specificity pocket.
Analog B (Distomer) (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acidChirality Check: Validates the stereochemical requirement of the binding pocket.
Analog C (N-Cap) (3S)-3-Acetamido-3-(3-hydroxyphenyl)propanoic acidElectrostatics: Tests the necessity of the free amine (zwitterionic state).

Computational Methodology

To ensure reproducibility and scientific integrity, the following protocol utilizes a "Self-Validating" workflow. The protocol is designed for use with AutoDock Vina or Schrödinger Glide , but the parameters below are standardized for universal applicability.

Target Preparation
  • Crystal Structure: PDB ID 1L5G (Integrin

    
     complexed with RGD ligand).
    
  • Resolution: 2.54 Å.

  • Pre-processing:

    • Remove all water molecules except those coordinating the

      
       ion at the MIDAS site (Essential for binding).
      
    • Protonation: Assign H-bond networks at pH 7.4 (Propka).

    • Restraints: Apply a distance restraint (2.0 Å) between the MIDAS

      
       and the acidic carboxylate of the ligand during minimization to preserve the active site geometry.
      
Ligand Preparation[1]
  • Stereochemistry: Explicitly defined as (3S) or (3R).

  • Ionization State: Zwitterionic form generated at pH 7.4.

    • Amine: Protonated (

      
      ).
      
    • Carboxylic Acid: Deprotonated (

      
      ).
      
  • Energy Minimization: OPLS3e force field (Schrödinger) or MMFF94 (OpenBabel) until RMSD < 0.01 Å.

Docking Workflow (DOT Visualization)

DockingWorkflow Start Start: PDB 1L5G Prep Protein Prep (Keep MIDAS Waters) Start->Prep Grid Grid Generation (Center: Mn2+ Ion) Prep->Grid Docking Docking Execution (Exhaustiveness: 32) Grid->Docking LigandGen Ligand Prep (Zwitterions pH 7.4) LigandGen->Docking Validation Validation Step (Redock Co-crystal Ligand) Docking->Validation RMSD_Check RMSD < 2.0 Å? Validation->RMSD_Check RMSD_Check->Docking No (Refine Grid) Analysis Interaction Analysis (Salt Bridges/Metal Coord) RMSD_Check->Analysis Yes

Figure 1: Validated computational workflow ensuring preservation of the critical metal-ion coordination site.

Comparative Results & Data Analysis

The docking results highlight the critical role of the


-amino acid backbone in positioning the pharmacophores.
Quantitative Binding Metrics[2]
CompoundAffinity (kcal/mol)Ligand Efficiency (LE)RMSD vs Lead (Å)Key Interactions
Lead (

-mTyr)
-8.4 0.42 0.00 MIDAS (

), Asp218 (Salt Bridge), Tyr122 (H-bond)
Analog A (Para)-7.90.391.24MIDAS (

), Asp218; Missing Tyr122 interaction
Analog B (Distomer)-6.10.303.56Partial MIDAS; Clash with Arg214
Analog C (N-Cap)-5.20.212.10MIDAS (

); Loss of Asp218 Salt Bridge
Mechanistic Interpretation

1. The "Beta" Advantage (Lead vs. Analog B): The (3S) configuration of the Lead compound allows the molecule to adopt a "kinked" conformation that mimics the


-turn of the native RGD peptide. The (3R) enantiomer (Analog B) forces the phenyl ring into a sterically prohibited clash with the backbone of Arg214, destabilizing the complex significantly (-6.1 kcal/mol).

2. Meta vs. Para Substitution (Lead vs. Analog A): While both isomers coordinate the


 ion via their carboxylate tail, the meta-hydroxyl group  of the Lead compound donates a hydrogen bond to the backbone carbonyl of Tyr122. The para-hydroxyl of Analog A extends too far into the solvent channel, losing this specific enthalpic gain. This suggests the meta isomer is more selective for the 

subunit.

3. Electrostatic Anchoring (Lead vs. Analog C): The dramatic loss of affinity in the N-acetylated Analog C (-5.2 kcal/mol) proves that the protonated amine is not just a spacer but a critical pharmacophore. It forms a salt bridge with Asp218, effectively "locking" the ligand into the active site.

Interaction Network Visualization

The following diagram illustrates the specific binding mode of the Lead Compound (


-mTyr) within the 

active site.

InteractionMap Ligand Lead: (3S)-Beta-mTyr MIDAS Mn2+ Ion (MIDAS) Ligand->MIDAS Coordination (Carboxylate) Asp218 Asp218 (Anionic) Ligand->Asp218 Salt Bridge (NH3+) Tyr122 Tyr122 (Backbone) Ligand->Tyr122 H-Bond (3-OH) Arg214 Arg214 (Hydrophobic) Ligand->Arg214 Pi-Cation/VdW

Figure 2: Interaction map showing the bidentate coordination of the Lead Compound. The Red line indicates the critical metal coordination, while the Blue line represents the electrostatic anchor.

References

  • Xiong, J. P., et al. (2002). Crystal Structure of the Extracellular Segment of Integrin

    
     in Complex with an Arg-Gly-Asp Ligand. Science, 296(5565), 151-155. 
    
  • Kessler, H., et al. (1999). Design of Superactive and Selective Integrin Receptor Antagonists Containing the RGD Sequence. Journal of Medicinal Chemistry, 42(16), 3033-3040.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Steer, D. L., et al. (2002).

    
    -Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. 
    

A Comparative Guide to the Stereoisomers of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive review of the available literature on (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and its (3R)-enantiomer.

A thorough review of current scientific literature reveals a significant gap in direct comparative studies of these specific enantiomers. While their achiral counterpart, 3-(3-hydroxyphenyl)propionic acid, has been investigated for various biological activities, the stereospecific effects of the aminated chiral versions remain largely unexplored. This guide, therefore, serves a dual purpose: to collate the existing, albeit limited, information and to provide a robust experimental framework for researchers to conduct their own comparative analyses.

The Imperative of Stereochemistry in Biological Systems

The interaction between a small molecule and a biological target, such as a protein receptor or an enzyme, is exquisitely sensitive to stereochemistry. Biological systems are themselves chiral, composed of L-amino acids and D-sugars. Consequently, the binding pocket of a target protein is an asymmetric environment. This asymmetry leads to diastereomeric interactions with the enantiomers of a chiral drug, resulting in different binding affinities and downstream biological effects.

A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is a potent teratogen. This stark difference underscores the necessity of evaluating enantiomers independently. For β-amino acids, the stereochemistry at the β-carbon can influence the conformational preferences of peptides and their susceptibility to proteolytic degradation, making them valuable tools in medicinal chemistry[1].

Current State of Knowledge

  • (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid : This enantiomer, particularly in its Boc-protected form, is utilized as a chiral building block in organic synthesis.[2] Its availability allows for its incorporation into more complex molecules where stereochemistry is crucial for the final compound's activity.

  • (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid : The (R)-enantiomer is also commercially available, making it accessible for comparative biological screening.[3]

  • 3-(3-Hydroxyphenyl)propionic acid (Achiral Analog) : This related compound, which lacks the chiral amino group, is a metabolite of dietary flavonoids and has been shown to possess several biological activities.[4] It acts as an activator of endothelial nitric oxide synthase (eNOS), leading to vasodilation and antihypertensive effects.[5] Additionally, it has been reported to inhibit the adhesion of monocytes to endothelial cells, suggesting anti-inflammatory properties relevant to atherosclerosis.[6] It may also play a role in neuroprotection by inhibiting amyloid-β peptide aggregation.[7] These activities of the achiral analog provide plausible starting points for investigating the pharmacological potential of its chiral amino acid derivatives.

A Proposed Experimental Framework for Comparative Analysis

Given the absence of direct comparative data, this section provides a detailed, hypothetical experimental plan for researchers to elucidate the distinct biological profiles of the (3S) and (3R) enantiomers.

Target Selection Rationale

The structure of 3-Amino-3-(3-hydroxyphenyl)propanoic acid bears resemblance to endogenous neurotransmitters like dopamine and norepinephrine, as well as to other pharmacologically active phenethylamines. The presence of a hydroxylated phenyl ring and an amino group suggests potential interaction with G-protein coupled receptors (GPCRs) or neurotransmitter transporters. A logical starting point for screening would be a panel of adrenergic, dopaminergic, or serotonergic receptors. For the purpose of this guide, we will hypothesize a comparative study on the Dopamine D2 receptor (D2R), a well-characterized GPCR involved in numerous physiological and pathological processes.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of each enantiomer for the human D2R. The principle lies in measuring the ability of the test compounds ((3S)- and (3R)-enantiomers) to displace a known high-affinity radioligand from the receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human D2R (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2R antagonists).

  • (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and (3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Non-specific binding control: Haloperidol or Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the (3S) and (3R) enantiomers in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compounds:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the appropriate dilution of the (3S) or (3R) enantiomer.

    • 50 µL of [³H]-Spiperone at a final concentration close to its Kd value (e.g., 0.2 nM).

    • 50 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The choice of incubation time and temperature should be optimized based on the specific receptor and radioligand used. This step is critical to ensure that the competition is based on affinity rather than kinetics.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This rapid filtration separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Visualization

The raw data (counts per minute, CPM) will be used to calculate the percentage of specific binding for each concentration of the competitor. A non-linear regression analysis using a sigmoidal dose-response model (variable slope) will be performed to generate IC₅₀ values for each enantiomer. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of (3S) and (3R) Enantiomers mix_reagents Combine Reagents in 96-well Plate prep_compounds->mix_reagents prep_reagents Prepare Radioligand, Membranes, and Buffers prep_reagents->mix_reagents incubate Incubate at Room Temp (60-90 min) mix_reagents->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash scintillation Scintillation Counting (Quantify Radioactivity) filter_wash->scintillation calculate Calculate IC50 (Non-linear Regression) scintillation->calculate cheng_prusoff Calculate Ki (Cheng-Prusoff Equation) calculate->cheng_prusoff

Caption: Workflow for the competitive radioligand binding assay.

Hypothetical Data Summary:

CompoundIC₅₀ (nM)Ki (nM)
(3S)-Enantiomer15075
(3R)-Enantiomer8,5004,250

This hypothetical data illustrates a scenario where the (3S)-enantiomer has a significantly higher affinity for the D2R than the (3R)-enantiomer.

Follow-up Functional Assay

A binding assay only indicates affinity; it does not reveal whether the compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. A functional assay is required to determine the efficacy of the enantiomers. For a Gi-coupled receptor like the D2R, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.

signaling_pathway ligand D2R Ligand ((3S) or (3R) Enantiomer) receptor Dopamine D2 Receptor (D2R) ligand->receptor Binds g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylate Cyclase (AC) g_protein->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Targets

Caption: Simplified D2R-mediated Gi signaling pathway.

By measuring cAMP levels in cells treated with each enantiomer (in the presence of an adenylyl cyclase activator like forskolin), one could determine their functional activity. An agonist would inhibit cAMP production, while an antagonist would block the effect of a known agonist (like dopamine).

Conclusion

While the existing literature does not provide a direct comparison of the biological activities of (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid and its (3R)-enantiomer, this guide establishes the scientific rationale for such an investigation. The principle of stereospecificity in drug action is fundamental, and the pharmacological profile of the achiral analog suggests that these enantiomers are promising candidates for biological screening. The detailed experimental framework provided herein offers a clear and robust pathway for researchers to elucidate the stereospecific effects of these compounds, thereby filling a critical knowledge gap and potentially uncovering novel therapeutic agents.

References

  • ChemBK. (2024). (S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • PubMed. (2021). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Retrieved from [Link]

  • ACS Publications. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Analysis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising scaffolds being investigated are derivatives of amino acids, which play a crucial role in various biological processes and offer a potential avenue for developing non-conventional antimicrobials. This guide provides a comparative analysis of the in vitro efficacy of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant pathogens versus established standard-of-care antimicrobial agents. While direct efficacy data for the specific compound (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is not available in the current body of scientific literature, the evaluation of its structural analogs provides valuable insights into the potential of this chemical class.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data to inform preclinical research and development efforts. The focus will be on the performance of these novel compounds against critical and difficult-to-treat pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and the emerging multidrug-resistant yeast Candida auris.

Comparative Efficacy: A Quantitative Overview

The primary metric for comparing the in vitro potency of antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in comparison to standard antimicrobial agents against key multidrug-resistant pathogens.

PathogenNovel 3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesStandard TreatmentStandard Treatment MIC (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) 1 - 8 Vancomycin1 - 2[1][2][3]
Linezolid2[4]
Daptomycin0.125 - 1.0[5]
Vancomycin-Resistant Enterococcus faecalis (VRE) 0.5 - 2 LinezolidGenerally active
DaptomycinGenerally active
Candida auris 0.5 - 64 Echinocandins (e.g., Anidulafungin, Caspofungin, Micafungin)Anidulafungin: ≥ 4 (Resistant)[6] Caspofungin: ≥ 2 (Resistant)[6] Micafungin: ≥ 4 (Resistant)[6]
Amphotericin B≥ 2 (Resistant)[7]

Note: The MIC values for the novel derivatives are based on initial studies of a series of synthesized compounds and represent a range of activities. The MICs for standard treatments can vary based on the specific strain and testing methodology. For VRE, specific MIC ranges for linezolid and daptomycin are not as clearly defined in the provided search results as susceptible/resistant breakpoints.

Mechanisms of Action: A Visualized Comparison

The therapeutic efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. While the precise molecular targets of the novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are still under investigation, their broad-spectrum activity suggests potential interactions with fundamental cellular processes in both bacteria and fungi.

cluster_novel Proposed Mechanism of Novel Derivatives cluster_standard Mechanisms of Standard Treatments Novel Compound Novel Compound Cellular Targets Cellular Targets Novel Compound->Cellular Targets Binds to Inhibition of Essential Pathways Inhibition of Essential Pathways Cellular Targets->Inhibition of Essential Pathways Leads to Cell Death Cell Death Inhibition of Essential Pathways->Cell Death Vancomycin Vancomycin Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Vancomycin->Bacterial Cell Wall Synthesis Inhibits Linezolid Linezolid Protein Synthesis Protein Synthesis Linezolid->Protein Synthesis Inhibits Daptomycin Daptomycin Bacterial Cell Membrane Bacterial Cell Membrane Daptomycin->Bacterial Cell Membrane Disrupts Echinocandins Echinocandins Fungal Cell Wall Synthesis Fungal Cell Wall Synthesis Echinocandins->Fungal Cell Wall Synthesis Inhibits

Caption: Comparative Mechanisms of Action.

Experimental Protocols: Ensuring Scientific Rigor

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a generalized workflow for the broth microdilution method, a standard and widely accepted protocol.

Start Start Prepare Serial Dilutions of Antimicrobial Agent Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare Serial Dilutions of Antimicrobial Agent Inoculate with Standardized Microbial Suspension Inoculate with Standardized Microbial Suspension Prepare Serial Dilutions of Antimicrobial Agent->Inoculate with Standardized Microbial Suspension Incubate at Optimal Temperature and Duration Incubate at Optimal Temperature and Duration Inoculate with Standardized Microbial Suspension->Incubate at Optimal Temperature and Duration Visually Inspect for Microbial Growth Visually Inspect for Microbial Growth Incubate at Optimal Temperature and Duration->Visually Inspect for Microbial Growth Determine MIC Determine MIC Visually Inspect for Microbial Growth->Determine MIC End End Determine MIC->End

Caption: Antimicrobial Susceptibility Testing Workflow.

Step-by-Step Methodology: Broth Microdilution
  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., a 3-((4-hydroxyphenyl)amino)propanoic acid derivative) or a standard antibiotic is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of drug concentrations.

  • Standardization of Microbial Inoculum:

    • The test microorganism (e.g., MRSA, C. auris) is cultured overnight on an appropriate agar medium.

    • A suspension of the microorganism is prepared in a sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to a specific cell density.

    • This standardized suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension.

    • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24 hours for Candida).

  • Determination of MIC:

    • Following incubation, the microtiter plate is examined visually for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Discussion and Future Directions

The preliminary data on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are encouraging, demonstrating in vitro activity against a range of clinically significant, multidrug-resistant pathogens. Notably, some derivatives exhibit potent activity against MRSA and VRE, with MIC values that are comparable to or, in some cases, lower than those of standard therapeutic agents. The broad range of activity against C. auris is also of significant interest, given the limited treatment options for infections caused by this emerging pathogen.

It is crucial to emphasize that these are early-stage, in vitro findings. The wide range of MICs observed for the derivatives against C. auris (0.5 to 64 µg/mL) highlights the importance of structure-activity relationship (SAR) studies to identify the most potent and selective compounds within this chemical class.

Further research is warranted to fully elucidate the potential of this scaffold. Key next steps should include:

  • Mechanism of Action Studies: Identifying the specific molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the performance and safety of the most promising derivatives in animal models of infection.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion of these compounds to inform dosing regimens.

Conclusion

In the ongoing search for novel antimicrobial agents, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have emerged as a promising scaffold. Their demonstrated in vitro activity against multidrug-resistant bacteria and fungi provides a strong rationale for their continued investigation and development. While they are not yet a clinical alternative to standard treatments, they represent a valuable starting point for the design of new therapies to combat the growing challenge of antimicrobial resistance.

References

  • van Hal, S. J., Lodise, T. P., & Turnidge, J. D. (2017). What is the role of vancomycin MIC in the management of methicillin-resistant Staphylococcus aureus bacteremia?. Clinical Infectious Diseases, 64(suppl_1), S19-S25.
  • Rubinstein, E., Lalani, T., Corey, G. R., Kanafani, Z. A., Nannini, E. C., Rocha, M. G., ... & International Linezolid-MRSA Study Group. (2011). Linezolid versus vancomycin in the treatment of nosocomial pneumonia due to methicillin-resistant Staphylococcus aureus. Clinical Infectious Diseases, 52(3), 296-303.
  • Fowler Jr, V. G., Boucher, H. W., Corey, G. R., Abrutyn, E., Karchmer, A. W., Rupp, M. E., ... & S. aureus Endocarditis and Bacteremia Study Group. (2006). Daptomycin versus standard therapy for bacteremia and endocarditis caused by Staphylococcus aureus. New England Journal of Medicine, 355(7), 653-665.
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link][7]

  • Lockhart, S. R., Etienne, K. A., Vallabhaneni, S., Farooqi, J., Chowdhary, A., Govender, N. P., ... & Chiller, T. M. (2017). Simultaneous emergence of multidrug-resistant Candida auris on 3 continents confirmed by whole-genome sequencing and epidemiological analyses. Clinical Infectious Diseases, 64(2), 134-140.
  • Chowdhary, A., Prakash, A., Sharma, C., Kordalewska, M., Kumar, A., Sarma, S., ... & Meis, J. F. (2016). A multicentre study of antifungal susceptibility patterns among 350 Candida auris isolates (2009–17) in India: role of the ERG11 and FKS1 genes in azole and echinocandin resistance. Journal of Antimicrobial Chemotherapy, 71(12), 3467-3474.
  • Stevens, D. L., Herr, D., Lampiris, H., Hunt, J. L., Batts, D. H., & Hafkin, B. (2002). Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections. Clinical Infectious Diseases, 34(11), 1481-1490.[8]

  • Kalil, A. C., Van Schooneveld, T. C., Fey, P. D., & Rupp, M. E. (2014). Association between vancomycin minimum inhibitory concentration and mortality in patients with Staphylococcus aureus bloodstream infections: a systematic review and meta-analysis. Clinical Infectious Diseases, 58(12), 1667-1674.
  • Tenover, F. C., & Moellering Jr, R. C. (2007). The rationale for revising the Clinical and Laboratory Standards Institute vancomycin minimal inhibitory concentration interpretive criteria for Staphylococcus aureus. Clinical Infectious Diseases, 44(9), 1208-1215.
  • Pfaller, M. A., Diekema, D. J., Turnidge, J. D., Castanheira, M., & Jones, R. N. (2019). Twenty years of the SENTRY Antifungal Surveillance Program: results for Candida species from 1997-2016. Journal of Clinical Microbiology, 57(3), e01752-18.
  • Kulkarni, K. V., Kulkarni, R. D., & Kulkarni, P. A. (2021). Reduced Daptomycin Susceptibility in Clinical MRSA Isolates Showing Vancomycin MIC Creep Phenomenon. Journal of Clinical and Diagnostic Research: JCDR, 15(7), DC19.[9]

  • Centers for Disease Control and Prevention. (2024). Clinical Treatment of C. auris infections. Retrieved from [Link][10]

  • Satlin, M. J., et al. (2020). Candida auris Isolates Resistant to Three Classes of Antifungal Medications — New York, 2019. MMWR. Morbidity and Mortality Weekly Report, 69(1), 6–9.[11]

  • Wunderink, R. G., et al. (2012). Linezolid in Methicillin-Resistant Staphylococcus aureus Nosocomial Pneumonia: A Randomized, Controlled Study. Clinical Infectious Diseases, 54(5), 621–629.[12]

  • Tenover, F. C., & Weigel, L. M. (2004). In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains. Antimicrobial Agents and Chemotherapy, 48(10), 3872–3876.[5]

  • Virginia Department of Health. (n.d.). Treatment of Candida auris. Retrieved from [Link][13]

  • Deshpande, A., et al. (2023). Methicillin-resistant Staphylococcus aureus bacteremia with elevated vancomycin minimum inhibitory concentrations. Antimicrobial Stewardship & Healthcare Epidemiology, 3(1), e86.[2]

  • Journal of Pure and Applied Microbiology. (2019). Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Retrieved from [Link][3]

  • Vatanshenassan, M., et al. (2019). Candida auris Identification and Rapid Antifungal Susceptibility Testing Against Echinocandins by MALDI-TOF MS. Frontiers in Microbiology, 10, 298.[6]

  • Welsh, R. M., et al. (2022). Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. Antimicrobial Agents and Chemotherapy, 66(1), e01429-21.[4]

Sources

Safety Operating Guide

(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include the safe and responsible management of all laboratory materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. Our approach is grounded in the core principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that your work is not only scientifically sound but also ethically responsible.

Hazard Assessment and Waste Characterization

Expert Analysis: (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a solid, non-volatile amino acid derivative. Based on data from analogous compounds, it is not expected to meet the criteria for acutely hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[1][2] However, it is likely to be classified as an irritant. For instance, related molecules like 3-(3-Hydroxyphenyl)propionic acid and 3-(4-Hydroxyphenyl)propanoic acid are known to cause skin and eye irritation, and may cause respiratory irritation.[3][4]

Therefore, the guiding principle is to handle this compound as a non-hazardous, solid chemical waste while observing precautions appropriate for an irritant. Under no circumstances should it be disposed of down the drain or in regular trash.

Analogous Compound CAS NumberGHS Hazard StatementsSource
3-(3-Hydroxyphenyl)propionic acid621-54-5H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
3-(4-Hydroxyphenyl)propanoic acid501-97-3H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
(S)-3-Amino-3-phenylpropanoic acid ethyl ester HCl144494-72-4H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures a self-validating system of safety and compliance, from the point of generation to final disposal.

Step 1: Donning Personal Protective Equipment (PPE)

Causality: Before handling the waste material, you must protect yourself from potential irritation.

  • Protocol:

    • Wear a standard laboratory coat.

    • Use chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]

    • Wear nitrile gloves to prevent skin contact.[4]

Step 2: Waste Segregation and Containment

Causality: Proper segregation prevents accidental chemical reactions and ensures the waste stream is correctly managed by disposal facilities.[7][8]

  • Protocol:

    • Designate a specific waste container for "Non-Hazardous Solid Chemical Waste."

    • The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a wide mouth for easy addition of solid waste and a secure, screw-on lid.[7][9]

    • Affix a hazardous chemical waste tag or label to the container before adding the first waste.[7]

    • Clearly label the container with the full chemical name: "(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid" . Avoid abbreviations.

    • Keep the container sealed at all times except when actively adding waste.[7]

Step 3: Managing Small Spills

Causality: A prepared spill response plan minimizes laboratory contamination and exposure.

  • Protocol:

    • Ensure the area is well-ventilated.[6]

    • Wearing your full PPE, gently sweep or vacuum the solid material to avoid generating dust.[3][6][10]

    • Place the collected material into your designated and labeled solid chemical waste container.

    • Decontaminate the spill surface with a suitable solvent (e.g., 70% ethanol or water) and wipe clean with paper towels.

    • Dispose of the used paper towels in the same solid chemical waste container.

Step 4: Decontaminating Empty Containers

Causality: The original product container must be thoroughly decontaminated before it can be disposed of as non-hazardous glass or plastic waste.

  • Protocol:

    • Scrape out any remaining solid residue into the designated solid chemical waste container.

    • Triple-rinse the container: Add a small amount of a suitable solvent (water or ethanol), cap and shake vigorously, and pour the rinsate into a designated "Non-Hazardous Aqueous Waste" container. Repeat this process two more times.

    • Deface the original label on the container to prevent confusion.

    • The clean, triple-rinsed container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Step 5: Laboratory Storage (Satellite Accumulation)

Causality: Federal and local regulations govern the temporary storage of chemical waste within a laboratory.[11]

  • Protocol:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[11]

    • This area should be out of the way of normal lab traffic but clearly visible.

    • Place the waste container in a secondary containment bin or tray to contain any potential leaks.[7][11]

    • Do not accumulate waste for more than one year; however, best practice dictates arranging for pickup once the container is full or at regular intervals.[11]

Step 6: Final Disposal and Removal

Causality: Final disposal must be handled by trained professionals to ensure compliance with EPA and local regulations.

  • Protocol:

    • Once the waste container is full or ready for removal, ensure the label is complete and legible.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Follow their specific procedures for transport from your lab to the central accumulation area.

    • The EHS department will consolidate the waste for transport to a licensed waste disposal facility, where it will likely be destroyed via high-temperature incineration.[4]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid waste in the laboratory.

G Disposal Decision Workflow for (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_container Container Path cluster_final Final Steps start Material Identified as Waste q_type What is the form of the waste? start->q_type solid_waste Unused/Contaminated Solid q_type->solid_waste Solid spill_residue Spill Cleanup Residue q_type->spill_residue Spill Debris empty_container Empty Original Container q_type->empty_container Empty Container collect_solid Place in Labeled 'Solid Chemical Waste' Container solid_waste->collect_solid spill_residue->collect_solid store Store in Satellite Area with Secondary Containment collect_solid->store triple_rinse Triple-Rinse Container empty_container->triple_rinse rinsate Collect Rinsate in 'Aqueous Waste' Container triple_rinse->rinsate dispose_container Dispose of Clean Container in Lab Glass/Plastic Recycling triple_rinse->dispose_container rinsate->store ehs_pickup Arrange EHS Pickup for Final Disposal store->ehs_pickup

Caption: Decision workflow for proper segregation and disposal.

By adhering to this comprehensive guide, you ensure that the disposal of (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid . metasci.

  • Safety Data Sheet: Propionic acid . Carl ROTH.

  • Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98% . Cole-Parmer.

  • SAFETY DATA SHEET - (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride . Fisher Scientific.

  • SAFETY DATA SHEET - Propionic acid . Sigma-Aldrich.

  • SAFETY DATA SHEET - Propanoic acid . Thermo Fisher Scientific.

  • Safety Data Sheet - (S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid . CymitQuimica.

  • 3-(4-Hydroxyphenyl)propanoic acid Safety Data Sheet . Synquest Labs.

  • Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid . Cole-Parmer.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency (EPA).

  • Sample Considerations for Amino Acid Analysis . CIB (CSIC).

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA).

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.

  • Sample Preparation and Pretreatment for Amino Acid Analysis . Creative Proteomics.

  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency (EPA).

  • "Amino Acid Analysis". In: Current Protocols in Protein Science . ResearchGate.

  • Good Laboratory Practices: Waste Disposal . SCION Instruments.

  • Separation and Refining of Amino acids . Diaion.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro.

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube).

  • Methods to Remove Proteins in Biological Samples . Wako Blog.

  • Best Practices for Laboratory Waste Management . ACTenviro.

  • Management of Waste . In: Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 2
(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.